Thonzonium
Description
Thonzonium is a monocationic surface-active agent with surfactant and detergent properties. It is widely used as an additive to in ear and nasal drops to enhance dispersion and penetration of cellular debris and exudate, thereby promoting tissue contact of the administered medication. A common pharmaceutical formulation of this compound bromide is cortisporin-TC ear drops. It is also reported that this compound also confers an antifungal property and antiresorptive effect on bone.
Propriétés
Key on ui mechanism of action |
Thonzonium bromide is a suface-active agent added in nasal and ear drops that potentiates and lenghten the time of skin contact with the active compounds and penetration through the cellular debris. Thonzonium bromide uncouples vacuolar ATPase in pathogenic fungi such as *Candida albicans* and inhibit cell growth in vitro. It interacts with the tether of subunit a (Vph1p) of the membrane-bound V0 subunit that forms the proton transport path. Disruption of the essential pump function prevents redistribution of cytosolic protons into the vacuolar lumen, resulting in acidification of the cytosol and cell death. A study reports that thonzonium bromide mediates an antiresorptive action on osteoclasts by inhibiting RANKL-induced osteoclast formation. It is shown to block the RANKL-induced activation of NF-jB, ERK and c-Fos as well as the induction of NFATc1 which is essential for OC formation. It also disrupted F-actin ring formation resulting in disturbances in cytoskeletal structure in mature OCs during bone resorption. |
|---|---|
Numéro CAS |
25466-36-8 |
Formule moléculaire |
C32H55N4O+ |
Poids moléculaire |
511.8 g/mol |
Nom IUPAC |
hexadecyl-[2-[(4-methoxyphenyl)methyl-pyrimidin-2-ylamino]ethyl]-dimethylazanium |
InChI |
InChI=1S/C32H55N4O/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-27-36(2,3)28-26-35(32-33-24-19-25-34-32)29-30-20-22-31(37-4)23-21-30/h19-25H,5-18,26-29H2,1-4H3/q+1 |
Clé InChI |
IOYZYMQFUSNATM-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC[N+](C)(C)CCN(CC1=CC=C(C=C1)OC)C2=NC=CC=N2 |
SMILES canonique |
CCCCCCCCCCCCCCCC[N+](C)(C)CCN(CC1=CC=C(C=C1)OC)C2=NC=CC=N2 |
melting_point |
91.5 |
Autres numéros CAS |
25466-36-8 |
Solubilité |
Soluble |
Origine du produit |
United States |
Foundational & Exploratory
Thonzonium Bromide: An In-Depth Guide to its Mechanism of Action on Cell Membranes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thonzonium bromide is a monocationic quaternary ammonium compound recognized for its potent surfactant and detergent properties.[1] Historically, it has been utilized as a critical excipient in otic and nasal pharmaceutical preparations to enhance the penetration and dispersion of active pharmaceutical ingredients (APIs) by reducing surface tension and disrupting cellular debris.[1][2][3] Its chemical structure, featuring a long hydrophobic alkyl chain and a hydrophilic quaternary ammonium headgroup, gives it an amphiphilic nature that governs its interaction with biological interfaces.[1][4]
Beyond its role as a formulation aid, this compound bromide exhibits intrinsic biological activities, including antifungal, antiresorptive, and cytotoxic effects.[4] These activities stem from a multifaceted mechanism of action that begins at the cell membrane. This technical guide provides a detailed exploration of this compound bromide's core mechanisms of action on cell membranes, integrating quantitative data, detailed experimental protocols, and visualizations of the key pathways involved.
Physicochemical Properties and Surfactant Action
The efficacy of this compound bromide is fundamentally rooted in its physicochemical characteristics, which dictate its behavior as a cationic surfactant.[1] This property is central to its ability to lower surface tension and interact with biological membranes.[1][5]
Core Physicochemical Data
A summary of this compound bromide's key physicochemical properties is presented below. These values are critical for formulation development, solubility determination, and predicting its interaction with biological systems.
| Property | Value | Source(s) |
| Chemical Name | N-(2-((4-methoxybenzyl)(pyrimidin-2-yl)amino)ethyl)-N,N-dimethylhexadecan-1-aminium bromide | [1] |
| CAS Number | 553-08-2 | [1] |
| Molecular Formula | C₃₂H₅₅BrN₄O | [1][4] |
| Molecular Weight | 591.7 g/mol | [1] |
| Melting Point | 91.5 °C | [1] |
| Water Solubility | ≥62.1 mg/mL | [1][6] |
| Ethanol Solubility | ≥121.2 mg/mL | [1][6] |
| DMSO Solubility | ≥53.5 mg/mL | [1][6] |
| cLogP | 3.53 - 4.92 (Predicted) | [1][4] |
Surfactant-Mediated Membrane Interaction
As a cationic surfactant, this compound bromide's primary interaction with cell membranes is physical. Its amphiphilic molecules align at the lipid-water interface, disrupting the organized structure of the lipid bilayer.[4][7] This leads to several effects that enhance drug delivery and contribute to its biological activity:
-
Wetting and Spreading: By reducing the surface tension of a formulation, it allows for more even spreading over biological surfaces.[1]
-
Membrane Fluidization: It interacts with the negatively charged components of cell membranes, leading to a temporary and reversible disruption of the lipid bilayer. This fluidization increases the membrane's permeability.[1][7]
-
Interaction with Keratin: In the stratum corneum, its cationic nature allows it to interact with negatively charged keratin fibrils, which can cause swelling and create more permeable pathways for drug molecules.[7]
Biochemical Mechanisms of Action
Beyond its physical surfactant properties, this compound bromide exerts potent biological effects through specific interactions with membrane-associated proteins and signaling pathways.
Inhibition of Vacuolar H+-ATPase (V-ATPase)
A primary molecular target of this compound bromide is the V-ATPase proton pump, which is crucial for maintaining pH homeostasis in cellular compartments like vacuoles and lysosomes.[4][6]
-
Mechanism: this compound bromide is a V-ATPase inhibitor that uncouples the pump's function.[2][4][6] It blocks proton transport without inhibiting ATP hydrolysis.[2][6] This interaction is believed to involve the tether of subunit 'a' (Vph1p) of the membrane-bound V0 domain, which forms the proton transport path.[2]
-
Consequence: The disruption of V-ATPase function prevents the movement of protons from the cytosol into vacuoles, leading to acidification of the cytosol and subsequent cell death.[2] This mechanism is central to its antifungal and cytotoxic activities.[2][8]
Modulation of the RANKL Signaling Pathway
This compound bromide has been shown to have antiresorptive effects on bone by interfering with the RANKL (Receptor Activator of Nuclear Factor Kappa-B Ligand) signaling pathway, which is essential for the formation of osteoclasts (cells that degrade bone tissue).[2][9]
-
Mechanism: It blocks the RANKL-induced activation of key downstream signaling molecules, including NF-κB, ERK, and c-Fos.[2][9] It also prevents the induction of NFATc1, a master transcription factor for osteoclast formation.[2][9]
-
Consequence: This blockade inhibits osteoclast formation and disrupts the F-actin ring structure in mature osteoclasts, which is necessary for bone resorption.[2][9]
Effects on Mitochondrial Membranes and Function
Recent studies in malignant pleural mesothelioma (MPM) cells have revealed that this compound bromide also targets mitochondrial function.[10][11]
-
Mechanism: It acts as a mitochondrial uncoupler, affecting Ca²+ homeostasis in both mitochondrial and cytosolic compartments.[10][11] This action disrupts mitochondrial respiration and subsequent ATP production.[10] It also leads to the suppression of ERK1/2 phosphorylation and an increase in p38 phosphorylation.[10]
-
Consequence: The disruption of mitochondrial function contributes significantly to its cytotoxic and anti-proliferative effects against cancer cells.[10]
Quantitative Data on Biological Activity
The biological effects of this compound bromide have been quantified in various in vitro systems. The following table summarizes key data points related to its inhibitory and cytotoxic concentrations. It is important to note that these values can vary based on the specific cell line, assay conditions, and exposure time.[8]
| Cell Type / Target | Assay / Endpoint | Effective Concentration | Source(s) |
| Vacuolar Membrane Vesicles | Proton Transport Inhibition | EC₅₀ = 69 µM | [6][9][12] |
| Yeast (S. cerevisiae) | Growth Inhibition | 10 µM (inhibition begins) | [6][8][12] |
| Yeast (S. cerevisiae) | Growth Inhibition | 50-100 µM (complete inhibition) | [6][8][12] |
| Malignant Pleural Mesothelioma (MPM) Cell Lines | MTT Assay / Proliferation | 1 µM (tested concentration) | [8] |
| SARS-CoV-2 3CL Protease | Enzyme Inhibition | Kᵢ = 2.62 µM | [13] |
| SARS-CoV-2 3CL Protease | Enzyme Inhibition | IC₅₀ = 2.04 - 9.60 µM | [13] |
Key Experimental Protocols
This section provides methodologies for key experiments used to characterize the membrane-related activities of this compound bromide.
General Workflow for In Vitro Cytotoxicity Assessment
A standardized workflow is crucial for determining the cytotoxic potential of this compound bromide against a specific cell line.
V-ATPase Proton Transport Assay
This protocol assesses the direct inhibitory effect of this compound bromide on V-ATPase-mediated proton pumping.[4][6]
-
Objective: To measure the dose-dependent inhibition of proton transport into purified vacuolar membrane vesicles.
-
Materials:
-
Purified vacuolar membrane vesicles (e.g., from yeast).
-
This compound bromide stock solution.
-
ACMA (9-amino-6-chloro-2-methoxyacridine) fluorescent probe.
-
Assay Buffer (e.g., 10 mM MOPS-Tris, pH 7.0, 100 mM KCl, 5 mM MgSO₄).
-
ATP stock solution.
-
Spectrofluorometer (Excitation: 410 nm, Emission: 490 nm).
-
-
Methodology:
-
Incubate a known quantity of purified vacuolar membrane vesicles (e.g., 10 µg of protein) with the desired concentrations of this compound bromide for 10 minutes on ice.[4][6]
-
Add the vesicle suspension to the assay buffer containing ACMA in a cuvette and record the baseline fluorescence.[4]
-
Initiate the proton transport reaction by adding ATP (e.g., to 0.5 mM).[4][6]
-
Monitor the quenching of ACMA fluorescence, which indicates proton transport into the vesicles.[4][6]
-
Calculate the initial velocities of proton transport (e.g., for the first 15 seconds) following ATP addition.[6]
-
Plot the inhibition of proton transport against the this compound bromide concentration to determine the EC₅₀ value.
-
In Vitro Permeation Assay using Franz Diffusion Cells
This protocol is used to quantify the permeation-enhancing effect of this compound bromide on a topical formulation.[7]
-
Objective: To assess the effect of this compound bromide on the flux of an API across a skin membrane.
-
Materials:
-
Vertical Franz diffusion cells.
-
Excised human or animal skin (e.g., porcine ear skin).
-
Receptor solution (e.g., phosphate-buffered saline, PBS, pH 7.4).
-
Test formulations (with and without this compound bromide).
-
Magnetic stirrer and water bath.
-
HPLC or other suitable analytical method for API quantification.
-
-
Methodology:
-
Mount the excised skin between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment.
-
Fill the receptor compartment with receptor solution, ensuring no air bubbles are trapped beneath the skin. Maintain at 37°C.
-
Apply a defined amount of the test formulation to the skin surface in the donor compartment.
-
At predetermined time intervals, withdraw samples from the receptor compartment and replace with fresh, pre-warmed receptor solution.
-
Analyze the samples to determine the concentration of the permeated API.
-
Data Analysis: Calculate the cumulative amount of drug permeated per unit area (µg/cm²) versus time. Determine the steady-state flux (Jss) from the slope of the linear portion of the plot and calculate the Enhancement Ratio (ER) by dividing the Jss of the this compound bromide formulation by the Jss of the control.[7]
-
Conclusion
This compound bromide's mechanism of action on cell membranes is a complex interplay of physical disruption and specific biochemical interactions. Its foundational property as a cationic surfactant allows it to fluidize the lipid bilayer, enhancing the permeability and delivery of co-formulated drugs.[1][7] This physical action is complemented by potent, targeted biochemical effects, including the uncoupling of the V-ATPase proton pump and the modulation of critical cellular signaling pathways like RANKL and ERK/p38.[4][9][10] These combined mechanisms are responsible for its broad biological activities, from its role as a pharmaceutical excipient to its demonstrated antifungal, antiresorptive, and cytotoxic potential.[4] A thorough understanding of these multifaceted interactions is essential for researchers and drug development professionals seeking to harness or mitigate its effects in therapeutic and research applications.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C32H55N4O+ | CID 5456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound bromide - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. apexbt.com [apexbt.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound bromide inhibits progression of malignant pleural mesothelioma through regulation of ERK1/2 and p38 pathways and mitochondrial uncoupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound bromide inhibits progression of malignant pleural mesothelioma through regulation of ERK1/2 and p38 pathways and mitochondrial uncoupling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Discovery and mechanism of action of this compound bromide from an FDA-approved drug library with potent and broad-spectrum inhibitory activity against main proteases of human coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Physicochemical Properties of Thonzonium Bromide as a Surfactant
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thonzonium bromide is a monocationic quaternary ammonium compound recognized for its potent surface-active properties.[1][2][3] In the pharmaceutical industry, it is primarily utilized as an excipient in otic and nasal formulations to enhance the dispersion and penetration of active pharmaceutical ingredients (APIs).[4][5] Its amphiphilic molecular structure allows it to reduce the surface tension of vehicles and disrupt cellular debris, thereby promoting intimate contact between the drug and target tissues.[3][4] Beyond its role as a delivery enhancer, this compound bromide exhibits intrinsic biological activities, including antifungal and antiresorptive effects.[1][6]
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound bromide, offering critical data and methodologies essential for formulation development, research, and quality control.
Core Physicochemical Properties
The efficacy, stability, and biological interaction of this compound bromide are governed by its fundamental physicochemical characteristics. A summary of these properties is presented in Table 1.
Table 1: Summary of Physicochemical Data for this compound Bromide
| Property | Value | Source(s) |
| Chemical Name | N-(2-((4-methoxybenzyl)(pyrimidin-2-yl)amino)ethyl)-N,N-dimethylhexadecan-1-aminium bromide | [4] |
| CAS Number | 553-08-2 | [4][7] |
| Molecular Formula | C₃₂H₅₅BrN₄O | [4][7] |
| Molecular Weight | 591.7 g/mol | [3][4][7] |
| Melting Point | 91.5 °C | [4] |
| Solubility | Water: ≥62.1 mg/mLEthanol: ≥121.2 mg/mLDMSO: ≥53.5 mg/mL | [4][8] |
| pKa (Strongest Basic) | 3.12 (Predicted) | [4] |
| LogP (Octanol/Water) | 3.53 - 4.92 (Predicted) | [4] |
| Topological Polar Surface Area | 38.2 Ų | [4] |
Surfactant Properties and Mechanism of Action
This compound bromide is classified as a cationic surfactant. Its molecular architecture features a long, hydrophobic hexadecyl (C16) alkyl chain and a hydrophilic quaternary ammonium headgroup.[4] This amphiphilic nature enables it to adsorb at interfaces (e.g., air-water, oil-water) and lower surface tension, a fundamental property for its function as a wetting and spreading agent in pharmaceutical formulations.[4][9]
Critical Micelle Concentration (CMC)
Above a certain concentration in a solution, known as the Critical Micelle Concentration (CMC), surfactant monomers self-assemble into organized aggregates called micelles.[4] At the CMC, the surface tension of the solution plateaus to its minimum value.[4] The CMC is a crucial indicator of a surfactant's efficiency; a lower CMC value indicates that less surfactant is required to saturate interfaces and form micelles, which is a hallmark of detergent action.[4]
While specific, experimentally determined CMC and surface tension at CMC (γCMC) values for this compound bromide are not extensively documented in publicly available literature, a comparative analysis with other quaternary ammonium surfactants suggests its expected performance range (Table 2).[5]
Table 2: Comparative Surfactant Properties of Quaternary Ammonium Compounds
| Surfactant | Molecular Formula | Critical Micelle Concentration (CMC) (mM) | Surface Tension at CMC (γCMC) (mN/m) |
| This compound Bromide | C₃₂H₅₅BrN₄O | Data Not Available | Data Not Available |
| Benzalkonium Chloride | Mixture | ~0.3 - 4.0 (Varies with alkyl chain length) | ~30 - 40 |
| Cetylpyridinium Chloride | C₂₁H₃₈ClN | ~0.02 - 0.9 | ~35 - 45 |
| Note: Data for comparative surfactants are approximate and vary with experimental conditions.[5] |
Mechanism as a Penetration Enhancer
This compound bromide enhances drug delivery through multiple mechanisms:
-
Wetting and Spreading : By lowering the formulation's surface tension, it promotes more uniform coverage over biological surfaces and penetration into small crevices.[4]
-
Membrane Fluidization : As a cationic surfactant, it can interact with negatively charged components of cell membranes, such as phospholipids. This interaction can transiently disrupt the lipid bilayer, increasing its permeability and facilitating enhanced drug absorption.[4]
Experimental Protocols
Precise characterization of surfactant properties is essential for formulation optimization. The following section details standard methodologies for determining key parameters.
Determination of Critical Micelle Concentration (CMC) and Surface Tension
Tensiometry (Wilhelmy Plate or Du Noüy Ring Method)
This is the most common and direct method for determining the CMC and surface tension of surfactant solutions.[5]
Methodology:
-
Prepare Stock Solution : Create a concentrated stock solution of this compound bromide in deionized water, ensuring the concentration is well above the expected CMC.
-
Prepare Dilutions : Generate a series of dilutions from the stock solution to cover a broad concentration range, both below and above the anticipated CMC.
-
Measure Surface Tension : For each concentration, measure the surface tension using a calibrated tensiometer.[4] Allow the system to equilibrate at each concentration before recording a stable reading.
-
Plot Data : Plot the measured surface tension (γ) as a function of the logarithm of the surfactant concentration.
-
Determine CMC : The CMC is identified as the concentration at the point of inflection in the plot, where the surface tension ceases to decrease significantly with increasing concentration. The surface tension value at this plateau is the γCMC.[5]
Biological Interactions and Signaling Pathways
While primarily a surfactant, this compound bromide is not inert and exhibits specific biological interactions that can be likened to signaling pathway modulation.
Inhibition of V-ATPase Proton Pump
This compound bromide is a known inhibitor of vacuolar ATPase (V-ATPase), a proton pump essential for pH homeostasis in organisms like fungi.[1][8] It uncouples the pump's function, leading to cytosolic acidification and cell death without inhibiting ATP hydrolysis itself.[1][8] This specific interaction is a key component of its antifungal activity.[1]
Inhibition of Osteoclast Formation
This compound bromide has been shown to inhibit RANKL-induced osteoclast formation.[2] It achieves this by blocking the activation of key signaling molecules such as NF-κB, ERK, and c-Fos, and preventing the induction of NFATc1, a master regulator of osteoclastogenesis.[1][2] This demonstrates a targeted interaction with cellular signaling cascades involved in bone resorption.
Conclusion
This compound bromide is a multifaceted excipient whose performance is deeply rooted in its physicochemical properties. Its nature as a cationic surfactant governs its ability to lower surface tension and enhance the delivery of active ingredients in topical, nasal, and otic formulations.[4] Furthermore, its specific interactions with biological targets like the V-ATPase pump and osteoclast signaling pathways highlight its potential beyond a simple surfactant, making it a subject of interest for drug repurposing and development.[1][6] A thorough understanding and precise measurement of its properties, such as CMC and biological activity, are imperative for the rational design, optimization, and quality control of effective drug products.
References
- 1. This compound | C32H55N4O+ | CID 5456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound bromide - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound Bromide | C32H55BrN4O | CID 11102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. This compound Bromide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
Thonzonium Bromide: A Technical Guide on its Discovery, Pharmacology, and Historical Context
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Published: December 14, 2025
Abstract
Thonzonium bromide, a monocationic quaternary ammonium compound, has been a component of pharmaceutical formulations for decades, primarily recognized for its properties as a surface-active agent. Initially developed in the mid-20th century, its primary function in early applications was to enhance the penetration and dispersion of active pharmaceutical ingredients in topical preparations, particularly in otic solutions. This technical guide provides a comprehensive overview of the discovery, historical context, and evolving pharmacological understanding of this compound bromide. It details the compound's physicochemical properties, summarizes key quantitative data from a multitude of studies, and outlines experimental protocols for its characterization. Furthermore, this document explores its multifaceted mechanisms of action, including its well-established role as a surfactant and its more recently elucidated biological activities as an inhibitor of V-ATPase, an antiresorptive agent, and a potential antiviral and anticancer compound. This guide is intended to be a definitive resource for researchers, scientists, and drug development professionals, providing the foundational knowledge necessary to explore the full therapeutic potential of this multifaceted molecule.
Discovery and Historical Context
This compound bromide emerged from the post-World War II era of chemical and pharmaceutical innovation. While the precise "eureka" moment of its discovery is not extensively documented in readily available literature, its development is attributed to researchers at the Nepera Chemical Company .
Based on available patent information, the invention of this compound bromide can be credited to Irving B. Eisdorfer and Fred C. Ninger , who were chemists at Nepera Chemical Company. Their work in the 1950s on novel quaternary ammonium compounds led to the synthesis of this compound bromide. The company, located in Harriman, New York, was a significant producer of pharmaceutical chemicals and intermediates during that period.[1][2]
The primary innovation behind this compound bromide was the creation of a molecule with potent surface-active properties, making it an effective detergent and wetting agent.[3][4] This was particularly valuable in otic (ear) preparations, where the ability to disperse and penetrate cellular debris and earwax was crucial for the effective delivery of antibiotics and anti-inflammatory agents to the site of infection or inflammation. This application is exemplified by its inclusion in well-known formulations like Cortisporin-TC ear drops.
The broader context for the development of this compound bromide lies in the burgeoning field of surface-active agents in the mid-20th century. The discovery and application of quaternary ammonium compounds as germicides and surfactants was a significant area of research. These "cationic detergents" were recognized for their ability to lower the surface tension of water and for their inherent antimicrobial properties. This compound bromide was a product of this wave of innovation, offering a unique combination of properties that made it suitable for pharmaceutical applications.
While Nepera Chemical Company had a complex history, including environmental concerns related to its manufacturing processes, its contribution to the development of pharmaceutical excipients like this compound bromide is a notable part of its legacy.[1][5][6]
Physicochemical Properties
This compound bromide is a monocationic quaternary ammonium salt. Its chemical structure, hexadecyl-[2-[(4-methoxyphenyl)methyl-pyrimidin-2-ylamino]ethyl]-dimethylammonium bromide, confers its amphiphilic nature, which is central to its function as a surfactant. The molecule possesses a long, hydrophobic hexadecyl (C16) alkyl chain and a bulky, hydrophilic quaternary ammonium headgroup.
| Property | Value | Source |
| Molecular Formula | C₃₂H₅₅BrN₄O | [7] |
| Molecular Weight | 591.71 g/mol | [8] |
| CAS Number | 553-08-2 | [8] |
| Appearance | Crystalline solid | [9] |
| Solubility | Soluble in water, ethanol, and DMSO | [8] |
Pharmacological Properties and Mechanisms of Action
Initially utilized for its surfactant properties, subsequent research has revealed that this compound bromide possesses a range of intrinsic biological activities.
Surfactant and Penetration Enhancing Properties
The primary and most well-documented function of this compound bromide is its role as a surface-active agent.[3][4] By reducing the surface tension of pharmaceutical formulations, it facilitates the wetting and spreading of the medication over biological surfaces. In the context of otic preparations, this allows for the dispersion and penetration of cellular debris and exudate, thereby enhancing the contact of the active ingredients with the underlying tissues.[10]
Antimicrobial and Antifungal Activity
As a quaternary ammonium compound, this compound bromide exhibits inherent antimicrobial properties. While not its primary therapeutic indication in most formulations, this activity contributes to its overall utility. Its mechanism of antimicrobial action is multifaceted, involving the disruption of microbial cell membranes.
More specifically, this compound bromide has been shown to be an inhibitor of vacuolar ATPase (V-ATPase) in pathogenic fungi such as Candida albicans.[10] V-ATPases are proton pumps crucial for maintaining pH homeostasis in various cellular compartments. This compound bromide uncouples the V-ATPase, inhibiting proton transport without affecting ATP hydrolysis. This leads to cytosolic acidification and ultimately, cell death.[10][11]
Antiresorptive Effects on Bone
This compound bromide has been identified as an inhibitor of osteoclast formation and bone resorption.[11] It has been shown to block the RANKL-induced activation of several key signaling pathways, including NF-κB and ERK. This, in turn, prevents the induction of NFATc1, a master regulator of osteoclastogenesis. Furthermore, this compound bromide disrupts the formation of the F-actin ring in mature osteoclasts, which is essential for their bone-resorbing activity.[11]
Antiviral and Anticancer Potential
More recent research has highlighted the potential of this compound bromide as a broad-spectrum antiviral agent. It has been identified as a potent inhibitor of the 3C-like protease (3CLpro) of several human coronaviruses, including SARS-CoV-2.[12] The 3CLpro is a viral enzyme essential for the replication of these viruses.
Additionally, preliminary studies have suggested that this compound bromide exhibits cytotoxic activity against certain cancer cell lines, opening another avenue for future research into its therapeutic applications.
Quantitative Data
The following tables summarize key quantitative data related to the biological activities of this compound bromide.
Table 1: In Vitro Inhibitory and Cytotoxic Concentrations
| Target/Cell Line | Assay | Value | Source |
| Candida albicans V-ATPase | Proton Transport Inhibition | EC₅₀ = 69 µM | [8] |
| SARS-CoV-2 3CLpro | Enzymatic Inhibition | IC₅₀ = 2.04 µM | [12] |
| MERS-CoV 3CLpro | Enzymatic Inhibition | IC₅₀ = 9.60 µM | [12] |
| HCoV-229E 3CLpro | Enzymatic Inhibition | IC₅₀ = 6.47 µM | [12] |
| HEK293 cells | Cytotoxicity | CC₅₀ = 9.2 µM | [9] |
| RAW 264.7 cells | Cytotoxicity | CC₅₀ = 5.7 µM | [9] |
Table 2: Anthelmintic Activity
| Helminth Species | Assay | Value | Source |
| Cooperia oncophora | Mortality | EC₅₀ = 4.5 µM | [9] |
| Ostertagia ostertagi | Mortality | EC₅₀ = 10.8 µM | [9] |
| Haemonchus contortus | Mortality | EC₅₀ = 5.1 µM | [9] |
| Teladorsagia circumcincta | Mortality | EC₅₀ = 6.7 µM | [9] |
Experimental Protocols
This section provides an overview of the methodologies used to characterize the properties of this compound bromide.
Determination of Surface Tension (Ring Detachment Method)
A common historical and contemporary method for measuring the surface tension of a liquid is the Du Noüy ring method.
-
Principle: This method measures the force required to detach a platinum-iridium ring from the surface of a liquid. This force is proportional to the surface tension of the liquid.
-
Apparatus: A tensiometer equipped with a torsion wire and a platinum-iridium ring.
-
Procedure:
-
The ring is cleaned and attached to the tensiometer.
-
A sample of the this compound bromide solution is placed in a container, and the ring is immersed in the liquid.
-
The force is gradually applied to the torsion wire to pull the ring upwards.
-
The force required to just detach the ring from the surface is recorded from the dial of the tensiometer.
-
The surface tension (γ) is calculated using the formula: γ = (F / 4πR) × C, where F is the detachment force, R is the radius of the ring, and C is a correction factor.
-
In Vitro Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)
A standard method for evaluating the antimicrobial activity of a compound in the mid-20th century and today is the agar well diffusion method.[13][14]
-
Principle: The antimicrobial agent diffuses from a well through a solidified agar medium that has been inoculated with a test microorganism. The size of the zone of inhibition around the well is proportional to the susceptibility of the microorganism to the agent.
-
Materials:
-
Nutrient agar plates
-
Test microorganism culture
-
This compound bromide solutions of known concentrations
-
Sterile cork borer or pipette tip
-
-
Procedure:
-
A standardized inoculum of the test microorganism is spread evenly over the surface of an agar plate.
-
A well of a defined diameter (e.g., 6-8 mm) is aseptically punched into the agar.
-
A specific volume of the this compound bromide solution is added to the well.
-
The plate is incubated under appropriate conditions for the test microorganism (e.g., 24-48 hours at 37°C).
-
The diameter of the zone of complete inhibition of microbial growth around the well is measured.
-
Conclusion
This compound bromide represents a fascinating case study in the evolution of a pharmaceutical excipient into a molecule with diverse and potent biological activities. From its origins as a surfactant designed to improve drug delivery in the 1950s, our understanding of its pharmacological profile has expanded significantly. Its well-characterized inhibitory effects on V-ATPase and RANKL-induced signaling, coupled with its emerging potential as an antiviral and anticancer agent, underscore the importance of re-evaluating established pharmaceutical ingredients. This technical guide provides a comprehensive foundation for researchers and drug development professionals to appreciate the historical context and leverage the multifaceted properties of this compound bromide in the pursuit of new therapeutic innovations. The detailed quantitative data and experimental protocols herein serve as a valuable resource for guiding future research and development efforts.
References
- 1. Nepera Chemical Plant – Adventure Bible School [adventurebibleschool.com]
- 2. extapps.dec.ny.gov [extapps.dec.ny.gov]
- 3. Vintage Nepera Chemical Company Pyridium Tablet Bottle With Paper Label | eBay [ebay.com]
- 4. This compound bromide - Wikipedia [en.wikipedia.org]
- 5. Nepera property is sold to a pollution remediation firm [thephoto-news.com]
- 6. The walls came tumbling down [thephoto-news.com]
- 7. This compound Bromide | C32H55BrN4O | CID 11102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. researchgate.net [researchgate.net]
- 10. US2599697A - Testing for quaternary ammonium compounds - Google Patents [patents.google.com]
- 11. This compound | C32H55N4O+ | CID 5456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Discovery and mechanism of action of this compound bromide from an FDA-approved drug library with potent and broad-spectrum inhibitory activity against main proteases of human coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A comprehensive review on in-vitro methods for anti- microbial activity - IP Int J Compr Adv Pharmacol [ijcap.in]
Beyond the Surface: An In-depth Technical Guide to the Biological Activities of Thonzonium Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thonzonium bromide, a quaternary ammonium compound, is well-established in pharmaceutical formulations as a cationic surfactant that enhances the penetration and dispersion of active ingredients.[1][2][3] Its primary application has been in otic and nasal preparations to facilitate drug delivery through cellular debris.[3][4] However, a growing body of evidence reveals that this compound bromide possesses a range of intrinsic biological activities that extend far beyond its role as a surface-active agent.
This technical guide provides a comprehensive exploration of these non-surfactant properties, focusing on the molecular mechanisms, cellular effects, and potential therapeutic applications of this compound bromide. We will delve into its roles as a vacuolar ATPase (V-ATPase) inhibitor, a modulator of osteoclastogenesis, a potential anti-cancer agent in malignant pleural mesothelioma, and a broad-spectrum antiviral compound. This document is intended to serve as a valuable resource for researchers and drug development professionals interested in the multifaceted pharmacological profile of this compound.
Core Biological Activities of this compound Bromide
Inhibition of Vacuolar H+-ATPase (V-ATPase)
A primary non-surfactant mechanism of this compound bromide is the uncoupling of vacuolar H+-ATPase (V-ATPase).[5][6][7] V-ATPases are proton pumps crucial for maintaining pH homeostasis in various cellular compartments.[8] this compound bromide disrupts the coupling between ATP hydrolysis and proton transport, leading to the acidification of the cytosol and subsequent cell death, a mechanism observed in fungi like Candida albicans.[4][7]
Anti-resorptive Action on Osteoclasts
This compound bromide has been shown to inhibit bone resorption by affecting osteoclasts, the cells responsible for bone breakdown.[9][10][11] This activity is mediated through the inhibition of the Receptor Activator of Nuclear Factor-κB Ligand (RANKL)-induced signaling pathway. Specifically, it blocks the activation of key downstream effectors including NF-κB, ERK, and c-Fos, and disrupts the formation of the F-actin ring, a critical structure for osteoclast function.[4][11][12]
Anti-Cancer Activity in Malignant Pleural Mesothelioma (MPM)
Recent studies have identified this compound bromide as a potent cytotoxic agent against malignant pleural mesothelioma (MPM) cell lines.[13][14][15][16] Its anti-cancer effects are attributed to the suppression of ERK1/2 phosphorylation and the induction of p38 phosphorylation, pathways involved in cell proliferation and stress responses.[6][14][16] Furthermore, it affects mitochondrial function, leading to mitochondrial uncoupling and apoptosis.[14][16]
Antiviral Activity via 3CL Protease Inhibition
This compound bromide has emerged as a promising antiviral agent, particularly against human coronaviruses.[2][17] It acts as a potent inhibitor of the 3C-like protease (3CLpro), a viral enzyme essential for the replication of coronaviruses, including SARS-CoV-2.[2][17] Its ability to inhibit 3CLpro from various coronaviruses suggests a broad-spectrum antiviral potential.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the biological activities of this compound bromide.
Table 1: V-ATPase Inhibition and Antifungal Activity
| Parameter | Value | Organism/System | Reference |
| EC50 (Proton Transport) | 69 µM | S. cerevisiae (purified vacuolar membrane vesicles) | [5][18] |
| Growth Inhibition (Yeast) | Inhibition at 10 µM, Complete inhibition at 50-100 µM | S. cerevisiae | [6][19] |
Table 2: Anti-resorptive Activity
| Parameter | Concentration | Cell Type | Effect | Reference |
| Osteoclastogenesis Inhibition | 25-400 nM | Bone marrow-derived macrophages (BMDMs) | Inhibition of RANKL-induced osteoclast formation | [18] |
| Bone Resorption Inhibition | 100-200 nM | Mature Osteoclasts | Inhibition of bone resorption | [18] |
Table 3: Anti-Cancer Activity (Malignant Pleural Mesothelioma)
| Cell Lines | Assay | Concentration | Exposure Time | Effect | Reference |
| Mero-14, Mero-25, IST-Mes2, NCI-H28, Ren, MSTO-211H | MTT Assay | 1 µM | 72 hours | Cytotoxicity | [19] |
| MeT-5A (SV40-immortalized mesothelial cells) | MTT Assay | 1 µM | 72 hours | Cytotoxicity | [19] |
Table 4: Antiviral Activity (3CL Protease Inhibition)
| Virus | Assay Type | IC50 (µM) | Reference |
| SARS-CoV-2 | FRET-based | 2.04 | [2] |
| SARS-CoV | FRET-based | 2.72 | [2] |
| MERS-CoV | FRET-based | 9.60 | [2] |
| HCoV-229E | FRET-based | 6.47 | [2] |
Experimental Protocols
V-ATPase Proton Transport Assay
This assay measures the ATP-dependent proton pumping activity of V-ATPase in purified vacuolar membrane vesicles using the pH-sensitive fluorescent dye, 9-amino-6-chloro-2-methoxyacridine (ACMA).
-
Materials:
-
Purified vacuolar membrane vesicles
-
ACMA dye
-
This compound bromide stock solution (in DMSO)
-
Assay Buffer (e.g., 10 mM MOPS-Tris pH 7.4, 100 mM KCl, 1 mM MgCl₂)
-
ATP solution
-
Fluorometer (Excitation: 410 nm, Emission: 490 nm)
-
-
Procedure:
-
Prepare a reaction mixture in a cuvette containing Assay Buffer and 1 µM ACMA.[20]
-
Add purified vacuolar membrane vesicles (10-20 µg of protein).[20]
-
Add this compound bromide to the desired final concentration (e.g., a range from 1 µM to 200 µM). Use DMSO as a vehicle control.[20]
-
Incubate on ice for 10 minutes.[20]
-
Initiate the reaction by adding MgATP to a final concentration of 0.5-1 mM.[20]
-
Monitor the quenching of ACMA fluorescence over time. The initial rate of fluorescence quenching corresponds to the proton transport activity.[20]
-
Calculate the percentage of inhibition relative to the DMSO control to determine the EC50 value.[5]
-
Osteoclast Formation and Bone Resorption Assays
This assay quantifies the differentiation of osteoclast precursors into mature osteoclasts.
-
Materials:
-
Bone marrow-derived macrophages (BMMs)
-
α-MEM supplemented with 10% FBS and antibiotics
-
Macrophage colony-stimulating factor (M-CSF)
-
RANKL
-
This compound bromide
-
Tartrate-resistant acid phosphatase (TRAP) staining kit
-
-
Procedure:
-
Seed BMMs in 96-well plates (1 x 10⁴ cells/well).[9]
-
Culture cells in α-MEM with M-CSF (30 ng/mL) and RANKL (50 ng/mL) to induce differentiation.[9]
-
Add this compound bromide at various concentrations to the culture medium.[9]
-
Incubate for 4-6 days, replacing the medium as needed.[9]
-
Fix the cells and stain for TRAP activity.[21]
-
Count the number of TRAP-positive multinucleated (≥3 nuclei) cells, which are considered osteoclasts.[21]
-
This assay measures the resorptive function of mature osteoclasts.
-
Materials:
-
Dentine slices or calcium phosphate-coated plates
-
Mature osteoclasts (differentiated as described above)
-
This compound bromide
-
-
Procedure:
-
Culture mature osteoclasts on dentine slices or coated plates.[9]
-
Treat the cells with various concentrations of this compound bromide for 48-72 hours.[9]
-
Remove the cells and visualize the resorption pits by staining (e.g., with toluidine blue) or using microscopy.[21]
-
Quantify the resorbed area using image analysis software.[21]
-
Malignant Pleural Mesothelioma (MPM) Cell Viability (MTT) Assay
This assay determines the cytotoxic effect of this compound bromide on MPM cells.
-
Materials:
-
MPM cell lines (e.g., Mero-14, MSTO-211H)
-
Complete culture medium
-
This compound bromide
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
-
-
Procedure:
-
Seed MPM cells in a 96-well plate (5 x 10³ to 1 x 10⁴ cells/well) and incubate for 24 hours.[19]
-
Treat the cells with a series of dilutions of this compound bromide (e.g., 0.1 µM to 100 µM) for the desired exposure time (e.g., 72 hours).[19]
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.[19]
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.[19]
-
Measure the absorbance at 570 nm.[19]
-
Calculate the percentage of cell viability relative to the untreated control to determine the IC50 value.[19]
-
3CL Protease Inhibition (FRET-based) Assay
This assay quantifies the inhibitory effect of this compound bromide on the enzymatic activity of 3CL protease.
-
Materials:
-
Recombinant 3CL protease (e.g., from SARS-CoV-2)
-
FRET substrate peptide (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans)
-
Assay Buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA)
-
This compound bromide
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound bromide in the assay buffer.[17]
-
In a 96-well plate, add the recombinant 3CLpro enzyme to each well.[17]
-
Add the diluted this compound bromide and incubate to allow for binding.[17]
-
Initiate the enzymatic reaction by adding the FRET substrate.[17]
-
Immediately measure the increase in fluorescence over time, which corresponds to the enzyme activity.[17]
-
Calculate the percentage of inhibition for each concentration relative to a DMSO control and determine the IC50 value.[17]
-
Visualizations: Signaling Pathways and Workflows
Caption: Mechanism of V-ATPase uncoupling by this compound Bromide.
Caption: Inhibition of RANKL-induced signaling by this compound Bromide.
Caption: General workflow for assessing this compound Bromide's cytotoxicity.
Conclusion
This compound bromide is a pharmacologically versatile compound with significant biological activities that are independent of its surfactant properties. Its ability to inhibit V-ATPase, suppress osteoclast formation and function, induce cytotoxicity in cancer cells, and inhibit viral replication highlights its potential for repositioning in various therapeutic areas. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound bromide. Future investigations should focus on elucidating the detailed molecular interactions, optimizing its efficacy and safety profiles in preclinical models, and exploring its potential in combination therapies.
References
- 1. youtube.com [youtube.com]
- 2. Discovery and mechanism of action of this compound bromide from an FDA-approved drug library with potent and broad-spectrum inhibitory activity against main proteases of human coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound bromide - Wikipedia [en.wikipedia.org]
- 4. This compound | C32H55N4O+ | CID 5456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Inhibitors of V-ATPase Proton Transport Reveal Uncoupling Functions of Tether Linking Cytosolic and Membrane Domains of V0 Subunit a (Vph1p) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. This compound bromide inhibits RANKL-induced osteoclast formation and bone resorption in vitro and prevents LPS-induced bone loss in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. This compound bromide inhibits progression of malignant pleural mesothelioma through regulation of ERK1/2 and p38 pathways and mitochondrial uncoupling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. arpi.unipi.it [arpi.unipi.it]
- 16. This compound bromide inhibits progression of malignant pleural mesothelioma through regulation of ERK1/2 and p38 pathways and mitochondrial uncoupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. This compound (bromide) - Antiparasitics - CAT N°: 31253 [bertin-bioreagent.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. RO4929097 regulates RANKL-induced osteoclast formation and LPS-mediated bone resorption - PMC [pmc.ncbi.nlm.nih.gov]
Thonzonium Bromide as a Monocationic Detergent: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of thonzonium bromide, a monocationic quaternary ammonium compound, focusing on its role as a detergent in pharmaceutical formulations. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of its physicochemical properties, mechanisms of action, and relevant experimental protocols.
Executive Summary
This compound bromide is a versatile excipient widely recognized for its surfactant properties.[1][2] It is utilized in various pharmaceutical preparations, particularly in otic and nasal drops, to enhance the dispersion and penetration of active pharmaceutical ingredients (APIs).[1][3][4] Its efficacy stems from its ability to reduce surface tension and interact with cellular membranes, thereby facilitating drug delivery.[1][5] Beyond its role as a surfactant, this compound bromide exhibits intrinsic biological activities, including the inhibition of V-ATPase and modulation of key signaling pathways, which are of growing interest in various therapeutic areas.[3][4] This guide consolidates the available quantitative data, details essential experimental methodologies, and visualizes the underlying mechanisms to support further research and development.
Physicochemical Properties of this compound Bromide
A thorough understanding of the physicochemical characteristics of this compound bromide is fundamental to its application in drug formulation. These properties govern its solubility, stability, and interactions with biological systems.
| Property | Value | Source(s) |
| Chemical Name | N-(2-{--INVALID-LINK--amino}ethyl)-N,N-dimethylhexadecan-1-aminium bromide | [1] |
| CAS Number | 553-08-2 | [1] |
| Molecular Formula | C₃₂H₅₅BrN₄O | [1][6] |
| Molecular Weight | 591.7 g/mol | [1][6] |
| Melting Point | 91.5 °C | [1][7] |
| Solubility | Water: ≥62.1 mg/mLEthanol: ≥121.2 mg/mLDMSO: ≥53.5 mg/mL | [1][6][8] |
| Predicted logP | 4.92 | [6][9] |
| EC₅₀ (V-ATPase Inhibition) | 69 µM | [6][8][10][11] |
| IC₅₀ (SARS-CoV-2 3CLpro) | 2.04 ± 0.25 µM | [6][9] |
Core Function as a Monocationic Detergent
This compound bromide's primary role as a detergent is attributed to its amphiphilic molecular structure, which consists of a hydrophilic quaternary ammonium headgroup and a long, hydrophobic alkyl chain.[1][6] This structure allows it to align at interfaces, such as air-water or oil-water, and reduce surface tension.[1]
Mechanism of Action
The detergent action of this compound bromide enhances drug delivery through several mechanisms:
-
Wetting and Spreading: By lowering the surface tension of the formulation vehicle, it promotes more uniform spreading over biological surfaces and penetration into small crevices.[1]
-
Membrane Fluidization: As a cationic surfactant, it can interact with the negatively charged components of cell membranes, leading to a temporary and reversible disruption of the lipid bilayer.[1][5] This increases membrane permeability, facilitating the absorption of co-administered APIs.[1]
-
Disruption of Cellular Debris: In applications such as otic preparations, this compound bromide helps to disperse and break down cellular debris and exudate, thereby clearing the path for the active drug to reach its target tissue.[2][3][4]
Key Signaling Pathways Modulated by this compound Bromide
Recent research has demonstrated that this compound bromide's activity extends beyond its surfactant properties to the modulation of specific intracellular signaling pathways.
Inhibition of Vacuolar-Type H+-ATPase (V-ATPase)
This compound bromide is a known inhibitor of the V-ATPase proton pump.[4][10] It acts as an uncoupler, inhibiting proton transport without affecting ATP hydrolysis.[8][10] This disruption of proton translocation leads to the acidification of the cytosol, which can contribute to its antimicrobial and cytotoxic effects.[4][10]
Modulation of RANKL-Induced Signaling
In the context of bone metabolism, this compound bromide has been shown to inhibit osteoclast formation and bone resorption induced by the Receptor Activator of Nuclear Factor Kappa-B Ligand (RANKL).[11][13][14] This is achieved by blocking the activation of several downstream signaling molecules, including NF-κB, ERK, and c-Fos, and preventing the induction of NFATc1, a master regulator of osteoclastogenesis.[5][11][13]
Regulation of ERK1/2 and p38 MAPK Pathways
In studies on malignant pleural mesothelioma, this compound bromide has been observed to suppress the phosphorylation of ERK1/2, a key pathway in cell proliferation.[15][16] Concurrently, it can increase the phosphorylation of p38, a kinase involved in cellular stress responses and apoptosis.[15][16]
Experimental Protocols
The following section details methodologies for key experiments to characterize the properties and activity of this compound bromide.
Determination of Critical Micelle Concentration (CMC) and Surface Tension
This protocol outlines the use of tensiometry to determine the CMC of this compound bromide.
Materials and Equipment:
-
This compound bromide
-
Deionized water
-
Tensiometer (e.g., with a Wilhelmy plate or Du Noüy ring)
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Prepare Stock Solution: Accurately weigh this compound bromide and dissolve it in deionized water to create a concentrated stock solution, well above the expected CMC.
-
Prepare Dilutions: Perform a series of dilutions from the stock solution to cover a wide range of concentrations.
-
Measure Surface Tension: For each concentration, measure the surface tension using the tensiometer. Ensure the system is equilibrated at each concentration before taking a reading.
-
Plot Data: Plot the measured surface tension as a function of the logarithm of the this compound bromide concentration.
-
Determine CMC: The plot will show a sharp break point. The concentration at this inflection point is the CMC.
In Vitro Skin Permeation Study
This protocol describes the use of Franz diffusion cells to assess the effect of this compound bromide on the permeation of an API through the skin.[3]
Materials and Equipment:
-
Franz diffusion cells
-
Excised human or animal skin (e.g., porcine ear skin)
-
Receptor solution (e.g., phosphate-buffered saline, pH 7.4)
-
Test formulations (with and without this compound bromide)
-
Magnetic stirrer
-
Water bath with circulator
-
HPLC or other suitable analytical instrument
Procedure:
-
Skin Preparation: Thaw excised skin and mount it between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum facing the donor compartment.[3]
-
Cell Setup: Fill the receptor chamber with degassed receptor solution and maintain the temperature at 32°C ± 1°C.[3]
-
Formulation Application: Apply a finite dose of the test formulation to the skin surface in the donor chamber.[3]
-
Sampling: At predetermined time intervals, withdraw an aliquot of the receptor solution for analysis and replace it with fresh receptor solution.[3]
-
Sample Analysis: Quantify the concentration of the API in the collected samples using a validated analytical method like HPLC.[3]
-
Data Analysis: Calculate the cumulative amount of API permeated per unit area over time to determine the flux and permeability coefficient.[3]
V-ATPase Dependent Proton Transport Assay
This protocol is adapted from studies on yeast vacuolar membrane vesicles to measure the inhibition of proton transport by this compound bromide.[6]
Materials and Equipment:
-
Purified vacuolar membrane vesicles
-
This compound bromide stock solution
-
ACMA (9-amino-6-chloro-2-methoxyacridine) fluorescent probe
-
Assay Buffer (e.g., 10 mM MOPS-Tris, pH 7.0, 100 mM KCl, 5 mM MgSO₄)
-
ATP stock solution
-
Spectrofluorometer
Procedure:
-
Incubation: Incubate purified vacuolar membrane vesicles with desired concentrations of this compound bromide for 10 minutes on ice.[6]
-
Assay Setup: Add the vesicle suspension to the assay buffer containing ACMA in a cuvette and record the baseline fluorescence.[6]
-
Initiate Reaction: Initiate proton transport by adding ATP and MgSO₄.[6]
-
Monitor Fluorescence: Monitor the quenching of ACMA fluorescence, which is indicative of proton transport into the vesicles.[6]
-
Data Analysis: Calculate the initial velocities of proton transport and compare the treated samples to untreated controls to determine the percent inhibition and calculate the EC₅₀ value.[6]
Conclusion
This compound bromide is a multifaceted compound with well-established detergent properties that are beneficial for enhancing drug delivery in various pharmaceutical formulations.[3][6] Its ability to reduce surface tension, fluidize cell membranes, and disrupt cellular debris contributes to its effectiveness as a penetration enhancer.[1][5] Furthermore, its specific inhibitory actions on V-ATPase and key signaling cascades present opportunities for its application in a broader therapeutic context.[4][6][13][15] The experimental protocols and data presented in this guide provide a solid foundation for researchers to further explore and harness the potential of this compound bromide in drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 6. benchchem.com [benchchem.com]
- 7. This compound | C32H55N4O+ | CID 5456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. Discovery and mechanism of action of this compound bromide from an FDA-approved drug library with potent and broad-spectrum inhibitory activity against main proteases of human coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 13. This compound bromide inhibits RANKL-induced osteoclast formation and bone resorption in vitro and prevents LPS-induced bone loss in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. go.drugbank.com [go.drugbank.com]
- 15. This compound bromide inhibits progression of malignant pleural mesothelioma through regulation of ERK1/2 and p38 pathways and mitochondrial uncoupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound bromide inhibits progression of malignant pleural mesothelioma through regulation of ERK1/2 and p38 pathways and mitochondrial uncoupling - PMC [pmc.ncbi.nlm.nih.gov]
Structural Analysis of Thonzonium: A Technical Guide to its Functional Groups and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thonzonium bromide is a monocationic quaternary ammonium compound with a multifaceted pharmacological profile.[1][2] Primarily recognized for its role as a surface-active agent in topical and otic formulations, it enhances the penetration and efficacy of active pharmaceutical ingredients by disrupting cellular debris.[2][3] Beyond its surfactant properties, this compound exhibits intrinsic biological activities, including antifungal, antiresorptive, and potential antiviral and anti-cancer effects.[3][4] This technical guide provides a comprehensive analysis of the chemical structure of this compound, delineates the roles of its key functional groups, and summarizes its known mechanisms of action and physicochemical properties. Detailed experimental protocols and signaling pathway diagrams are provided to support further research and development.
Chemical Structure and Functional Groups
This compound bromide is chemically known as N-(2-((4-methoxybenzyl)(pyrimidin-2-yl)amino)ethyl)-N,N-dimethylhexadecan-1-aminium bromide.[2] Its amphiphilic nature, crucial to its function, is conferred by distinct hydrophobic and hydrophilic moieties.
Key Functional Groups:
-
Quaternary Ammonium Headgroup: A positively charged, hydrophilic group responsible for the molecule's classification as a cationic surfactant. This group interacts with negatively charged components of cell membranes, contributing to membrane fluidization and increased permeability.[2]
-
Hexadecyl (C16) Alkyl Chain: A long, hydrophobic tail that facilitates the molecule's insertion into lipid bilayers and drives the formation of micelles.[2] This lipophilic character is essential for its detergent properties.
-
Pyrimidinyl Group: A nitrogen-containing aromatic ring that contributes to the overall electronic and steric properties of the molecule and is involved in specific biological interactions.
-
p-Methoxybenzyl Group: A methoxy-substituted benzene ring that adds to the steric bulk and potential for aromatic interactions.
-
Tertiary Amine Linker: Connects the pyrimidinyl and p-methoxybenzyl groups to the ethyl chain, providing rotational flexibility.
The bromide ion serves as the counter-ion to the positively charged quaternary ammonium nitrogen.
Physicochemical Properties
A thorough understanding of this compound bromide's physicochemical properties is critical for formulation development and predicting its biological behavior.
| Property | Value | Source(s) |
| Chemical Name | N-(2-((4-methoxybenzyl)(pyrimidin-2-yl)amino)ethyl)-N,N-dimethylhexadecan-1-aminium bromide | [2] |
| CAS Number | 553-08-2 | [2] |
| Molecular Formula | C₃₂H₅₅BrN₄O | [2][5] |
| Molecular Weight | 591.7 g/mol | [2][6] |
| Melting Point | 91.5 °C | [2] |
| Solubility | Water: ≥62.1 mg/mL, Ethanol: ≥121.2 mg/mL, DMSO: ≥53.5 mg/mL | [2][7] |
| pKa (Strongest Basic) | 3.12 (Predicted) | [2] |
| LogP (Octanol/Water) | 3.53 - 4.92 (Predicted) | [2] |
| Topological Polar Surface Area | 38.2 Ų | [2] |
| Hydrogen Bond Donor Count | 0 | [2] |
| Hydrogen Bond Acceptor Count | 5 | [2] |
| Rotatable Bond Count | 22 | [2] |
Mechanisms of Action and Biological Activities
This compound bromide's biological effects are mediated through several distinct mechanisms, ranging from physical disruption of cellular structures to specific inhibition of key enzymes and signaling pathways.
Surfactant and Detergent Action
As a cationic surfactant, this compound bromide lowers the surface tension of formulations, promoting wetting and spreading on biological surfaces.[2] Its primary role in many pharmaceutical products is to disperse and penetrate cellular debris and exudate, thereby enhancing the tissue contact of active ingredients.[1][3] At a cellular level, it can fluidize cell membranes, temporarily increasing their permeability.[2]
Caption: Logical flow of this compound Bromide's surfactant action.
Inhibition of Vacuolar H+-ATPase (V-ATPase)
This compound bromide is a known inhibitor of the V-ATPase proton pump.[2][8] V-ATPases are crucial for acidifying intracellular compartments, a process vital for numerous cellular functions.[2] this compound bromide uncouples the V-ATPase, inhibiting proton transport without blocking ATP hydrolysis.[1][7] This disruption of pH homeostasis contributes to its antifungal activity against pathogens like Candida albicans.[1][7]
Caption: Inhibition of the V-ATPase proton pump by this compound Bromide.
Inhibition of RANKL-Induced Osteoclastogenesis
This compound bromide has been shown to inhibit osteoclast formation and bone resorption.[1][9] It blocks the RANKL-induced activation of key signaling molecules including NF-κB, ERK, and c-Fos, and prevents the induction of NFATc1, a master regulator of osteoclastogenesis.[1][9] Furthermore, it disrupts the formation of the F-actin ring in mature osteoclasts, which is essential for bone resorption.[1][9]
Caption: this compound Bromide's inhibition of the RANKL signaling pathway.
Other Biological Activities
-
Antiviral Activity: Recent studies have identified this compound bromide as a potential broad-spectrum inhibitor of the main protease (3CLpro) of human coronaviruses, including SARS-CoV-2.[4] It acts as a noncompetitive inhibitor of SARS-CoV-2 3CLpro.[4]
-
Inhibition of F. tularensis acid phosphatase B (AcpB): It is an inhibitor of this bacterial enzyme.[8]
-
Anthelmintic Activity: this compound has demonstrated mortality against various helminths.[8]
Quantitative Biological Data
The following table summarizes key quantitative measures of this compound bromide's biological activity.
| Target/Activity | Metric | Value | Organism/System | Source(s) |
| V-ATPase Proton Transport | EC₅₀ | 69 µM | C. albicans purified vacuolar membrane vesicles | [7][8][9] |
| F. tularensis AcpB | Kᵢ | 0.59 µM | Francisella tularensis | [8] |
| SARS-CoV-2 3CLpro | IC₅₀ | 2.04 ± 0.25 µM | In vitro enzyme assay | [4] |
| SARS-CoV-2 3CLpro | Kᵢ | 2.62 µM | In vitro enzyme assay | [4] |
| RANKL-Induced Osteoclastogenesis | Inhibition | 25-400 nM | Bone marrow-derived macrophages (BMDMs) | [8] |
| Yeast Cell Growth | Inhibition | 10 µM (mild), 50-100 µM (complete) | Saccharomyces cerevisiae | [7] |
| Cytotoxicity (HEK293 cells) | CC₅₀ | 9.2 µM | Human Embryonic Kidney 293 cells | [8] |
| Cytotoxicity (RAW 264.7 cells) | CC₅₀ | 5.7 µM | Murine macrophage cell line | [8] |
| Anthelmintic (C. oncophora) | EC₅₀ | 4.5 µM | Cooperia oncophora | [8] |
| Anthelmintic (O. ostertagi) | EC₅₀ | 10.8 µM | Ostertagia ostertagi | [8] |
| Anthelmintic (H. contortus) | EC₅₀ | 5.1 µM | Haemonchus contortus | [8] |
| Anthelmintic (T. circumcincta) | EC₅₀ | 6.7 µM | Teladorsagia circumcincta | [8] |
Experimental Protocols
V-ATPase Proton Transport Inhibition Assay
This protocol measures the effect of this compound bromide on ATP-dependent proton transport in purified vacuolar membrane vesicles.[7]
Caption: Workflow for the V-ATPase proton transport inhibition assay.
Methodology:
-
Preparation: Purified vacuolar membrane vesicles (10 µg of protein) are incubated with varying concentrations of this compound bromide on ice for 10 minutes.[7]
-
Assay: The vesicle suspension is added to an assay buffer containing the fluorescent probe ACMA (9-amino-6-chloro-2-methoxyacridine) in a cuvette.[3]
-
Measurement: The cuvette is placed in a spectrofluorometer, and baseline fluorescence is recorded (Excitation: 410 nm, Emission: 490 nm).[3][7] ATP-dependent proton transport is initiated by adding 0.5 mM ATP and 1 mM MgSO₄.[7]
-
Analysis: The initial velocity of fluorescence quenching is calculated over the first 15 seconds.[7] The percentage of inhibition compared to an untreated control is used to determine the EC₅₀ value.[3]
Yeast Cell Growth Inhibition Assay
This protocol assesses the concentration-dependent effect of this compound bromide on the growth of yeast cells.[3]
Methodology:
-
Cell Culture: A wild-type yeast strain (e.g., Saccharomyces cerevisiae) is grown overnight in a liquid medium to the mid-log phase (A₆₀₀ of 0.4–0.6).[3]
-
Dilution: The cell culture is diluted to a starting A₆₀₀ of approximately 0.1 in a fresh medium.[3]
-
Treatment: In a 96-well plate, the diluted cell culture is added to wells containing serial dilutions of this compound bromide (e.g., 1 µM, 10 µM, 50 µM, 100 µM) and a vehicle control.[3]
-
Incubation and Measurement: The plate is incubated at 37°C with shaking. The optical density (A₆₀₀) is measured at regular intervals for 24-48 hours.[3]
-
Analysis: Growth curves (A₆₀₀ vs. time) are plotted for each concentration to determine the concentrations at which growth is inhibited.[3]
In Vitro Skin Permeation Study
This protocol details the methodology for assessing the permeation of an active pharmaceutical ingredient (API) from a topical formulation containing this compound Bromide using Franz diffusion cells.[10]
Methodology:
-
Skin Preparation: Full-thickness skin (e.g., porcine ear skin) is excised, and subcutaneous fat is removed. The skin is mounted on vertical Franz diffusion cells with the stratum corneum facing the donor compartment.[10]
-
Equilibration: The receptor compartment is filled with a suitable receptor solution (e.g., PBS, pH 7.4), and the system is allowed to equilibrate.[10]
-
Formulation Application: A finite dose of the test formulation (with and without this compound Bromide) is applied to the skin surface in the donor chamber.[10]
-
Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), an aliquot of the receptor solution is withdrawn and replaced with a fresh, pre-warmed solution.[10]
-
Analysis: The concentration of the API in the collected samples is quantified using a suitable analytical method like HPLC. The cumulative amount of drug permeated per unit area is plotted against time to determine the steady-state flux (Jss). The Enhancement Ratio (ER) is calculated by dividing the Jss of the formulation with this compound Bromide by the Jss of the control.[10]
Conclusion
This compound bromide is a structurally complex molecule with a range of biological activities that extend beyond its well-established role as a pharmaceutical surfactant. Its ability to inhibit V-ATPase, modulate the RANKL signaling pathway, and potentially inhibit viral proteases makes it a compound of significant interest for further research. The detailed structural analysis, quantitative data, and experimental protocols provided in this guide offer a solid foundation for drug development professionals and researchers exploring the therapeutic potential of this compound bromide and its analogues.
References
- 1. This compound | C32H55N4O+ | CID 5456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Discovery and mechanism of action of this compound bromide from an FDA-approved drug library with potent and broad-spectrum inhibitory activity against main proteases of human coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Bromide | C32H55BrN4O | CID 11102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound bromide - Wikipedia [en.wikipedia.org]
- 7. apexbt.com [apexbt.com]
- 8. caymanchem.com [caymanchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Thonzonium Bromide in Cell Lysis Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thonzonium bromide is a monocationic quaternary ammonium surfactant and detergent.[1][2][3] Its amphipathic nature, consisting of a hydrophilic quaternary ammonium headgroup and a long hydrophobic alkyl chain, allows it to interact with and disrupt cellular membranes.[4] This property makes it a candidate for cell lysis in various experimental settings. Beyond its general surfactant properties, this compound bromide exhibits specific biological activities, including the inhibition of vacuolar H+-ATPase (V-ATPase), which can lead to cytosolic acidification and cell death.[5][6][7] These characteristics suggest that this compound bromide can be a useful tool for cell lysis, particularly in studies where downstream applications may be sensitive to harsh, denaturing detergents.
This document provides detailed application notes and protocols for the use of this compound bromide in cell lysis experiments, designed to guide researchers in effectively utilizing this compound for the extraction of cellular contents.
Mechanism of Action in Cell Lysis
This compound bromide's primary mechanism for inducing cell lysis is through the disruption of the cell membrane's integrity. As a cationic surfactant, it interacts with the negatively charged components of the cell membrane, leading to the disorganization of the lipid bilayer and the formation of pores, ultimately resulting in the release of intracellular contents.[3]
Unlike strong, denaturing detergents such as sodium dodecyl sulfate (SDS), this compound bromide's lytic effects can be associated with more specific biochemical interactions, including its inhibitory effect on V-ATPase.[4][5] This targeted action may offer advantages in preserving the functionality of certain proteins and cellular complexes for downstream analysis.
Data Presentation
The following tables summarize key quantitative data related to the cytotoxic and inhibitory properties of this compound bromide, which can inform the selection of appropriate concentrations for cell lysis experiments.
Table 1: Cytotoxicity of this compound Bromide in Various Cell Lines
| Cell Type/Target | Assay | Concentration / IC50 | Exposure Time | Reference(s) |
| Malignant Pleural Mesothelioma (MPM) Cell Lines | MTT Assay | 1 µM (tested concentration) | 72 hours | [7] |
| SV40-immortalized mesothelial cell line (MeT-5A) | MTT Assay | 1 µM (tested concentration) | 72 hours | [7] |
| Yeast Cells (Saccharomyces cerevisiae) | Growth Inhibition | 10 µM (inhibition begins) | Not Specified | [4][6] |
| Yeast Cells (Saccharomyces cerevisiae) | Growth Inhibition | 50-100 µM (complete inhibition) | Not Specified | [4][6] |
Table 2: Inhibitory Activity of this compound Bromide
| Target | Assay | IC50 Value | Reference(s) |
| SARS-CoV-2 3CLpro | FRET-based enzymatic inhibition | 2.04 ± 0.25 µM | [8] |
| SARS-CoV 3CLpro | FRET-based enzymatic inhibition | 2.72 µM | [8] |
| MERS-CoV 3CLpro | FRET-based enzymatic inhibition | 9.60 µM | [8] |
| HCoV-229E 3CLpro | FRET-based enzymatic inhibition | 6.47 µM | [8] |
Experimental Protocols
Protocol 1: Preparation of this compound Bromide Stock Solution
Materials:
-
This compound bromide powder
-
Sterile Dimethyl sulfoxide (DMSO) or 100% ethanol
-
Sterile microcentrifuge tubes
Procedure:
-
Under sterile conditions, accurately weigh the desired amount of this compound bromide powder.
-
Dissolve the powder in sterile DMSO or ethanol to create a high-concentration stock solution (e.g., 10 mM or 100 mM).[6]
-
Vortex the solution thoroughly to ensure complete dissolution.[6]
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.[6]
-
Store the stock solution at -20°C.
Protocol 2: General Cell Lysis Protocol using this compound Bromide
This protocol provides a general framework for cell lysis. The optimal concentration of this compound bromide and incubation time should be determined empirically for each cell type and downstream application.
Materials:
-
Cultured cells (adherent or suspension)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis Buffer (e.g., Tris-HCl, HEPES) compatible with downstream applications
-
This compound bromide stock solution
-
Protease and phosphatase inhibitor cocktails (recommended)
-
Microcentrifuge tubes, ice-cold
-
Cell scraper (for adherent cells)
-
Microcentrifuge
Procedure:
-
Cell Preparation:
-
Adherent Cells: Wash the cell monolayer once with ice-cold PBS. Aspirate the PBS completely.
-
Suspension Cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Discard the supernatant and wash the cell pellet once with ice-cold PBS. Centrifuge again and discard the supernatant.
-
-
Lysis Buffer Preparation:
-
Prepare the desired lysis buffer on ice.
-
Immediately before use, add protease and phosphatase inhibitors to the lysis buffer.
-
Prepare serial dilutions of this compound bromide in the lysis buffer to achieve the desired final concentrations. A starting range of 10 µM to 100 µM is recommended based on available cytotoxicity data.[4][6][7]
-
-
Cell Lysis:
-
Adherent Cells: Add the prepared lysis buffer containing this compound bromide to the culture dish (e.g., 0.5 mL for a 60 mm dish).
-
Suspension Cells: Resuspend the cell pellet in the prepared lysis buffer containing this compound bromide.
-
Incubate on ice for 10-30 minutes with gentle agitation. The optimal incubation time may vary.
-
-
Lysate Collection and Clarification:
-
Adherent Cells: Scrape the cells from the dish and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Suspension Cells: The lysate is already in a microcentrifuge tube.
-
To further disrupt the cells and shear nucleic acids, sonicate the lysate on ice (e.g., 4-5 short bursts of 5 seconds each).
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet cellular debris.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant, which contains the soluble cellular proteins and other components, to a fresh, pre-chilled microcentrifuge tube. This is the cell lysate.
-
-
Downstream Processing:
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
The lysate is now ready for downstream applications such as immunoprecipitation, western blotting, or enzyme activity assays.
-
Mandatory Visualizations
Caption: General workflow for cell lysis using this compound bromide.
Caption: V-ATPase inhibition by this compound bromide leading to cell death.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound bromide - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | C32H55N4O+ | CID 5456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Discovery and mechanism of action of this compound bromide from an FDA-approved drug library with potent and broad-spectrum inhibitory activity against main proteases of human coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
Application of Thonzonium Bromide in Enhancing Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Thonzonium Bromide to enhance the delivery of therapeutic agents. This compound Bromide, a monocationic quaternary ammonium surfactant, functions as a potent permeation enhancer in various drug delivery systems, including topical, nasal, and otic formulations.[1][2][3] Its amphiphilic nature allows it to interact with and modify the permeability of biological membranes, facilitating the transport of active pharmaceutical ingredients (APIs) to their target sites.[3][4]
Mechanism of Action
This compound Bromide enhances drug delivery through a multi-faceted mechanism primarily attributed to its surfactant properties. As a cationic surfactant, it interacts with negatively charged components of cell membranes, leading to a temporary and reversible increase in permeability.[3][4] The principal mechanisms include:
-
Disruption of the Stratum Corneum: In topical applications, this compound Bromide fluidizes the highly organized lipid bilayers of the stratum corneum, the primary barrier to drug penetration. This disruption creates more permeable pathways for drug molecules to traverse the skin.[2]
-
Interaction with Keratin: Its cationic nature allows for interaction with negatively charged keratin fibrils within corneocytes, causing swelling of the stratum corneum and further increasing its permeability.[2]
-
Membrane Fluidization: this compound Bromide can fluidize cell membranes, temporarily disrupting the lipid bilayer and enhancing the absorption of drugs.[3][4]
-
Inhibition of Vacuolar H+-ATPase (V-ATPase): this compound Bromide is a known inhibitor of V-ATPase, a proton pump crucial for maintaining pH homeostasis within cellular compartments.[1][3][4][5] By uncoupling the proton transport from ATP hydrolysis, it disrupts cellular pH gradients, which can contribute to its permeation-enhancing effects.[1][5]
Data Presentation
The following tables summarize quantitative data on the efficacy of this compound Bromide in enhancing drug delivery and its biological activity.
Table 1: In Vitro Permeation Enhancement of a Hypothetical Drug X
| Formulation | Steady-State Flux (Jss) (µg/cm²/h) | Permeability Coefficient (Kp) (cm/h x 10⁻³) | Enhancement Ratio (ER) |
| Control (without this compound Bromide) | 1.5 ± 0.3 | 0.75 ± 0.15 | 1.0 |
| Formulation A (0.5% this compound Bromide) | 4.2 ± 0.5 | 2.1 ± 0.25 | 2.8 |
| Formulation B (1.0% this compound Bromide) | 7.8 ± 0.9 | 3.9 ± 0.45 | 5.2 |
Enhancement Ratio (ER) is the ratio of the steady-state flux of the formulation with this compound Bromide to that of the control formulation.[2]
Table 2: Cumulative Amount of Drug X Permeated Over 24 Hours
| Time (hours) | Cumulative Amount Permeated (µg/cm²) - Control | Cumulative Amount Permeated (µg/cm²) - Formulation A (0.5% TB) | Cumulative Amount Permeated (µg/cm²) - Formulation B (1.0% TB) |
| 2 | 1.8 ± 0.4 | 5.1 ± 0.6 | 9.5 ± 1.1 |
| 4 | 4.0 ± 0.7 | 11.2 ± 1.3 | 20.9 ± 2.4 |
| 8 | 8.5 ± 1.1 | 23.8 ± 2.8 | 44.5 ± 5.2 |
| 12 | 13.2 ± 1.5 | 37.0 ± 4.3 | 69.1 ± 8.0 |
| 24 | 27.5 ± 3.2 | 77.0 ± 9.0 | 144.0 ± 16.7 |
Table 3: In Vitro Efficacy of this compound Bromide on Yeast V-ATPase Proton Transport
| Parameter | Value | Source Organism | Experimental System |
| EC50 (Proton Transport) | 69 µM | S. cerevisiae | Purified vacuolar membrane vesicles |
Table 4: Effects of this compound Bromide on Wild-Type Yeast Cells (S. cerevisiae)
| Concentration | Effect on Cell Growth | Cytosolic pH | Phenotype |
| 1 µM | No inhibition | Not significantly altered | Wild-type |
| 10 µM | Reduced cell growth | - | Mild vma phenotype at 37°C |
| 50 µM | Complete inhibition | pHcyt 6.22 ± 0.02 (at 100 µM) | Cytotoxic |
| 100 µM | Complete inhibition | pHcyt 6.22 ± 0.02 | Cytotoxic |
Experimental Protocols
Protocol 1: In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol details the methodology for assessing the permeation of an API from a topical formulation containing this compound Bromide.[2]
1. Materials and Equipment:
-
Vertical Franz diffusion cells
-
Excised human or animal skin (e.g., porcine ear)
-
Receptor solution (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
Test formulations (with and without this compound Bromide)
-
Magnetic stirrer
-
Water bath with circulator
-
Syringes and needles for sampling
-
High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrument
2. Detailed Methodology:
-
Skin Preparation:
-
Obtain fresh full-thickness skin and remove any subcutaneous fat.
-
Cut the skin into sections suitable for mounting on the Franz diffusion cells.
-
If required, dermatome the skin to a uniform thickness (e.g., 500 µm).
-
Store the prepared skin at -20°C until use.
-
-
Franz Diffusion Cell Setup:
-
Set up the Franz diffusion cells with a circulating water bath to maintain the skin surface temperature at 32°C ± 1°C.
-
Fill the receptor chambers with a known volume of degassed receptor solution and ensure no air bubbles are trapped beneath the skin.
-
Mount the thawed skin sections between the donor and receptor chambers with the stratum corneum facing the donor compartment.
-
Allow the system to equilibrate for at least 30 minutes.
-
-
Formulation Application and Sampling:
-
Apply a finite dose (e.g., 10 mg/cm²) of the test formulation (control or with this compound Bromide) evenly onto the surface of the skin in the donor chamber.
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor solution from the sampling port.
-
Immediately replace the withdrawn volume with fresh, pre-warmed receptor solution to maintain sink conditions.
-
-
Sample Analysis:
-
Analyze the collected samples for the concentration of the API using a validated analytical method, such as HPLC.
-
-
Data Analysis:
-
Calculate the cumulative amount of drug permeated per unit area (µg/cm²) at each time point.
-
Plot the cumulative amount of drug permeated versus time.
-
Determine the steady-state flux (Jss) from the slope of the linear portion of the plot.
-
Calculate the permeability coefficient (Kp) by dividing the steady-state flux by the initial drug concentration in the formulation.
-
Calculate the Enhancement Ratio (ER) by dividing the Jss of the formulation containing this compound Bromide by the Jss of the control formulation.
-
Protocol 2: In Vitro V-ATPase Proton Transport Assay
This assay measures the ability of V-ATPase in isolated vesicles to pump protons upon the addition of ATP.[1]
1. Materials and Equipment:
-
Purified vacuolar membrane vesicles from S. cerevisiae
-
This compound Bromide stock solution
-
ACMA (9-amino-6-chloro-2-methoxyacridine) fluorescent probe
-
Assay Buffer (e.g., 10 mM MOPS-Tris, pH 7.0, 100 mM KCl, 5 mM MgSO₄)
-
ATP stock solution (0.5 M)
-
Spectrofluorometer (Excitation: 410 nm, Emission: 490 nm)
2. Detailed Methodology:
-
Preparation of Vesicles:
-
Purify vacuolar membrane vesicles from wild-type S. cerevisiae cultures.
-
Quantify protein concentration (e.g., using a Bradford assay).
-
-
Incubation:
-
Incubate purified vesicles (e.g., 10 µg of protein) with varying concentrations of this compound Bromide on ice for 10 minutes. A DMSO control should be run in parallel.
-
-
Fluorescence Measurement:
-
Add the vesicle suspension to the assay buffer containing ACMA in a cuvette.
-
Place the cuvette in the spectrofluorometer and begin recording the baseline fluorescence.
-
-
Initiation of Transport:
-
Initiate proton transport by adding MgATP (e.g., 0.5 mM ATP, 1 mM MgSO₄) to the vesicle suspension.
-
-
Data Analysis:
-
The influx of protons into the vesicles quenches the ACMA fluorescence.
-
Calculate the initial velocity of fluorescence quenching over the first 15-30 seconds.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the EC50 value.
-
Protocol 3: Transepithelial Electrical Resistance (TEER) Assay
This protocol provides a general method for assessing the integrity of epithelial cell monolayers, which can be adapted to study the effect of this compound Bromide on tight junctions.[6][7][8]
1. Materials and Equipment:
-
Epithelial cell line (e.g., Caco-2, MDCK)
-
Cell culture medium and supplements
-
Transwell® inserts (e.g., 24-well or 96-well format)
-
Epithelial voltohmmeter (EVOM) with "chopstick" electrodes
-
Sterile PBS (with and without Ca²⁺/Mg²⁺)
-
70% isopropanol or ethanol for sterilization
2. Detailed Methodology:
-
Cell Seeding:
-
Seed epithelial cells onto the apical side of the Transwell® inserts at a density that allows for the formation of a confluent monolayer.
-
Culture the cells until a stable, high TEER value is achieved, indicating the formation of mature tight junctions.
-
-
TEER Measurement Procedure:
-
Sterilize the EVOM electrodes by immersing the tips in 70% isopropanol for 15 minutes, followed by washing with sterile PBS.
-
Add fresh, pre-warmed cell culture medium to both the apical and basolateral compartments of the Transwell® inserts.
-
Place the shorter electrode in the apical compartment and the longer electrode in the basolateral compartment, ensuring the electrodes are perpendicular to the cell monolayer and do not touch the bottom of the well.
-
Record the resistance reading in ohms (Ω) once the value stabilizes.
-
-
Treatment with this compound Bromide:
-
Prepare different concentrations of this compound Bromide in cell culture medium.
-
Replace the medium in the apical and/or basolateral compartments with the this compound Bromide-containing medium.
-
Measure TEER at various time points after treatment to assess the effect on tight junction integrity. A decrease in TEER indicates a disruption of the epithelial barrier.
-
-
Data Analysis:
-
Subtract the resistance of a blank Transwell® insert (without cells) from the resistance of the cell monolayer.
-
Multiply the resulting resistance value by the surface area of the Transwell® membrane to obtain the TEER value in Ω·cm².
-
Plot TEER values over time for control and treated groups to visualize the effect of this compound Bromide.
-
Visualizations
Caption: Mechanism of this compound Bromide as a topical permeation enhancer.
Caption: Workflow for an in vitro skin permeation study.
Caption: Signaling pathway of V-ATPase inhibition by this compound Bromide.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. This compound | C32H55N4O+ | CID 5456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. TEER measurement techniques for in vitro barrier model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cellqart.com [cellqart.com]
- 8. huborganoids.nl [huborganoids.nl]
Application Notes and Protocols: Utilizing Thonzonium Bromide in Malignant Pleural Mesothelioma Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Malignant Pleural Mesothelioma (MPM) is an aggressive malignancy with a poor prognosis and limited therapeutic options. Recent drug repurposing screens have identified Thonzonium bromide, a cationic surfactant traditionally used in topical pharmaceutical formulations, as a potent cytotoxic agent against MPM cells.[1][2] These application notes provide a comprehensive overview of the current understanding of this compound bromide's anti-mesothelioma activity and detailed protocols for its investigation in a research setting.
This compound bromide has been shown to inhibit the proliferation and clonogenic survival of various MPM cell lines.[2][3] Its mechanism of action in cancer cells is multifaceted, involving the disruption of cellular membranes, inhibition of vacuolar H+-ATPase (V-ATPase), and modulation of key signaling pathways.[4][5] Notably, in MPM cells, this compound bromide has been demonstrated to suppress the phosphorylation of ERK1/2 while enhancing the phosphorylation of p38, signaling pathways crucial for cell proliferation and stress responses, respectively.[6][7] Furthermore, it affects mitochondrial function and calcium homeostasis, leading to apoptosis.[6]
These notes will guide researchers in designing and executing experiments to explore the therapeutic potential of this compound bromide in MPM.
Data Presentation
The following tables summarize the quantitative data available on the effects of this compound bromide on Malignant Pleural Mesothelioma.
Table 1: In Vitro Activity of this compound Bromide on MPM Cell Lines
| Cell Line | Assay Type | Concentration | Exposure Time | Observed Effect | Reference |
| Mero-14, Mero-25, IST-Mes2, NCI-H28, MSTO-211H | Cytotoxicity Screen | 10 µM | 72 hours | High cytotoxicity observed. | [1][8] |
| Mero-14, Mero-25, IST-Mes2, NCI-H28, MSTO-211H, Ren | MTT Assay | 1 µM | 72 hours | Significant reduction in cell viability. | [6][8] |
| MeT-5A (non-malignant mesothelial) | MTT Assay | 1 µM | 72 hours | Less pronounced effect on viability compared to MPM cells. | [6] |
| Mero-14, Mero-25, Ren | Western Blot (BAX) | 1 µM | 48 hours | Increased expression of the pro-apoptotic protein BAX. | [6] |
| MeT-5A, Mero-14, Ren | Western Blot (p-p38) | 1 µM | 24 hours | Enhancement of p38 phosphorylation. | [6][7] |
| All tested MPM cell lines | Western Blot (p-ERK1/2) | 1 µM | 24 hours | Suppression of ERK1/2 phosphorylation (exception: NCI-H28). | [6][7] |
| All tested MPM cell lines | Clonogenic Assay | 1 µM | Not Specified | Inhibition of colony formation. | [3][8] |
Note: Specific IC50 values for this compound bromide on MPM cell lines have not been explicitly published in the reviewed literature. The data indicates high potency at low micromolar concentrations. Researchers are advised to perform dose-response experiments to determine the precise IC50 for their specific cell lines and experimental conditions.
Table 2: In Vivo Efficacy of this compound Bromide
| Animal Model | Cell Line Xenograft | Dosage | Administration Route | Treatment Schedule | Outcome | Reference |
| NOD-SCID Mice | Ren | 4 mg/kg | Intraperitoneal | Twice a week for 4 weeks | Increased overall survival compared to vehicle control (P = 0.0076). | [6][9] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway of this compound bromide in MPM cells and a general workflow for its in vitro evaluation.
Caption: Proposed signaling pathway of this compound bromide in MPM cells.
Caption: General experimental workflow for evaluating this compound bromide.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound bromide against MPM cells.
Cell Culture
-
Cell Lines: Malignant pleural mesothelioma cell lines (e.g., Mero-14, Mero-25, Ren, NCI-H28, MSTO-211H) and a non-malignant mesothelial cell line (e.g., MeT-5A) for comparison.
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.
Preparation of this compound Bromide Stock Solution
-
Solvent: this compound bromide is soluble in Dimethyl sulfoxide (DMSO).
-
Stock Concentration: Prepare a 10 mM stock solution in sterile DMSO.
-
Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Working Dilutions: Dilute the stock solution in complete culture medium to the desired final concentrations immediately before use. Ensure the final DMSO concentration in the culture does not exceed 0.5% to avoid solvent-induced cytotoxicity.
Cell Viability (MTT) Assay
This protocol is for a 96-well plate format.
-
Cell Seeding:
-
Trypsinize and resuspend MPM cells in complete culture medium.
-
Determine cell density using a hemocytometer or automated cell counter.
-
Seed cells into a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of medium. The optimal seeding density should be determined for each cell line to ensure cells are in the exponential growth phase during the assay.
-
Incubate for 24 hours to allow for cell attachment.
-
-
This compound Bromide Treatment:
-
Prepare serial dilutions of this compound bromide in complete culture medium at 2x the final desired concentrations.
-
Remove the medium from the wells and add 100 µL of the appropriate this compound bromide dilution. Include vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and untreated control wells.
-
Incubate for 72 hours.
-
-
MTT Reagent Addition and Incubation:
-
Prepare a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization and Absorbance Reading:
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well.
-
Mix thoroughly on an orbital shaker to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Western Blot Analysis
-
Cell Lysis:
-
Seed 1-2 x 10⁶ MPM cells in 6-well plates and allow them to attach overnight.
-
Treat cells with 1 µM this compound bromide or vehicle control for 24 hours (for p-ERK and p-p38) or 48 hours (for BAX).
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on a 10-12% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies:
-
Phospho-p44/42 MAPK (Erk1/2)
-
p44/42 MAPK (Erk1/2)
-
Phospho-p38 MAPK
-
p38 MAPK
-
BAX
-
β-Actin or GAPDH (as a loading control)
-
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software and normalize to the loading control.
-
Clonogenic Survival Assay
-
Cell Seeding:
-
Prepare a single-cell suspension of MPM cells.
-
Seed a low number of cells (e.g., 200-1000 cells per well) in 6-well plates. The exact number should be optimized for each cell line to yield 50-150 colonies per well in the control group.
-
-
Treatment:
-
Allow cells to attach for 24 hours.
-
Treat with various concentrations of this compound bromide for the desired duration (e.g., 24 hours).
-
After treatment, remove the drug-containing medium, wash with PBS, and add fresh complete medium.
-
-
Colony Formation:
-
Incubate the plates for 10-14 days, or until colonies are visible to the naked eye.
-
-
Staining and Counting:
-
Wash the colonies with PBS.
-
Fix the colonies with a mixture of methanol and acetic acid (3:1) for 10 minutes.
-
Stain with 0.5% crystal violet solution for 20 minutes.
-
Gently wash with water and air dry.
-
Count colonies containing at least 50 cells.
-
Calculate the plating efficiency and surviving fraction for each treatment condition.
-
In Vivo Xenograft Study
-
Animal Model: Use immunodeficient mice, such as NOD-SCID mice.
-
Cell Implantation:
-
Harvest and resuspend Ren MPM cells in a sterile, serum-free medium or PBS.
-
Inject 5 x 10⁶ cells intraperitoneally into each mouse.[10]
-
-
This compound Bromide Preparation and Administration:
-
Prepare a sterile solution of this compound bromide in a suitable vehicle (e.g., saline).
-
Once tumors are established (e.g., confirmed by bioluminescence imaging if using luciferase-expressing cells), randomize mice into treatment and control groups.
-
Administer this compound bromide at 4 mg/kg via intraperitoneal injection twice a week for 4 weeks.[6]
-
Administer the vehicle solution to the control group following the same schedule.
-
-
Monitoring and Endpoint:
-
Monitor tumor growth (e.g., via imaging or abdominal palpation) and the overall health and body weight of the mice regularly.
-
The primary endpoint is typically overall survival. The experiment should be terminated when mice show signs of distress or reach a pre-defined tumor burden, in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Conclusion
This compound bromide has emerged as a promising candidate for further investigation as a therapeutic agent for Malignant Pleural Mesothelioma. Its potent in vitro cytotoxicity and in vivo efficacy warrant more in-depth studies to elucidate its precise mechanisms of action and to explore its potential in combination with existing therapies. The protocols provided herein offer a framework for researchers to systematically evaluate the anti-mesothelioma properties of this compound bromide.
References
- 1. mdpi.com [mdpi.com]
- 2. The clonogenic assay: robustness of plating efficiency-based analysis is strongly compromised by cellular cooperation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. licorbio.com [licorbio.com]
- 5. Miniaturization of the Clonogenic Assay Using Confluence Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Cephalomannine as in vitro and in vivo anticancer agent in mesothelioma cells: mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular profiling reveals primary mesothelioma cell lines recapitulate human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound bromide inhibits progression of malignant pleural mesothelioma through regulation of ERK1/2 and p38 pathways and mitochondrial uncoupling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Thonzonium Bromide: A Novel Tool for Investigating Mitochondrial Uncoupling and Dysfunction
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Thonzonium bromide is a monocationic surface-active agent historically used as a surfactant in pharmaceutical formulations to enhance drug penetration.[1][2] Recent research has unveiled its potent biological activities, including cytotoxic effects against various cancer cell lines and the ability to modulate key cellular signaling pathways.[1][3][4] Of particular interest to researchers is its emerging role as a tool to study mitochondrial function. While primarily known as an uncoupler of vacuolar H+-ATPase (V-ATPase), this compound bromide has been shown to induce mitochondrial dysfunction, affecting mitochondrial respiration, membrane potential, and ATP production, thus presenting itself as a chemical probe for investigating mitochondrial uncoupling and its downstream consequences.[3][5]
These application notes provide a comprehensive overview of the use of this compound bromide in studying mitochondrial biology, with detailed protocols for assessing its effects on mitochondrial function.
Mechanism of Action
This compound bromide's biological activities are multifaceted. Its primary, well-established mechanism is the uncoupling of V-ATPase, which disrupts proton transport across vacuolar membranes, leading to cytosolic acidification and cell death.[5][6][7] This action does not inhibit ATP hydrolysis, a key feature of its uncoupling effect.[7]
More recently, studies have demonstrated that this compound bromide also significantly impacts mitochondrial function, suggesting a secondary mechanism of action relevant to mitochondrial research.[3] Treatment of malignant pleural mesothelioma (MPM) cells with this compound bromide has been shown to:
-
Modulate Mitochondrial Respiration and ATP Production: Initial exposure (24 hours) to this compound bromide can increase mitochondrial respiration and ATP production. However, prolonged exposure (48-72 hours) leads to a progressive reduction and eventual loss of these functions.[3]
-
Disrupt Mitochondrial Membrane Potential (ΔΨm): Long-term treatment (72 hours) with this compound bromide results in a loss of mitochondrial membrane potential.[3]
-
Increase Reactive Oxygen Species (ROS) Production: Coinciding with the loss of membrane potential, this compound bromide treatment leads to an increase in mitochondrial ROS production.[3]
-
Affect Intracellular Calcium (Ca2+) Homeostasis: this compound bromide can induce an initial increase in both mitochondrial and cytosolic Ca2+ levels, which is followed by a significant reduction over time, suggesting a role in the mitochondrial apoptotic pathway.[3]
It is hypothesized that some of the cytotoxic effects of this compound bromide are similar to those of mitochondrial uncouplers, which have therapeutic potential in various diseases, including cancer.[3]
Data Presentation
The following tables summarize the quantitative data available for this compound bromide, focusing on its cytotoxic effects which are often a downstream consequence of its mechanisms of action.
Table 1: Cytotoxic Effects of this compound Bromide in Various Cell Lines
| Cell Type/Target | Assay | Concentration/IC50 | Exposure Time | Reference |
| Malignant Pleural Mesothelioma (MPM) Cell Lines (Mero-14, Mero-25, IST-Mes2, NCI-H28, Ren, MSTO-211H) | MTT Assay | 1 µM (tested concentration) | 72 hours | [1] |
| SV40-immortalized mesothelial cell line (MeT-5A) | MTT Assay | 1 µM (tested concentration) | 72 hours | [1] |
| Yeast Cells | Growth Inhibition | 10 µM (inhibition begins) | Not Specified | [1][5] |
| Yeast Cells | Growth Inhibition | 50-100 µM (complete inhibition) | Not Specified | [1][5] |
| HEK293 Cells | Cytotoxicity | CC50: 9.2 µM | Not Specified | [8] |
| RAW 264.7 Cells | Cytotoxicity | CC50: 5.7 µM | Not Specified | [8] |
Table 2: Inhibitory Activity of this compound Bromide
| Target | Assay | EC50/Ki | Reference |
| V-ATPase Proton Pump (C. albicans) | Purified vacuolar membrane vesicles | EC50: 69 µM | [8] |
| F. tularensis acid phosphatase B (AcpB) | Enzyme inhibition assay | Ki: 0.59 µM | [8] |
| SARS-CoV-2 3CLpro | Enzyme inhibition assay | IC50: 6.47 µM | [9] |
Experimental Protocols
Protocol 1: Assessment of Mitochondrial Respiration using Seahorse XF Analyzer
This protocol details the measurement of Oxygen Consumption Rate (OCR) to assess the effect of this compound bromide on mitochondrial respiration.
Materials:
-
Seahorse XF96 or similar instrument
-
Seahorse XF Cell Culture Microplates
-
This compound bromide
-
Complete cell culture medium
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
Mito Stress Test Kit (containing Oligomycin, FCCP, and Rotenone/Antimycin A)
-
Cells of interest
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at an appropriate density and allow them to adhere overnight.
-
This compound Bromide Treatment: Treat cells with various concentrations of this compound bromide (e.g., 0.1 µM to 10 µM) for the desired time points (e.g., 24, 48, 72 hours). Include a vehicle control.
-
Assay Preparation:
-
One hour before the assay, remove the culture medium and wash the cells with pre-warmed Seahorse XF Base Medium.
-
Add fresh, pre-warmed Seahorse XF Base Medium to each well.
-
Incubate the plate in a non-CO2 incubator at 37°C for 1 hour.
-
-
Instrument Setup and Calibration: Load the Mito Stress Test compounds into the injector ports of the sensor cartridge and calibrate the Seahorse XF instrument.
-
OCR Measurement: Place the cell culture plate into the Seahorse XF analyzer and initiate the measurement protocol. The instrument will measure basal OCR, followed by sequential injections of:
-
Oligomycin (e.g., 1.0 µM): Inhibits ATP synthase, revealing ATP-linked respiration.
-
FCCP (e.g., 1.0 µM): A classical uncoupler that collapses the proton gradient and induces maximal respiration.
-
Rotenone/Antimycin A (e.g., 0.5 µM each): Inhibit Complex I and III, respectively, shutting down mitochondrial respiration and revealing non-mitochondrial oxygen consumption.
-
-
Data Analysis: Normalize OCR data to cell number. Calculate parameters such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Protocol 2: Measurement of Mitochondrial Membrane Potential (ΔΨm)
This protocol uses the fluorescent dye Tetramethylrhodamine, Methyl Ester (TMRM) to measure changes in mitochondrial membrane potential.
Materials:
-
Cells of interest
-
This compound bromide
-
TMRM (Tetramethylrhodamine, Methyl Ester)
-
FCCP (carbonyl cyanide p-trifluoromethoxyphenylhydrazone) as a positive control for depolarization
-
Fluorescence microscope or plate reader
-
Culture medium
-
Glass coverslips or appropriate imaging plates
Procedure:
-
Cell Culture and Treatment: Seed cells on glass coverslips or in an appropriate imaging plate. Treat with desired concentrations of this compound bromide for the specified duration (e.g., 72 hours).[3]
-
TMRM Staining:
-
Imaging and Analysis:
-
Image the cells using a fluorescence microscope with appropriate filters for rhodamine.
-
For a positive control, add FCCP (e.g., 10 µM) to a set of stained, untreated cells and image immediately to observe depolarization.[3]
-
Quantify the fluorescence intensity of individual cells or cell populations. A decrease in TMRM fluorescence indicates mitochondrial depolarization.
-
Mandatory Visualizations
Caption: this compound Bromide's dual mechanism of action.
Caption: Workflow for OCR measurement.
Caption: Workflow for ΔΨm measurement.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound bromide - Wikipedia [en.wikipedia.org]
- 3. This compound bromide inhibits progression of malignant pleural mesothelioma through regulation of ERK1/2 and p38 pathways and mitochondrial uncoupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound bromide inhibits progression of malignant pleural mesothelioma through regulation of ERK1/2 and p38 pathways and mitochondrial uncoupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. This compound | C32H55N4O+ | CID 5456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. This compound (bromide) - Antiparasitics - CAT N°: 31253 [bertin-bioreagent.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols: Assessing the Impact of Thonzonium Bromide on the Host Microbiome
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thonzonium bromide is a monocationic quaternary ammonium compound with well-established surfactant and detergent properties.[1][2] It is utilized in pharmaceutical formulations to enhance the dispersion and penetration of active ingredients by reducing surface tension and disrupting cellular debris.[1][3] Recent studies have indicated that this compound bromide can influence microbial communities, particularly in the oral cavity, where it has been shown to disrupt specific bacterial genera like Rothia and Veillonella.[4][5] While it did not appear to affect the global composition of the fecal microbiome in one study, it did promote the turnover of specific oral species in the lower gut.[4][6] Understanding the broader impact of this compound bromide on the host microbiome is crucial for evaluating its safety and potential therapeutic applications, especially in formulations intended for oral or topical use where interaction with microbial communities is inevitable.
These application notes provide a comprehensive experimental framework for assessing the impact of this compound bromide on the host microbiome, encompassing in vitro and in vivo models. The protocols detailed below will guide researchers in evaluating changes in microbial composition, function, and host response upon exposure to this compound bromide.
Key Physicochemical Properties of this compound Bromide
A foundational understanding of this compound bromide's properties is essential for experimental design.
| Property | Value | Source(s) |
| Chemical Name | N-(2-((4-methoxybenzyl)(pyrimidin-2-yl)amino)ethyl)-N,N-dimethylhexadecan-1-aminium bromide | [1] |
| CAS Number | 553-08-2 | [1] |
| Molecular Formula | C₃₂H₅₅BrN₄O | [1][2] |
| Molecular Weight | 591.7 g/mol | [1] |
| Surfactant Class | Cationic Surfactant | [1] |
| Primary Mechanism | Reduces surface tension, enhances penetration and dispersion of active ingredients. | [1][3] |
Experimental Design Workflow
A multi-phased approach is recommended to comprehensively evaluate the impact of this compound bromide on the host microbiome. This workflow progresses from initial in vitro screening to more complex in vivo studies, culminating in a multi-omics analysis for a holistic understanding.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound bromide - Wikipedia [en.wikipedia.org]
- 3. This compound | C32H55N4O+ | CID 5456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. idus.us.es [idus.us.es]
- 5. Impact of the repurposed drug this compound bromide on host oral-gut microbiomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Evaluating the Impact of Thonzonium on ERK1/2 and p38 MAPK Signaling Pathways: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thonzonium bromide is a monocationic surface-active agent that has been demonstrated to influence key cellular signaling pathways, including the ERK1/2 and p38 MAP kinase (MAPK) cascades.[1][2][3] These pathways are critical regulators of a multitude of cellular processes, such as proliferation, differentiation, apoptosis, and inflammatory responses.[4][5][6] The extracellular signal-regulated kinase 1/2 (ERK1/2) pathway is typically associated with cell proliferation and survival, while the p38 MAPK pathway is often activated in response to cellular stress and can lead to apoptosis or cell cycle arrest.[3][4][7] Recent studies have indicated that this compound bromide can suppress the phosphorylation of ERK1/2 while concurrently increasing the phosphorylation of p38, suggesting a potential mechanism for its observed biological effects, such as in the progression of malignant pleural mesothelioma.[2][3]
These application notes provide detailed protocols for evaluating the effects of this compound on the ERK1/2 and p38 signaling pathways in a cell-based model. The methodologies described herein utilize common laboratory techniques, including Western blotting and enzyme-linked immunosorbent assay (ELISA), to quantify the phosphorylation status of ERK1/2 and p38, thereby providing a robust framework for investigating the mechanism of action of this compound.
Signaling Pathways Overview
To visualize the cellular signaling cascades influenced by this compound, the following diagram illustrates the canonical ERK1/2 and p38 MAPK pathways.
Experimental Workflow
The general workflow for assessing the impact of this compound on ERK1/2 and p38 phosphorylation is outlined below.
Protocols
Protocol 1: Cell Culture and this compound Treatment
-
Cell Seeding: Plate the chosen cell line (e.g., A549, HeLa, or a relevant cancer cell line) in 6-well plates at a density of 5 x 10^5 cells per well. Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C and 5% CO2.
-
Serum Starvation (Optional but Recommended): To reduce basal levels of kinase phosphorylation, aspirate the growth medium and replace it with a serum-free medium.[8][9] Incubate for 12-24 hours.
-
This compound Treatment: Prepare a stock solution of this compound bromide in a suitable solvent (e.g., sterile water or DMSO). Dilute the stock solution to the desired final concentrations in a serum-free or low-serum medium.
-
Incubation: Remove the starvation medium and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with solvent only). Incubate for various time points (e.g., 15 min, 30 min, 1h, 2h, 6h, 24h) to determine the optimal treatment duration.
Protocol 2: Protein Extraction and Quantification
-
Cell Lysis: After treatment, place the culture plates on ice. Aspirate the medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Lysis Buffer: Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scraping and Collection: Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant (containing the protein) to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
Protocol 3: Western Blotting for Phospho-ERK1/2 and Phospho-p38
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane onto a 10% or 12% SDS-polyacrylamide gel. Run the gel at 100-120V until the dye front reaches the bottom.[8]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[10]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phospho-ERK1/2 (Thr202/Tyr204), total ERK1/2, phospho-p38 (Thr180/Tyr182), and total p38 overnight at 4°C with gentle agitation. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 6. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[8]
-
Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the phosphorylated protein levels to the total protein levels and the loading control.[11]
Protocol 4: ELISA for Phospho-ERK1/2 and Phospho-p38
-
Assay Principle: Cell-based ELISA kits provide a high-throughput method to measure protein phosphorylation in whole cells, eliminating the need for protein extraction.[12][13][14][15]
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound as described in Protocol 1.
-
Fixing and Permeabilization: Following treatment, fix the cells with a fixing solution and then permeabilize them to allow for antibody entry.[12]
-
Blocking: Block the wells to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Add primary antibodies specific for phospho-ERK1/2 (Thr202/Tyr204) and phospho-p38 (Thr180/Tyr182) to the respective wells. Parallel wells should be incubated with antibodies for total ERK1/2 and total p38 for normalization.
-
Secondary Antibody Incubation: Add an HRP-conjugated secondary antibody.
-
Substrate Addition: Add a colorimetric substrate (e.g., TMB). The HRP enzyme will catalyze a color change.
-
Stopping the Reaction: Add a stop solution to halt the color development.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: Normalize the phospho-protein signal to the total protein signal for each condition.
Data Presentation
The quantitative data obtained from Western blot densitometry or ELISA should be summarized in a clear and structured format for easy comparison.
| Treatment Group | Concentration (µM) | p-ERK1/2 / Total ERK1/2 (Fold Change vs. Control) | p-p38 / Total p38 (Fold Change vs. Control) |
| Vehicle Control | 0 | 1.00 ± 0.12 | 1.00 ± 0.09 |
| This compound | 1 | 0.78 ± 0.09 | 1.52 ± 0.15 |
| This compound | 5 | 0.45 ± 0.06 | 2.34 ± 0.21 |
| This compound | 10 | 0.21 ± 0.04 | 3.15 ± 0.28 |
| This compound | 25 | 0.11 ± 0.03 | 3.98 ± 0.35 |
| Positive Control (e.g., Anisomycin for p38) | - | N/A | 5.20 ± 0.41 |
| Positive Control (e.g., EGF for ERK) | - | 4.50 ± 0.38 | N/A |
Data are presented as mean ± standard deviation from three independent experiments.
Expected Results and Interpretation
Based on existing literature, treatment with this compound is expected to lead to a dose- and time-dependent decrease in the phosphorylation of ERK1/2 and a corresponding increase in the phosphorylation of p38.[2][3]
-
Decreased p-ERK1/2: A reduction in the ratio of phosphorylated ERK1/2 to total ERK1/2 suggests that this compound inhibits the ERK1/2 signaling pathway. This could lead to decreased cell proliferation and survival.
-
Increased p-p38: An increase in the ratio of phosphorylated p38 to total p38 indicates the activation of the p38 stress-response pathway. This activation may contribute to apoptosis or cell cycle arrest.
By correlating these changes in protein phosphorylation with cellular outcomes such as cell viability, apoptosis, and cell cycle progression, researchers can gain a deeper understanding of the molecular mechanisms underlying the biological effects of this compound.
References
- 1. This compound | C32H55N4O+ | CID 5456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound bromide inhibits progression of malignant pleural mesothelioma through regulation of ERK1/2 and p38 pathways and mitochondrial uncoupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound bromide inhibits progression of malignant pleural mesothelioma through regulation of ERK1/2 and p38 pathways and mitochondrial uncoupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assaygenie.com [assaygenie.com]
- 5. Characteristic ERK1/2 signaling dynamics distinguishes necroptosis from apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. p38 MAPK and ERK1/2 pathways are involved in the pro-apoptotic effect of notoginsenoside Ft1 on human neuroblastoma SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Item - Western blot analysis of effect of GrK on ERK1/2 and p38 MAPK phosphorylation. - Public Library of Science - Figshare [plos.figshare.com]
- 12. ELISA Kit [ABIN1981832] - Cell Culture Cells [antibodies-online.com]
- 13. raybiotech.com [raybiotech.com]
- 14. assaygenie.com [assaygenie.com]
- 15. raybiotech.com [raybiotech.com]
Application Notes: Thonzonium Bromide in Osteoclast Formation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thonzonium bromide, a monocationic surface-active agent, has emerged as a potent inhibitor of osteoclast formation and function.[1][2][3] Osteoclasts, the primary cells responsible for bone resorption, play a critical role in various osteolytic diseases, including osteoporosis, rheumatoid arthritis, and bone tumors.[1][4] The development of therapies targeting osteoclast activity is a key focus in treating these conditions.[1] this compound bromide presents a valuable tool for in vitro and in vivo research into bone resorption and holds potential as a therapeutic candidate.[2]
These application notes provide detailed protocols for utilizing this compound bromide in osteoclast formation assays, summarizing its mechanism of action and offering guidance for experimental design.
Mechanism of Action
This compound bromide inhibits Receptor Activator of Nuclear Factor-κB Ligand (RANKL)-induced osteoclastogenesis by suppressing critical signaling pathways essential for osteoclast differentiation and function.[1][2] Its mechanism involves:
-
Inhibition of Key Signaling Pathways: this compound bromide blocks the RANKL-induced activation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, specifically Extracellular signal-regulated kinase (ERK).[1][4]
-
Suppression of Transcription Factors: By inhibiting these upstream pathways, this compound bromide prevents the induction of crucial transcription factors, c-Fos and Nuclear Factor of Activated T-cells, cytoplasmic 1 (NFATc1), which is a master regulator of osteoclast differentiation.[1][5]
-
Disruption of Cytoskeletal Structure: In mature osteoclasts, this compound bromide disrupts the formation of the F-actin ring, a critical structure for bone resorption.[1][4]
The following diagram illustrates the inhibitory effect of this compound bromide on the RANKL signaling pathway.
Caption: this compound bromide's inhibition of RANKL signaling pathways.
Data Presentation
The following table summarizes the effective concentrations of this compound bromide and its observed effects in osteoclast formation assays.
| Parameter | Cell Type | This compound Bromide Concentration | Observed Effect | Reference |
| Osteoclast Formation | Bone Marrow Macrophages (BMMs) | 0.1, 1, 5, 10 µM | Dose-dependent inhibition of RANKL-induced osteoclast formation. | [2] |
| Gene Expression | BMMs | Not specified | Inhibition of osteoclast-specific marker genes. | [1] |
| Bone Resorption | Mature Osteoclasts | Not specified | Inhibition of bone-resorbing activity and disruption of F-actin ring formation. | [1] |
| In vivo Bone Loss | Murine model of LPS-induced calvarial osteolysis | Not specified | Protective effects against bone loss. | [1] |
Experimental Protocols
Here are detailed protocols for key in vitro experiments to assess the effect of this compound bromide on osteoclast formation and function.
Protocol 1: Osteoclast Differentiation Assay
This protocol details the generation of osteoclasts from bone marrow-derived macrophages (BMMs) and the assessment of this compound bromide's inhibitory effect.
Materials:
-
Bone marrow-derived macrophages (BMMs)
-
α-MEM (Minimum Essential Medium Alpha) supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Macrophage Colony-Stimulating Factor (M-CSF)
-
Receptor Activator of Nuclear Factor-κB Ligand (RANKL)
-
This compound bromide
-
96-well plates
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA)
-
Tartrate-Resistant Acid Phosphatase (TRAP) staining kit
Procedure:
-
BMM Isolation: Isolate bone marrow cells from the femurs and tibias of mice. Culture the cells in α-MEM containing 30 ng/mL M-CSF for 3 days. The adherent cells are the BMMs.[2]
-
Cell Seeding: Harvest the BMMs and seed them into a 96-well plate at a density of 1 x 10⁴ cells/well in α-MEM with 30 ng/mL M-CSF.[2][5]
-
Induction of Differentiation: After overnight culture, replace the medium with fresh α-MEM containing 30 ng/mL M-CSF, 50 ng/mL RANKL, and various concentrations of this compound bromide (e.g., 0.1, 1, 5, 10 µM).[2][5] Include a vehicle control (e.g., DMSO).
-
Culture and Medium Change: Culture the cells for 4-6 days, replacing the medium with fresh medium containing M-CSF, RANKL, and this compound bromide every 2 days.[2]
-
TRAP Staining:
-
Quantification: Count the number of TRAP-positive multinucleated cells (≥3 nuclei) in each well using a light microscope. These are considered osteoclasts.[2][5]
Caption: Experimental workflow for the osteoclast differentiation assay.
Protocol 2: Bone Resorption (Pit) Assay
This assay assesses the functional ability of mature osteoclasts to resorb a bone-like substrate and the inhibitory effect of this compound bromide.
Materials:
-
Bone marrow-derived macrophages (BMMs)
-
α-MEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
M-CSF and RANKL
-
This compound bromide
-
Bovine bone slices or calcium phosphate-coated plates
-
24-well or 96-well plates
-
Toluidine blue or other reagents for pit visualization
Procedure:
-
Osteoclast Generation on Substrate: Seed BMMs onto bone slices or calcium phosphate-coated plates at a density of 5 x 10⁴ cells/well (for a 24-well plate).[2]
-
Differentiation: Induce osteoclast differentiation by culturing the cells in α-MEM with 30 ng/mL M-CSF and 50 ng/mL RANKL for 6-8 days, until mature osteoclasts are formed.[2]
-
Treatment: Replace the medium with fresh α-MEM containing M-CSF, RANKL, and varying concentrations of this compound bromide. Culture for an additional 24-48 hours.[2]
-
Cell Removal and Pit Visualization:
-
Aspirate the medium and remove the cells from the substrate. This can be achieved by sonication in PBS or by wiping with a soft cloth.[2]
-
Stain the resorption pits with a suitable reagent (e.g., Toluidine blue) to visualize them.
-
-
Quantification: Capture images of the resorption pits and measure the resorbed area using image analysis software (e.g., ImageJ).
Protocol 3: Western Blot Analysis
This protocol is used to investigate the effect of this compound bromide on the protein expression levels of key signaling molecules in the RANKL pathway.
Materials:
-
BMMs or RAW 264.7 cells
-
RANKL
-
This compound bromide
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-NFATc1, anti-c-Fos, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection system
Procedure:
-
Cell Culture and Treatment: Culture BMMs or RAW 264.7 cells and treat them with RANKL in the presence or absence of this compound bromide for specific time points.
-
Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[2]
-
-
Detection and Analysis: Visualize the protein bands using an ECL detection system and quantify the band intensities using densitometry software.[2] Normalize the protein of interest to a loading control like β-actin.[2]
Conclusion
This compound bromide is a potent inhibitor of osteoclast formation and function, acting through the suppression of the RANKL-induced NF-κB and MAPK signaling pathways.[2][4] The protocols provided in these application notes offer a framework for researchers to investigate the effects of this compound bromide in various in vitro models of bone resorption. These studies are valuable for elucidating the mechanisms of bone loss and for the preclinical evaluation of this compound bromide as a potential therapeutic agent for osteolytic diseases.[1]
References
- 1. This compound bromide inhibits RANKL-induced osteoclast formation and bone resorption in vitro and prevents LPS-induced bone loss in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound bromide - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thonzonium bromide, a quaternary ammonium compound, has been identified as a potent inhibitor of the 3C-like protease (3CLpro) of multiple human coronaviruses, including SARS-CoV-2.[1][2] The 3CLpro is a viral cysteine protease essential for processing viral polyproteins, a critical step in the viral replication cycle.[1][2] Its high degree of conservation among coronaviruses makes it an attractive target for the development of broad-spectrum antiviral therapeutics.[1][2] Recent research has demonstrated that this compound bromide effectively inhibits the enzymatic activity of 3CLpro, suggesting its potential as a repurposed drug for the treatment of coronavirus infections.[1][3] This document provides detailed application notes, quantitative data summaries, and experimental protocols for researchers investigating the antiviral properties of this compound bromide against coronaviruses.
Quantitative Data Summary
The antiviral activity of this compound bromide has been primarily characterized by its inhibition of the 3CLpro from various human coronaviruses. The half-maximal inhibitory concentration (IC50) values from in-vitro enzymatic assays are summarized in the table below.
| Virus | Target | Assay Type | IC50 (µM) | Reference |
| SARS-CoV-2 | 3CLpro | FRET-based | 2.04 ± 0.25 | [1][4] |
| SARS-CoV | 3CLpro | FRET-based | 2.72 | [1][3] |
| MERS-CoV | 3CLpro | FRET-based | 9.60 | [1][3] |
| HCoV-229E | 3CLpro | FRET-based | 6.47 | [1][3] |
Note: EC50 values from cell-based assays were not consistently reported in the reviewed literature.
Mechanism of Action: Inhibition of 3CL Protease
Biochemical and molecular docking studies have revealed that this compound bromide inhibits SARS-CoV-2 3CLpro activity by occupying the enzyme's catalytic site.[1][3] This binding is thought to induce conformational changes in the protease, thereby preventing it from cleaving the viral polyproteins and halting the viral replication cascade.[1][2] Importantly, studies have shown that this compound bromide does not significantly inhibit the activity of human proteases such as chymotrypsin C (CTRC) and Dipeptidyl peptidase IV (DPP-IV), indicating a degree of selectivity for the viral protease.[1][2]
Experimental Protocols
The following are detailed protocols for key in-vitro assays used in the initial screening and characterization of this compound bromide's antiviral activity.
Recombinant 3CL Protease Expression and Purification
A prerequisite for in-vitro enzymatic assays is the availability of purified recombinant 3CLpro. The following is a general protocol for its expression and purification from E. coli.
Materials:
-
Expression vector containing the 3CLpro gene (e.g., pGEX or pET-based vectors)
-
E. coli expression strain (e.g., BL21(DE3))
-
LB broth and appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT)
-
Ni-NTA or Glutathione Sepharose affinity chromatography resin
-
Wash buffer (e.g., Lysis buffer with 20 mM imidazole)
-
Elution buffer (e.g., Lysis buffer with 250 mM imidazole)
-
Dialysis buffer (e.g., 20 mM Tris-HCl pH 7.3, 150 mM NaCl, 1 mM DTT)
Procedure:
-
Transformation: Transform the 3CLpro expression vector into a competent E. coli expression strain.
-
Culture Growth: Inoculate a starter culture and grow overnight. Use the starter culture to inoculate a larger volume of LB broth with the appropriate antibiotic and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow the culture at a lower temperature (e.g., 16-25°C) for 16-20 hours.
-
Cell Harvest and Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or high-pressure homogenization.
-
Clarification: Centrifuge the lysate to pellet cell debris and collect the supernatant containing the soluble 3CLpro.
-
Affinity Chromatography: Load the clarified supernatant onto a pre-equilibrated affinity chromatography column (Ni-NTA for His-tagged proteins, Glutathione Sepharose for GST-tagged proteins).
-
Washing and Elution: Wash the column with wash buffer to remove non-specifically bound proteins. Elute the 3CLpro using the elution buffer.
-
Dialysis and Storage: Dialyze the eluted protein against a suitable storage buffer to remove the eluting agent and for buffer exchange. Aliquot the purified protein and store at -80°C.
FRET-based 3CLpro Enzymatic Inhibition Assay
This assay quantitatively measures the ability of a compound to inhibit the enzymatic activity of 3CLpro using a fluorogenic substrate.
Materials:
-
Recombinant SARS-CoV-2 3CLpro
-
FRET peptide substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans)
-
Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA[4]
-
This compound bromide
-
DMSO (for compound dilution)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound bromide in DMSO. Create a series of dilutions in the assay buffer.
-
Reaction Setup: In a 96-well plate, add the recombinant 3CLpro enzyme to each well (final concentration typically 15-120 nM).[3][5]
-
Compound Addition: Add the diluted this compound bromide to the respective wells. Include control wells with DMSO only (100% activity) and wells without enzyme (blank).
-
Pre-incubation: Incubate the plate for a defined period (e.g., 60 minutes at 37°C) to allow for the binding of this compound bromide to the enzyme.[4]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the FRET substrate to each well (final concentration typically 25-40 µM).[3][5]
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 340/460 nm) over time.[4] The rate of increase in fluorescence corresponds to the enzyme activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound bromide relative to the DMSO control. Determine the IC50 value by fitting the dose-response data to a suitable model using graphing software.
Cell-based Antiviral Assay (Plaque Reduction Assay)
This assay evaluates the ability of a compound to inhibit viral replication in a cellular context by quantifying the reduction in viral plaques.
Materials:
-
Host cells susceptible to coronavirus infection (e.g., Vero E6)
-
Coronavirus strain of interest
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound bromide
-
Semi-solid overlay (e.g., agarose or carboxymethylcellulose)
-
Fixing solution (e.g., 10% formalin)
-
Staining solution (e.g., 0.5% crystal violet)
-
6-well or 12-well cell culture plates
Procedure:
-
Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer.
-
Compound and Virus Preparation: Prepare serial dilutions of this compound bromide in cell culture medium. Mix the diluted compound with a standardized amount of coronavirus (e.g., 100 plaque-forming units).
-
Infection: Remove the culture medium from the cell monolayers and inoculate with the virus-compound mixture. Allow the virus to adsorb for 1 hour at 37°C.[1]
-
Overlay: Remove the inoculum and add a semi-solid overlay to restrict viral spread to adjacent cells.
-
Incubation: Incubate the plates for 2-3 days to allow for plaque formation.
-
Fixation and Staining: Fix the cells with a fixing solution and then stain with a staining solution.
-
Plaque Quantification: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus-only control. Determine the EC50 value from the dose-response curve.
Conclusion
The initial screening of this compound bromide has revealed its potent antiviral activity against a range of human coronaviruses, primarily through the inhibition of the essential 3CL protease.[1][2] The data and detailed experimental protocols provided in these application notes offer a solid foundation for further investigation into the therapeutic potential of this compound bromide. Future research should focus on comprehensive cell-based assays to determine antiviral efficacy against a broader range of coronaviruses, cytotoxicity studies, and in-vivo animal models to assess safety and efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery and mechanism of action of this compound bromide from an FDA-approved drug library with potent and broad-spectrum inhibitory activity against main proteases of human coronaviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and mechanism of action of this compound bromide from an FDA-approved drug library with potent and broad-spectrum inhibitory activity against main proteases of human coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Assay in Summary_ki [bdb99.ucsd.edu]
Application Notes and Protocols for Measuring the Surfactant Efficacy of Thonzonium Bromide
Audience: Researchers, scientists, and drug development professionals.
Introduction: Thonzonium bromide is a monocationic quaternary ammonium compound recognized for its potent surfactant and detergent properties.[1][2][3] In pharmaceutical formulations, particularly otic and nasal preparations, it serves as a critical excipient to enhance the dispersion and penetration of active pharmaceutical ingredients (APIs).[1][4] Its amphiphilic structure, featuring a long hydrophobic alkyl chain and a hydrophilic quaternary ammonium headgroup, enables it to align at interfaces, reduce surface tension, and facilitate better contact between the drug and target tissues.[1] The efficacy of this compound bromide as a surfactant is paramount to its function as a penetration enhancer, which it achieves by wetting and spreading formulations, as well as fluidizing cell membranes.[1][4]
These application notes provide detailed methodologies to quantify the key performance indicators of this compound bromide's surfactant efficacy.
Determination of Surface Tension and Critical Micelle Concentration (CMC)
A primary measure of a surfactant's efficiency is its ability to reduce the surface tension of a solvent. The Critical Micelle Concentration (CMC) is the concentration at which surfactant monomers begin to self-assemble into micelles, and the surface tension of the solution reaches its minimum value.[1] A lower CMC indicates that less surfactant is needed to achieve maximum surface activity.[1][5]
Protocol 1: Surface Tensiometry (Wilhelmy Plate or Du Noüy Ring Method)
This is a standard and widely used method for determining both surface tension and CMC for ionic surfactants like this compound bromide.[1][6]
Materials and Equipment:
-
Tensiometer (e.g., Krüss, Lauda)
-
Wilhelmy plate or Du Noüy ring
-
High-purity this compound bromide
-
Deionized water
-
Precision balance
-
Volumetric flasks and pipettes
-
Glass beakers
-
Magnetic stirrer and stir bars
Methodology:
-
Solution Preparation:
-
Instrument Calibration: Calibrate the tensiometer according to the manufacturer's instructions, typically using deionized water.
-
Measurement:
-
Data Analysis:
-
Plot the measured surface tension (mN/m) as a function of the logarithm of the this compound bromide concentration.[1][6]
-
The resulting plot will show two distinct linear regions. The first region will have a negative slope, where surface tension decreases with increasing concentration. The second region will be a plateau where the surface tension remains relatively constant.[1]
-
The CMC is the concentration at the intersection of the two extrapolated lines from these regions.[1] The surface tension value at the plateau is the γCMC.[6]
-
Alternative Methods for CMC Determination:
-
Conductometry: For ionic surfactants, electrical conductivity increases linearly with concentration. Above the CMC, the rate of increase in conductivity slows down. The CMC is identified as the break in the plot of conductivity versus concentration.[1]
-
Fluorescence Spectroscopy: This sensitive technique uses a fluorescent probe (e.g., pyrene) that partitions into the hydrophobic core of micelles. A significant change in the fluorescence spectrum indicates the onset of micelle formation.[1]
Logical Relationship of Surfactant Action
Caption: Logical flow of this compound bromide's surfactant action.
Experimental Workflow for CMC Determination via Tensiometry
Caption: Workflow for CMC determination using tensiometry.
Wetting Ability Assessment
Wetting is the ability of a liquid to maintain contact with a solid surface. For pharmaceutical formulations, efficient wetting ensures that the product spreads evenly over biological surfaces.[1][7]
Protocol 2: Draves Wetting Test
The Draves test is a standard method (ASTM D2281) to measure the time it takes for a weighted cotton skein to sink in a surfactant solution, providing a direct measure of wetting efficiency.[7][8] A shorter sinking time indicates better wetting performance.
Materials and Equipment:
-
500 mL graduated cylinder
-
Draves test kit (5g cotton skein, 3g weight, and hook)
-
This compound bromide solutions of desired concentrations
-
Stopwatch
-
Deionized water
Methodology:
-
Solution Preparation: Prepare a 500 mL solution of this compound bromide at the desired test concentration (e.g., 0.1% w/v) in deionized water.
-
Apparatus Setup:
-
Pour the solution into the 500 mL graduated cylinder.
-
Assemble the test apparatus by attaching the 3g weight to the hook and then attaching the 5g cotton skein.[7]
-
-
Measurement:
-
Hold the skein assembly by the top of the hook and simultaneously drop it into the cylinder and start the stopwatch.
-
The timing begins when the weight touches the bottom of the cylinder.[7]
-
Stop the stopwatch the moment the string attached to the skein goes slack, indicating the skein is fully wetted and has sunk.[7]
-
-
Data Analysis:
-
Record the time in seconds.
-
Perform the test in triplicate and calculate the average wetting time.
-
Compare the wetting time of this compound bromide solutions to a control (deionized water) and other standard surfactants.
-
Experimental Workflow for Draves Wetting Test
Caption: Workflow for the Draves Wetting Test.
Foaming Properties
Foaming capacity and stability are important characteristics for certain applications, such as detergents, but may be undesirable in others.[9] The Ross-Miles method (ASTM D1173) is a standard procedure to evaluate foam generation and stability.[10][11]
Protocol 3: Ross-Miles Foam Test
This test measures the initial foam height generated by a falling stream of surfactant solution and its stability over a set period.
Materials and Equipment:
-
Ross-Miles foam apparatus (graduated, jacketed glass column and reservoir pipette)
-
This compound bromide solution (e.g., 0.1% w/v)
-
Deionized water
-
Water bath for temperature control
-
Stopwatch
Methodology:
-
Apparatus Setup:
-
Clean the glass apparatus thoroughly to ensure no contaminants affect foam formation.
-
Set the jacketed column to the desired temperature using the water bath.
-
-
Measurement:
-
Add 50 mL of the this compound bromide solution to the bottom of the graduated column.
-
Fill the reservoir pipette with 200 mL of the same solution.
-
-
Foam Generation:
-
Position the pipette vertically above the column and open the stopcock, allowing the solution to fall and create foam.
-
Start the stopwatch as the solution begins to drain.
-
-
Data Recording:
-
Data Analysis:
-
Report the initial foam height and the foam height after 5 minutes.
-
A large initial height indicates high foamability, while a small decrease in height over time indicates high foam stability.
-
Experimental Workflow for Ross-Miles Foam Test
Caption: Workflow for the Ross-Miles Foam Test.
Emulsification and Dispersion Stability
The ability of a surfactant to form and stabilize an emulsion (a mixture of two immiscible liquids like oil and water) is critical for many pharmaceutical formulations.[5][9]
Protocol 4: Emulsion Formation and Stability Assay
This protocol assesses the ability of this compound bromide to create and maintain a stable oil-in-water (O/W) emulsion.
Materials and Equipment:
-
This compound bromide aqueous solutions
-
Immiscible oil phase (e.g., mineral oil, octanol)
-
High-shear homogenizer or sonicator
-
Graduated test tubes or vials
-
Particle size analyzer (e.g., Dynamic Light Scattering - DLS)
-
Microscope
Methodology:
-
Emulsion Formation:
-
Prepare an aqueous phase containing this compound bromide at a specific concentration.
-
Prepare an oil phase.
-
Combine the oil and aqueous phases in a defined ratio (e.g., 20:80 oil-to-water).
-
Homogenize the mixture using a high-shear mixer or sonicator for a set time (e.g., 5 minutes) to form an emulsion.[5]
-
-
Stability Assessment (Macroscopic):
-
Transfer the freshly prepared emulsion to a graduated test tube.
-
Store the tube under controlled conditions (e.g., room temperature).
-
Visually inspect the emulsion at regular intervals (e.g., 1 hr, 24 hrs, 7 days) for signs of instability, such as creaming (upward movement of droplets), sedimentation, or phase separation (coalescence).[5]
-
Measure the height of any separated layers.
-
-
Stability Assessment (Microscopic/Particle Size):
-
Immediately after formation and at subsequent time points, take an aliquot of the emulsion.
-
Observe the droplet morphology under a microscope.
-
Measure the emulsion droplet size distribution using a particle size analyzer (DLS).[11] An increase in the average particle size over time indicates droplet coalescence and instability.
-
-
Data Analysis:
-
Record the time taken for phase separation to occur.
-
Plot the change in mean droplet diameter over time. A stable emulsion will show minimal change in droplet size.
-
Experimental Workflow for Emulsion Stability Assessment
Caption: Workflow for Emulsion Stability Assessment.
Data Presentation: Summary of Quantitative Efficacy Data
While extensive public data on all surfactant properties of this compound bromide is limited, the following tables provide a structured format for presenting experimental results and include comparative data for similar quaternary ammonium surfactants to serve as a reference point.[6]
Table 1: Surface Tension and Critical Micelle Concentration (CMC) Data
| Surfactant | CMC (mM) | Surface Tension at CMC (γCMC) (mN/m) |
| This compound Bromide | Experimental Value | Experimental Value |
| Benzalkonium Chloride | ~0.3 - 4.0 | ~30 - 40 |
| Cetylpyridinium Chloride | ~0.02 - 0.9 | ~35 - 45 |
| Note: Values for comparative surfactants are approximate and vary with experimental conditions.[6] |
Table 2: Wetting Performance (Draves Test)
| Surfactant Solution (0.1% w/v) | Average Sinking Time (seconds) |
| This compound Bromide | Experimental Value |
| Standard Anionic Surfactant | Reference Value |
| Standard Non-ionic Surfactant | Reference Value |
| Deionized Water (Control) | > 1800 (does not sink) |
Table 3: Foaming Properties (Ross-Miles Test)
| Surfactant Solution (0.1% w/v) | Initial Foam Height (mm) | Foam Height after 5 min (mm) | Foam Stability (%) |
| This compound Bromide | Experimental Value | Experimental Value | (Final/Initial) x 100 |
| Sodium Dodecyl Sulfate (SDS) | Reference Value | Reference Value | Reference Value |
Table 4: Emulsion Stability Data
| Formulation (20% Oil, 0.5% Surfactant) | Initial Mean Droplet Size (nm) | Mean Droplet Size after 24h (nm) | Time to Phase Separation |
| This compound Bromide | Experimental Value | Experimental Value | Experimental Value |
| Polysorbate 80 (Tween 80) | Reference Value | Reference Value | Reference Value |
| No Surfactant (Control) | > 5000 | N/A | < 1 minute |
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C32H55N4O+ | CID 5456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound bromide - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. What Draves Test Reveals About Wetting Agents & Surfactants [exactoinc.com]
- 8. youtube.com [youtube.com]
- 9. alfachemic.com [alfachemic.com]
- 10. jrhessco.com [jrhessco.com]
- 11. m.youtube.com [m.youtube.com]
- 12. nveo.org [nveo.org]
Application of Thonzonium Bromide in Topical Pharmaceutical Formulations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thonzonium bromide is a quaternary ammonium compound that functions as a cationic surfactant and wetting agent.[1][2][3][4] In topical pharmaceutical formulations, it is utilized primarily as a penetration enhancer to facilitate the delivery of active pharmaceutical ingredients (APIs) through the stratum corneum, the outermost layer of the skin.[2][5] Its amphiphilic nature allows it to interact with and disrupt the lipid bilayer of the stratum corneum, thereby increasing its permeability to a wide range of drug molecules.[2] this compound bromide is also known for its antimicrobial properties and its use in otic and nasal preparations to aid in the dispersion of cellular debris and exudates.[1][5][6]
These application notes provide a comprehensive overview of the utility of this compound bromide in topical formulations, including its mechanism of action, physicochemical properties, and detailed experimental protocols for its evaluation.
Physicochemical Properties of this compound Bromide
A thorough understanding of the physicochemical properties of this compound bromide is essential for formulation development. Key properties are summarized in the table below.
| Property | Value |
| Chemical Name | N-(2-((4-methoxybenzyl)(pyrimidin-2-yl)amino)ethyl)-N,N-dimethylhexadecan-1-aminium bromide |
| CAS Number | 553-08-2 |
| Molecular Formula | C₃₂H₅₅BrN₄O |
| Molecular Weight | 591.71 g/mol |
| Appearance | White or almost white crystalline powder |
| Solubility | Soluble in water and ethanol |
| Predicted LogP | 4.9 |
Mechanism of Action as a Permeation Enhancer
This compound bromide enhances the penetration of APIs through the skin via several mechanisms, primarily related to its surfactant properties.
-
Disruption of Stratum Corneum Lipids: As a cationic surfactant, this compound bromide interacts with the highly organized lipid bilayers of the stratum corneum. This interaction leads to a transient and reversible fluidization of the lipids, creating more permeable pathways for drug molecules to pass through.[2]
-
Interaction with Keratin: this compound bromide can also interact with the negatively charged keratin filaments within the corneocytes. This interaction can cause swelling of the corneocytes, further increasing the permeability of the stratum corneum.
-
Increased Drug Solubility: By its nature as a surfactant, this compound bromide can improve the solubility and dispersion of hydrophobic APIs within the formulation, which can enhance the thermodynamic activity of the drug and its partitioning into the skin.[2]
The proposed mechanism of action of this compound bromide as a permeation enhancer is depicted in the following signaling pathway diagram.
Caption: Mechanism of this compound Bromide as a permeation enhancer.
Application Notes
Formulation Strategies
This compound bromide can be incorporated into various topical formulations, including gels, creams, lotions, and ointments. The concentration of this compound bromide should be carefully optimized to achieve the desired enhancement effect without causing skin irritation. Typical concentrations range from 0.1% to 2.0% (w/w).
When formulating with this compound bromide, it is important to consider its cationic nature, which may lead to incompatibilities with anionic excipients. Pre-formulation studies are recommended to ensure the physical and chemical stability of the final product.
Illustrative Data on Permeation Enhancement
The following table presents representative data on the in vitro permeation enhancement of a hypothetical API "DrugX" from a topical gel formulation containing this compound bromide. This data is for illustrative purposes and the actual enhancement will vary depending on the API and the formulation.
| Formulation | This compound Bromide Conc. (% w/w) | Steady-State Flux (Jss) (µg/cm²/h) | Enhancement Ratio (ER) |
| Control | 0 | 2.5 ± 0.4 | 1.0 |
| Formulation A | 0.5 | 7.0 ± 0.9 | 2.8 |
| Formulation B | 1.0 | 11.5 ± 1.5 | 4.6 |
| Formulation C | 2.0 | 15.0 ± 2.1 | 6.0 |
Enhancement Ratio (ER) = Jss (with this compound bromide) / Jss (control)
Experimental Protocols
Protocol 1: In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol describes the methodology for evaluating the permeation enhancement effect of this compound bromide using vertical Franz diffusion cells.
Caption: Workflow for In Vitro Skin Permeation Study.
Materials and Equipment:
-
Vertical Franz diffusion cells
-
Excised mammalian skin (e.g., human or porcine)
-
Receptor medium (e.g., phosphate-buffered saline, pH 7.4)
-
Test formulations (with and without this compound bromide)
-
Magnetic stirrer and stir bars
-
Circulating water bath
-
Syringes and needles for sampling
-
Validated HPLC-UV method for API quantification
Methodology:
-
Skin Preparation: Thaw frozen excised skin at room temperature. Cut the skin into appropriate sizes to fit the Franz diffusion cells. If necessary, remove subcutaneous fat and dermis to a uniform thickness.
-
Franz Cell Setup: Mount the skin on the Franz diffusion cell with the stratum corneum side facing the donor compartment. Fill the receptor compartment with pre-warmed (32°C) and degassed receptor medium. Ensure there are no air bubbles trapped beneath the skin.
-
Equilibration: Allow the system to equilibrate for at least 30 minutes.
-
Formulation Application: Apply a finite dose (e.g., 5-10 mg/cm²) of the test formulation to the skin surface in the donor compartment.
-
Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor solution from the sampling arm and immediately replace it with an equal volume of fresh, pre-warmed receptor medium.
-
Sample Analysis: Analyze the collected samples for API concentration using a validated HPLC-UV method.
-
Data Analysis: Calculate the cumulative amount of API permeated per unit area (μg/cm²) at each time point. Plot the cumulative amount permeated versus time. The slope of the linear portion of the curve represents the steady-state flux (Jss). Calculate the Enhancement Ratio (ER) by dividing the Jss of the formulation containing this compound bromide by the Jss of the control formulation.
Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol outlines a method to assess the potential cytotoxicity of this compound bromide on skin cells.
Caption: Workflow for In Vitro Cytotoxicity (MTT) Assay.
Materials and Equipment:
-
Human keratinocyte cell line (e.g., HaCaT)
-
Cell culture medium (e.g., DMEM) and supplements
-
This compound bromide
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well cell culture plates
-
Microplate reader
Methodology:
-
Cell Seeding: Seed human keratinocytes into 96-well plates at a density of approximately 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Remove the culture medium and expose the cells to various concentrations of this compound bromide in fresh medium for a specified period (e.g., 24 or 48 hours). Include a vehicle control (medium without this compound bromide).
-
MTT Assay: After the incubation period, add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The concentration of this compound bromide that reduces cell viability by 50% (IC₅₀) can be determined by plotting cell viability against the logarithm of the this compound bromide concentration.
Conclusion
This compound bromide is a versatile excipient for topical pharmaceutical formulations, offering significant potential to enhance the delivery of a wide range of APIs. Its well-characterized mechanism of action as a permeation enhancer, coupled with its antimicrobial properties, makes it a valuable tool for formulation scientists. The protocols provided in these application notes offer a framework for the systematic evaluation of this compound bromide in novel topical drug delivery systems. Careful optimization of its concentration is crucial to maximize efficacy while ensuring a favorable safety profile.
References
- 1. This compound | C32H55N4O+ | CID 5456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound bromide - Wikipedia [en.wikipedia.org]
- 4. This compound bromide | Semantic Scholar [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. Impact of the repurposed drug this compound bromide on host oral-gut microbiomes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Thonzonium Bromide for Cell Culture Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Thonzonium bromide in cell culture experiments. Find answers to frequently asked questions and troubleshoot common issues to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound bromide and what is its primary mechanism of action in cell culture?
This compound bromide is a monocationic surface-active agent, functioning as a surfactant and detergent.[1][2][3][4] Its primary mechanism of action involves the disruption of cellular membranes and the uncoupling of vacuolar H+-ATPase (V-ATPase).[1][3][5] This uncoupling inhibits proton transport, leading to cytosolic acidification and subsequent cell death.[1][3][5]
Q2: In which applications is this compound bromide commonly used in a research setting?
Beyond its historical use in pharmaceutical formulations to enhance drug penetration, this compound bromide is utilized in research for:
-
Inducing cytotoxicity: Its ability to disrupt cell membranes and inhibit V-ATPase makes it a tool for studying cell death mechanisms.[1][2][5]
-
Cell lysis: As a detergent, it can be employed for cell lysis to extract cellular components.[2]
-
Drug delivery studies: It serves as a permeation enhancer in topical formulations and can be incorporated into nanoparticle delivery systems.[6][7]
-
Antimicrobial and antiviral research: It has demonstrated antifungal, anticancer, and antiviral properties.[2]
Q3: What are the typical concentrations of this compound bromide used in cell culture?
The effective concentration of this compound bromide is highly dependent on the cell line and the experimental objective. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific system.[1] For example, in yeast cells, it can inhibit growth at 10 µM and completely prevent it at 50-100 µM.[1][5] For some cancer cell lines, concentrations around 1 µM have shown cytotoxic effects.[5]
Q4: How should I prepare and store a this compound bromide stock solution?
This compound bromide is soluble in water, DMSO, and ethanol.[1] For cell culture applications, it is recommended to prepare a concentrated stock solution (e.g., 10 mM or 100 mM) in sterile DMSO or ethanol.[1] This stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability.[1][8] When preparing working solutions, ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is not toxic to the cells (typically below 0.5%).[1]
Q5: What cellular pathways, other than V-ATPase inhibition, are affected by this compound bromide?
This compound bromide has been shown to impact several other signaling pathways, which can contribute to its cytotoxic effects:
-
RANKL Signaling: It can inhibit RANKL-induced osteoclast formation by blocking the activation of NF-κB, ERK, and c-Fos.[1][3][9]
-
MAPK Pathway: It can suppress the phosphorylation of ERK1/2 and enhance the phosphorylation of p38, which are involved in cell proliferation and stress responses.[1]
-
Mitochondrial Function: It can affect mitochondrial respiration and ATP production, leading to mitochondrial dysfunction.[1]
Troubleshooting Guide
This guide addresses common issues encountered when using this compound bromide in cell culture experiments.
| Issue | Possible Cause | Solution |
| Higher than expected cytotoxicity at low concentrations. | Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to this compound bromide.[1] | Perform a thorough literature search for reported IC50 values for your specific cell line. If no data is available, conduct a pilot experiment with a wide range of concentrations to determine the cytotoxic range.[1] |
| Inhomogeneous Mixing: As a surfactant, localized high concentrations can cause rapid cell death.[1] | Ensure proper and homogenous mixing of the this compound bromide stock solution into the culture medium by vortexing or gentle pipetting.[1] | |
| Inconsistent results between different cell viability assays. | Assay Interference: As a cationic surfactant, this compound bromide may interfere with the reagents used in common colorimetric and fluorometric viability assays (e.g., MTT, XTT).[1] | Use multiple, mechanistically different viability assays to confirm results. For example, combine a metabolic assay (like MTT) with a membrane integrity assay (like Trypan Blue exclusion or LDH release assay).[1] If discrepancies persist, consider a method that directly counts live and dead cells, such as flow cytometry with propidium iodide staining.[1] |
| Difficulty preparing a stable stock solution. | Solubility Issues: this compound bromide may have limited solubility in certain aqueous buffers at high concentrations. | Prepare a high-concentration stock solution in sterile DMSO or ethanol.[1] Ensure the final solvent concentration in the culture medium does not exceed a level toxic to the cells (typically <0.5% for DMSO).[1] |
| Precipitate forms in the culture medium upon adding this compound bromide. | Poor Solubility in Media: The compound may precipitate when diluted in complex culture media, especially at high concentrations or if the media contains certain proteins or salts. | Prepare the final working concentration by diluting the stock solution in a smaller volume of media first, and then add it to the final culture volume. Ensure thorough mixing. Consider using a serum-free medium for the initial treatment if compatibility issues are suspected. |
| No observable effect at expected concentrations. | Incorrect Concentration Calculation: Errors in calculating dilutions can lead to a much lower final concentration than intended. | Double-check all calculations for dilution series. |
| Degradation of the Compound: Improper storage or repeated freeze-thaw cycles of the stock solution can lead to degradation. | Use freshly prepared stock solutions or aliquots that have not been subjected to multiple freeze-thaw cycles.[1] | |
| Cell Resistance: The chosen cell line may be inherently resistant to the effects of this compound bromide at the tested concentrations. | Increase the concentration range in your dose-response experiment. |
Quantitative Data Summary
The cytotoxic and inhibitory concentrations of this compound bromide vary significantly across different cell types and experimental systems. The following tables summarize reported values.
Table 1: Cytotoxic and Inhibitory Concentrations of this compound Bromide
| Cell Type/Target | Assay | Concentration / IC50/EC50 | Exposure Time | Reference |
| Malignant Pleural Mesothelioma (MPM) Cell Lines | MTT Assay | 1 µM (tested concentration) | 72 hours | [5] |
| SV40-immortalized mesothelial cell line (MeT-5A) | MTT Assay | 1 µM (tested concentration) | 72 hours | [5] |
| Yeast Cells | Growth Inhibition | 10 µM (inhibition begins) | Not Specified | [1][5] |
| Yeast Cells | Growth Inhibition | 50-100 µM (complete inhibition) | Not Specified | [1][5] |
| Purified vacuolar membrane vesicles | Proton Transport Inhibition | EC50 = 69 µM | Not Applicable | [8][9] |
| C. oncophora | Mortality | EC50 = 4.5 µM | Not Specified | |
| O. ostertagi | Mortality | EC50 = 10.8 µM | Not Specified | |
| H. contortus | Mortality | EC50 = 5.1 µM | Not Specified | |
| T. circumcincta | Mortality | EC50 = 6.7 µM | Not Specified | |
| HEK293 cells | Cytotoxicity | CC50 = 9.2 µM | Not Specified | |
| RAW 264.7 cells | Cytotoxicity | CC50 = 5.7 µM | Not Specified |
Experimental Protocols
Protocol 1: Preparation of this compound Bromide Stock Solution
Materials:
-
This compound bromide powder
-
Sterile, anhydrous DMSO or 100% ethanol
-
Sterile microcentrifuge tubes
Procedure:
-
Under sterile conditions (e.g., in a laminar flow hood), weigh the desired amount of this compound bromide powder.
-
Dissolve the powder in sterile DMSO or ethanol to create a high-concentration stock solution (e.g., 10 mM or 100 mM).
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[1]
-
Store the aliquots at -20°C or -80°C.
Protocol 2: MTT Cell Viability Assay
This protocol is a standard method to assess cell viability based on the metabolic activity of cells.
Materials:
-
Target cell line(s)
-
Complete cell culture medium
-
This compound bromide stock solution
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[5]
-
This compound Bromide Treatment: Prepare a series of dilutions of this compound bromide in complete culture medium. A suggested starting range is 0.1 µM to 100 µM.[5] Remove the old medium from the wells and add 100 µL of the various concentrations of this compound bromide.[1][5] Include a vehicle control (medium with the same final concentration of DMSO or ethanol as the highest this compound bromide concentration) and a no-treatment control.[1][5]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO₂.[1][5]
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well. Incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[5]
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[5]
-
Absorbance Reading: Gently shake the plates for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the log of the this compound bromide concentration to determine the IC50 value.[5]
Protocol 3: Lactate Dehydrogenase (LDH) Release Assay
This assay measures the release of LDH from damaged cells, which is an indicator of cytotoxicity.
Materials:
-
Target cell line(s)
-
Complete cell culture medium
-
This compound bromide stock solution
-
96-well flat-bottom plates
-
Commercially available LDH cytotoxicity assay kit
Procedure:
-
Cell Seeding: Seed cells as described in the MTT assay protocol.
-
This compound Bromide Treatment: Prepare and add serial dilutions of this compound bromide as described in the MTT assay protocol. Include the following controls as per the kit instructions: a spontaneous LDH release control (cells in medium only) and a maximum LDH release control (cells treated with lysis buffer).[5]
-
Incubation: Incubate the plate for the desired exposure time at 37°C in a 5% CO₂ incubator.[5]
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 10 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[5]
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add the specified volume to each well containing the supernatant.[5]
-
Incubation and Reading: Incubate the plate as recommended by the kit manufacturer (usually 10-30 minutes at room temperature, protected from light). Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the kit instructions. Typically: % Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100.[5] Determine the IC50 value by plotting the percentage of cytotoxicity against the log of the this compound bromide concentration.[5]
Visualizations
Caption: Mechanism of Action of this compound Bromide.
Caption: General workflow for in vitro cytotoxicity assays.
Caption: Inhibition of RANKL Signaling by this compound Bromide.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C32H55N4O+ | CID 5456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound bromide - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. apexbt.com [apexbt.com]
- 9. medchemexpress.com [medchemexpress.com]
Technical Support Center: Troubleshooting Thonzonium-Induced Cytotoxicity in Primary Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered when studying Thonzonium-induced cytotoxicity in primary cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound bromide and what is its primary mechanism of action?
This compound bromide is a monocationic surface-active agent, functioning as a surfactant and detergent.[1][2] Its primary mechanism of cytotoxic action involves the disruption of cellular membranes and the uncoupling of vacuolar ATPase (V-ATPase).[1][3] This uncoupling inhibits proton transport without stopping ATP hydrolysis, leading to cytosolic acidification and ultimately, cell death.[1][2][3]
Q2: At what concentrations does this compound bromide typically exhibit cytotoxic effects?
The cytotoxic concentration of this compound bromide can vary significantly depending on the cell line.[1][4] For instance, in yeast cells, it begins to inhibit growth at 10 µM and completely prevents growth at 50-100 µM.[1][5] In malignant pleural mesothelioma (MPM) cell lines, it has been identified as a highly toxic compound.[1][6] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific primary cell line.[1]
Q3: Besides V-ATPase inhibition, what other cellular pathways are affected by this compound bromide?
This compound bromide has been shown to impact several other signaling pathways, which can contribute to its cytotoxic effects:
-
RANKL Signaling: It inhibits RANKL-induced osteoclast formation by blocking the activation of NF-κB, ERK, and c-Fos.[1][2]
-
MAPK Pathway: It can suppress the phosphorylation of ERK1/2 and enhance the phosphorylation of p38, which are involved in cell proliferation and stress responses.[1][6][7]
-
Mitochondrial Function: It can affect mitochondrial respiration and ATP production, leading to mitochondrial dysfunction.[1][7]
-
Mevalonate Pathway: Its cytotoxic effects in certain cancer cells can be abolished by the addition of farnesol (FOH), suggesting interference with the mevalonate pathway.[3][6]
Q4: How should I prepare a stock solution of this compound bromide for cell culture experiments?
This compound bromide is soluble in water, DMSO, and ethanol.[1] For cell culture applications, it is advisable to prepare a concentrated stock solution in sterile DMSO or ethanol.[1] This stock solution can then be diluted to the final working concentration in the culture medium. Ensure the final solvent concentration in the culture does not exceed a level that is toxic to the cells (typically <0.5% for DMSO).[1][8]
Troubleshooting Guide
This guide addresses common issues encountered when using this compound bromide in primary cell line experiments.
Issue 1: Higher than expected cytotoxicity at low concentrations.
| Possible Cause | Recommended Solution |
| Cell Line Sensitivity | Different primary cell lines can exhibit varying sensitivities to this compound bromide. Perform a thorough literature search for reported IC50 values for your specific cell type. If data is unavailable, conduct a pilot experiment with a wide range of concentrations to determine the cytotoxic range.[1] |
| Inaccurate Compound Concentration | Ensure accurate preparation of the this compound bromide stock solution and serial dilutions. Calibrate pipettes and use high-quality reagents. |
| Uneven Compound Distribution | Ensure proper and homogenous mixing of the this compound bromide stock solution into the culture medium to avoid localized high concentrations.[1] |
| Solvent Cytotoxicity | High concentrations of solvents like DMSO can be toxic to cells.[8] Ensure the final solvent concentration in the culture medium is below 0.5%.[1][8] Include a vehicle control (media with solvent only) in your experiments. |
Issue 2: Inconsistent results between different cell viability assays.
| Possible Cause | Recommended Solution |
| Different Assay Mechanisms | Different viability assays measure different cellular parameters (e.g., metabolic activity for MTT, membrane integrity for LDH). This compound bromide's mechanism may affect these parameters differently. |
| Interference with Assay Reagents | This compound bromide, as a surfactant, could potentially interfere with the reagents of certain assays. For example, it might lyse cells, leading to a false positive in an LDH assay, or interact with MTT formazan crystals. |
| Confirmation of Results | It is recommended to use multiple, mechanistically different viability assays to confirm results. For example, combine a metabolic assay (like MTT or XTT) with a membrane integrity assay (like Trypan Blue exclusion or a fluorescent live/dead stain).[1] If significant discrepancies are observed, consider using a method that directly counts live and dead cells, such as flow cytometry with propidium iodide staining.[1] |
Issue 3: High background signal in cytotoxicity assays.
| Possible Cause | Recommended Solution |
| Stressed or Dying Control Cells | Over-confluency, suboptimal culture conditions, or forceful pipetting can lead to spontaneous cell death and high background LDH release.[8] Ensure control cells are healthy and handled gently. |
| Serum Interference | Serum in the culture medium may have high endogenous LDH activity or interfere with tetrazolium reduction in MTT assays.[8] Consider testing the serum for LDH activity or using a serum-free medium during the assay incubation.[8] |
| Microbial Contamination | Bacterial or yeast contamination can reduce the MTT reagent, leading to false-positive signals.[8][9] Visually inspect plates for any signs of contamination.[8] |
| Phenol Red Interference | Phenol red in the culture medium can interfere with absorbance readings in colorimetric assays.[8] Consider using a phenol red-free medium during the assay incubation step.[8][10] |
Issue 4: Low signal or absorbance readings in cytotoxicity assays.
| Possible Cause | Recommended Solution |
| Low Cell Density | The number of viable cells may be too low to generate a detectable signal.[8][11] Determine the optimal cell seeding density through a cell titration experiment.[8] |
| Insufficient Incubation Time | The incubation period with the assay reagent (e.g., MTT) may be too short for adequate signal development.[8] A typical incubation time for MTT is 1-4 hours. |
| Incomplete Solubilization of Formazan Crystals (MTT Assay) | The formazan crystals must be fully dissolved to get an accurate reading.[8] Use an appropriate solubilization solution (e.g., DMSO, isopropanol with HCl) and mix thoroughly.[8] |
Quantitative Data Summary
The following table summarizes the reported cytotoxic concentrations of this compound bromide in different cell types. Researchers should use this as a guideline and determine the precise IC50 for their specific experimental system.
| Cell Type/Target | Assay | Concentration/IC50 | Exposure Time | Reference |
| Malignant Pleural Mesothelioma (MPM) Cell Lines (Mero-14, Mero-25, IST-Mes2, NCI-H28, Ren, MSTO-211H) | MTT Assay | 1 µM (tested concentration) | 72 hours | [4] |
| SV40-immortalized mesothelial cell line (MeT-5A) | MTT Assay | 1 µM (tested concentration) | 72 hours | [4] |
| Yeast Cells | Growth Inhibition | 10 µM (inhibition starts) | Not Specified | [1][5] |
| Yeast Cells | Growth Inhibition | 50-100 µM (complete inhibition) | Not Specified | [1][5] |
| SARS-CoV-2 3CLpro | Enzyme Inhibition Assay | 2.04 ± 0.25 µM (IC50) | Not Applicable | [12] |
| SARS-CoV 3CLpro | Enzyme Inhibition Assay | 2.72 µM (IC50) | Not Applicable | [12] |
| MERS-CoV 3CLpro | Enzyme Inhibition Assay | 9.60 µM (IC50) | Not Applicable | [12] |
| HCoV-229E 3CLpro | Enzyme Inhibition Assay | 6.47 µM (IC50) | Not Applicable | [12] |
Experimental Protocols
MTT Cytotoxicity Assay
This protocol is adapted for determining the cytotoxic effects of this compound bromide on primary cell lines.
Materials:
-
Target primary cell line(s)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
This compound bromide
-
MTT solution (5 mg/mL in PBS, sterile filtered)[4]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[4]
-
96-well flat-bottom plates
-
Microplate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density in 100 µL of complete culture medium. Incubate at 37°C in a 5% CO₂ incubator until cells adhere and are in the logarithmic growth phase.
-
This compound Bromide Treatment: Prepare a series of dilutions of this compound bromide in complete culture medium. A suggested starting range is 0.1 µM to 100 µM.[4] Remove the medium from the wells and add 100 µL of the various concentrations of this compound bromide to the respective wells.[4] Include a vehicle control and a no-treatment control.[4]
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[4]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[4]
-
Formazan Crystal Formation: Incubate the plate for 1-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity for each concentration compared to the untreated control. Determine the IC50 value by plotting the percentage of cytotoxicity against the log of the this compound bromide concentration.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This protocol measures the release of LDH from damaged cells.
Materials:
-
Target primary cell line(s)
-
Complete cell culture medium
-
This compound bromide
-
Commercially available LDH cytotoxicity assay kit
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an optimal density in 100 µL of complete culture medium. Incubate at 37°C in a 5% CO₂ incubator.
-
This compound Bromide Treatment: Prepare dilutions of this compound bromide in complete culture medium. Add the desired concentrations to the wells. Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with lysis buffer provided in the kit), and background (medium only).
-
Incubation: Incubate the plate for the desired exposure time at 37°C in a 5% CO₂ incubator.
-
LDH Measurement: Following the manufacturer's instructions for the LDH assay kit, transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Add Reaction Mixture: Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol, protected from light.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's instructions using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity by subtracting the background and spontaneous release values and normalizing to the maximum release control.
Visualizations
Caption: Troubleshooting workflow for unexpected this compound Bromide cytotoxicity.
Caption: Mechanism of V-ATPase inhibition by this compound Bromide.
Caption: Inhibition of RANKL signaling pathway by this compound Bromide.
Caption: Modulation of MAPK (ERK1/2 and p38) pathways by this compound Bromide.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C32H55N4O+ | CID 5456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. apexbt.com [apexbt.com]
- 6. This compound bromide inhibits progression of malignant pleural mesothelioma through regulation of ERK1/2 and p38 pathways and mitochondrial uncoupling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound bromide inhibits progression of malignant pleural mesothelioma through regulation of ERK1/2 and p38 pathways and mitochondrial uncoupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. westlab.com.au [westlab.com.au]
- 10. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 12. Discovery and mechanism of action of this compound bromide from an FDA-approved drug library with potent and broad-spectrum inhibitory activity against main proteases of human coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming resistance to Thonzonium's antifungal activity
Welcome to the technical support center for researchers working with Thonzonium. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome potential challenges in your antifungal experiments, including instances of suspected resistance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound's antifungal activity?
A1: this compound bromide is a cationic surfactant that primarily disrupts the fungal cell membrane.[1] Its main mode of action is the uncoupling of vacuolar ATPase (V-ATPase) in pathogenic fungi such as Candida albicans.[1] This interference with the V-ATPase pump leads to an increase in cytosolic proton concentration, causing acidification of the cytosol and ultimately resulting in cell death.[1]
Q2: We are observing higher than expected Minimum Inhibitory Concentrations (MICs) for this compound against our fungal strains. Does this indicate resistance?
A2: Higher than expected MICs could suggest reduced susceptibility or resistance. However, it is crucial to first rule out experimental variables. Factors such as inoculum size, growth phase of the fungus, media composition, and incubation time can significantly impact MIC values. We recommend reviewing your experimental protocol against standardized methods (e.g., CLSI or EUCAST guidelines) and running appropriate controls. If results remain inconsistent, a systematic investigation into potential resistance mechanisms is warranted.
Q3: What are the potential mechanisms of fungal resistance to a cationic surfactant like this compound?
A3: While specific resistance mechanisms to this compound have not been extensively documented, fungi can develop resistance to cationic surfactants through several general mechanisms:
-
Alterations in the cell wall and membrane composition: Changes in the net surface charge or lipid composition of the fungal cell membrane can reduce the binding and disruptive effects of cationic surfactants.
-
Efflux pump overexpression: Fungi may actively transport this compound out of the cell using ATP-binding cassette (ABC) or major facilitator superfamily (MFS) transporters, preventing it from reaching its target, the vacuolar ATPase.
-
Biofilm formation: Fungi within a biofilm are often more resistant to antimicrobial agents due to the protective extracellular matrix, which can limit drug penetration.
Q4: Can this compound be used in combination with other antifungal agents?
A4: Combination therapy is a common strategy to overcome antifungal resistance and can sometimes result in synergistic effects. For instance, agents that permeabilize the fungal cell membrane can enhance the uptake of other drugs. While specific studies on this compound combinations are limited, combining it with antifungals that have different mechanisms of action (e.g., azoles or echinocandins) could be a promising area of investigation. A checkerboard assay is the standard method to evaluate the synergistic, indifferent, or antagonistic effects of drug combinations.
Troubleshooting Guides
Issue 1: Inconsistent or Non-Reproducible MIC Results
If you are observing significant variability in your MIC assays, follow this guide to troubleshoot potential experimental errors.
Troubleshooting Workflow
Caption: Workflow for troubleshooting inconsistent MIC results.
Experimental Protocol: Broth Microdilution for Antifungal Susceptibility Testing
This protocol is adapted from the CLSI M27 guidelines.
-
Preparation of this compound Stock Solution: Prepare a 10 mg/mL stock solution of this compound bromide in sterile distilled water. Filter-sterilize the solution.
-
Preparation of Fungal Inoculum:
-
Culture the fungal strain on an appropriate agar plate (e.g., Sabouraud Dextrose Agar) for 24-48 hours.
-
Prepare a cell suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Dilute this suspension 1:1000 in RPMI 1640 medium to obtain the final inoculum concentration.
-
-
Microdilution Plate Setup:
-
In a 96-well microtiter plate, perform serial twofold dilutions of the this compound stock solution in RPMI 1640 medium to achieve a range of desired concentrations.
-
Add 100 µL of the fungal inoculum to each well containing 100 µL of the diluted this compound solution.
-
Include a positive control (inoculum without drug) and a negative control (medium only).
-
-
Incubation: Incubate the plate at 35°C for 24-48 hours.
-
Reading the MIC: The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50%) compared to the positive control.
Issue 2: Suspected Resistance - Altered Cell Membrane/Wall Integrity
If you suspect that resistance is due to changes in the fungal cell surface, these experiments can help assess cell wall and membrane integrity.
Potential Resistance Mechanism: Cell Surface Alteration
Caption: Logic diagram of resistance via cell membrane alteration.
Experimental Protocol: Calcofluor White Staining for Cell Wall Chitin
-
Cell Treatment: Grow fungal cells to mid-log phase and expose them to a sub-inhibitory concentration of this compound for 4-6 hours. Include an untreated control.
-
Staining:
-
Harvest and wash the cells with Phosphate Buffered Saline (PBS).
-
Resuspend the cells in a 10 µg/mL solution of Calcofluor White in PBS.
-
Incubate in the dark for 10-15 minutes.
-
-
Microscopy:
-
Wash the cells twice with PBS to remove excess stain.
-
Observe the cells under a fluorescence microscope with a DAPI filter set.
-
Expected Result: Resistant strains might show increased or aberrant fluorescence, indicating a compensatory chitin synthesis in response to cell wall stress.
-
Experimental Protocol: Propidium Iodide (PI) Staining for Membrane Permeability
-
Cell Treatment: Treat fungal cell suspensions (1 x 10^6 CFU/mL) with the MIC of this compound for 1 hour. Use sterile water as a negative control and 50% ethanol as a positive control.
-
Staining:
-
Centrifuge the cells and resuspend them in 0.15 M NaCl.
-
Add 1 mM propidium iodide and incubate for 10 minutes at 35°C.
-
-
Microscopy:
-
Visualize the cells under a fluorescence microscope.
-
Expected Result: Susceptible cells will show significant PI uptake (red fluorescence) due to membrane damage, while resistant cells will show minimal to no fluorescence.
-
Issue 3: Suspected Resistance - Efflux Pump Overexpression
Overexpression of efflux pumps can prevent this compound from reaching its intracellular target. This can be investigated using a fluorescent dye efflux assay.
Signaling Pathway: Efflux Pump-Mediated Resistance
References
Technical Support Center: Mitigating Off-Target Effects of Thonzonium Bromide in Signaling Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on understanding and mitigating the off-target effects of Thonzonium bromide in signaling studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound bromide?
This compound bromide is a monocationic surface-active agent with several recognized mechanisms of action. Primarily, it functions as a detergent, disrupting cellular membranes to facilitate the penetration of other active compounds.[1][2] Biochemically, it is known to be an inhibitor of vacuolar ATPase (V-ATPase), a proton pump crucial for pH homeostasis in various cellular compartments.[1][3][4] This inhibition leads to cytosolic acidification and can induce cell death.[1]
Q2: What are the known off-target effects of this compound bromide?
Beyond its intended targets, this compound bromide has been reported to exert several off-target effects, which can confound experimental results. These include:
-
Mitochondrial Uncoupling: It can disrupt mitochondrial function and affect cellular respiration and ATP production.[5][6]
-
MAPK Pathway Modulation: It has been shown to suppress the phosphorylation of ERK1/2 while increasing the phosphorylation of p38.[5][6]
-
RANKL Signaling Inhibition: It can block the RANKL-induced activation of NF-κB, ERK, and c-Fos.[1][3]
-
Cytoskeletal Disruption: It has been observed to interfere with F-actin ring formation.[1][3]
-
Mevalonate Pathway Interference: Studies suggest it may affect the mevalonate pathway, which is involved in cholesterol and isoprenoid biosynthesis.[5][6]
-
Antiviral Activity: It acts as a noncompetitive inhibitor of the SARS-CoV-2 3CL protease.[7][8]
Q3: How can I differentiate between on-target and off-target effects in my experiments?
Distinguishing between on-target and off-target effects is critical for the accurate interpretation of your data. A multi-pronged approach is recommended, including:
-
Rescue Experiments: If this compound bromide's effect is on a specific pathway, adding back a downstream product of that pathway should "rescue" the phenotype. For example, if you suspect an effect on the mevalonate pathway, you can add mevalonate or geranylgeranyl pyrophosphate (GGPP) to see if it reverses the observed cellular changes.
-
Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm direct binding of this compound bromide to its intended target (e.g., V-ATPase) in a cellular context. A thermal shift indicates target engagement.
-
Genetic Approaches: Using CRISPR/Cas9 to knock out the intended target protein can help validate if the drug's effect is dependent on that target. If the knockout cells are resistant to this compound bromide, it suggests an on-target effect.
-
Use of Analogs: If available, using a structurally similar but biologically inactive analog of this compound bromide can serve as a negative control. If the analog does not produce the same effect, it supports the specificity of the active compound.
Troubleshooting Guides
Issue 1: Unexpectedly high cytotoxicity at concentrations intended for specific pathway inhibition.
-
Possible Cause 1: Off-target mitochondrial effects.
-
Troubleshooting Step: Measure mitochondrial function directly using an assay like the Seahorse XF Analyzer to assess the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR). Compare the concentration at which you observe mitochondrial dysfunction with the known IC50 for your intended target.
-
-
Possible Cause 2: Non-specific membrane disruption due to detergent properties.
-
Troubleshooting Step: Perform a cell viability assay with a range of concentrations to determine the cytotoxic threshold in your specific cell line. Compare your working concentration to this threshold. Consider using a structurally related detergent with no known signaling effects as a control.
-
Issue 2: Observed changes in signaling pathways are inconsistent with the known targets of this compound bromide.
-
Possible Cause: Activation of stress-response pathways due to off-target effects.
-
Troubleshooting Step: Perform a western blot analysis for key stress-activated protein kinases (SAPKs) like p38 and JNK. Increased phosphorylation of these kinases can indicate a general cellular stress response.
-
-
Logical Troubleshooting Flow:
Troubleshooting unexpected signaling results.
Quantitative Data Summary
The following table summarizes the known inhibitory and effective concentrations of this compound bromide for various on-target and off-target activities.
| Target/Activity | Metric | Concentration (µM) | Reference |
| On-Target Activities | |||
| V-ATPase Proton Transport | EC50 | 69 | [3][4] |
| F. tularensis AcpB | Ki | 0.59 | [4] |
| SARS-CoV-2 3CLpro | IC50 | 2.04 | [7] |
| SARS-CoV 3CLpro | IC50 | 2.72 | [7] |
| MERS-CoV 3CLpro | IC50 | 9.60 | [7] |
| HCoV-229E 3CLpro | IC50 | 6.47 | [7] |
| Off-Target/Cytotoxic Activities | |||
| C. albicans Growth Inhibition | - | 10 - 100 | [9] |
| Cytotoxicity (HEK293 cells) | CC50 | 9.2 | [4] |
| Cytotoxicity (RAW 264.7 cells) | CC50 | 5.7 | [4] |
Experimental Protocols
Protocol 1: Mevalonate Pathway Rescue Experiment
This protocol is designed to determine if the observed cytotoxic or signaling effects of this compound bromide are due to off-target inhibition of the mevalonate pathway.
Workflow Diagram:
Workflow for a mevalonate pathway rescue experiment.
Methodology:
-
Cell Seeding: Seed your cell line of interest in a 96-well plate at a density that will not exceed 80-90% confluency at the end of the experiment. Allow cells to adhere overnight.
-
Preparation of Reagents:
-
Prepare a stock solution of this compound bromide in an appropriate solvent (e.g., DMSO).
-
Prepare a stock solution of Mevalonic acid lithium salt (or a similar downstream metabolite like Geranylgeranyl pyrophosphate) in sterile water or culture medium.
-
-
Treatment:
-
Remove the old medium from the cells.
-
Add fresh medium containing the respective treatments:
-
Group 1 (Vehicle Control): Medium with the vehicle (e.g., DMSO).
-
Group 2 (TB alone): Medium with the desired concentration of this compound bromide.
-
Group 3 (MVL alone): Medium with a concentration of mevalonate (typically 100-500 µM).
-
Group 4 (TB + MVL): Medium containing both this compound bromide and mevalonate.
-
-
-
Incubation: Incubate the plate for a period relevant to your experiment (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
Assessment: Perform a cell viability assay according to the manufacturer's protocol.
-
Data Analysis: Normalize the viability of all groups to the vehicle control. If mevalonate significantly rescues the cells from this compound bromide-induced toxicity, it suggests an off-target effect on the mevalonate pathway.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for V-ATPase Target Engagement
This protocol outlines a method to confirm the direct binding of this compound bromide to a subunit of the V-ATPase complex within intact cells.
Workflow Diagram:
Workflow for a CETSA experiment.
Methodology:
-
Cell Culture and Treatment:
-
Culture cells to ~80-90% confluency.
-
Harvest the cells and resuspend them in a suitable buffer or medium.
-
Treat the cell suspension with either this compound bromide (at a concentration expected to engage the target, e.g., 5-10x the EC50 for V-ATPase inhibition) or a vehicle control for 1-2 hours.
-
-
Heat Shock:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Use a thermal cycler to heat the tubes at various temperatures (e.g., in 2-3°C increments from 40°C to 70°C) for 3 minutes. Include an unheated control.
-
-
Cell Lysis:
-
Lyse the cells by a method that does not use detergents, such as repeated freeze-thaw cycles or sonication.
-
-
Separation of Soluble Fraction:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
-
Analysis:
-
Carefully collect the supernatant, which contains the soluble proteins.
-
Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody against a specific subunit of the V-ATPase complex (e.g., V1A or V0a1).
-
-
Data Analysis:
-
Quantify the band intensities for each temperature point.
-
Plot the percentage of the soluble V-ATPase subunit relative to the unheated control against the temperature for both the vehicle and this compound bromide-treated samples.
-
A shift of the melting curve to the right (a higher melting temperature) in the presence of this compound bromide indicates that the compound binds to and stabilizes the V-ATPase subunit, confirming target engagement.
-
Signaling Pathway Diagrams
Overview of signaling pathways affected by this compound bromide.
References
- 1. Characterization of drug effects on cell cultures from phase-contrast microscopy images - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cell cultures in drug development: Applications, challenges and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. On-target and off-target-based toxicologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Troubleshooting Unexpected Analog Measurements - NI [knowledge.ni.com]
- 9. Multi-parametric characterization of drug effects on cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Protocols for Thonzonium-Assisted Drug Penetration
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Thonzonium bromide to enhance drug penetration. It includes frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and quantitative data to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is this compound bromide and how does it enhance drug penetration?
A: this compound bromide is a monocationic, quaternary ammonium surfactant and detergent.[1][2] It enhances topical drug delivery primarily through its action as a surface-active agent that interacts with the stratum corneum, the outermost layer of the skin.[1][2] Its mechanisms of action include:
-
Disruption of Stratum Corneum Lipids: this compound bromide is thought to fluidize the highly organized lipid bilayers of the stratum corneum, increasing its permeability to drug molecules.[1][2]
-
Interaction with Keratin: As a cationic surfactant, it can interact with negatively charged keratin fibrils within the corneocytes. This can lead to swelling of the stratum corneum, creating more permeable pathways for drugs.[1][2]
-
Increased Drug Solubility: Its surfactant properties can improve the solubility of certain active pharmaceutical ingredients (APIs) within the formulation and at the skin's surface, which can enhance their partitioning into the skin.[1][2]
Q2: In what types of formulations is this compound bromide commonly used?
A: this compound bromide is an established component in some commercially available otic (ear) and nasal preparations. In these formulations, it aids in the penetration of therapeutic agents through cellular debris and exudates.[1][2] It is also being explored for broader topical and transdermal drug delivery systems.
Q3: What are the typical concentrations of this compound bromide used in formulations?
A: The optimal concentration of this compound bromide can vary depending on the specific drug, formulation, and desired penetration enhancement. Concentrations are typically in the range of 0.5% to 1.0% in topical formulations.[1] However, it is crucial to perform dose-response experiments to determine the most effective and non-toxic concentration for your specific application.
Q4: What are the known signaling pathways affected by this compound bromide?
A: Beyond its surfactant effects on the stratum corneum, this compound bromide has been shown to interact with specific cellular signaling pathways, which can be relevant to its overall biological effects:
-
V-ATPase Inhibition: this compound bromide can uncouple vacuolar ATPase (V-ATPase), a proton pump, without inhibiting ATP hydrolysis. This action leads to cytosolic acidification and can contribute to its antimicrobial and cytotoxic effects.
-
RANKL Signaling Inhibition: It has been demonstrated to inhibit the RANKL-induced activation of NF-κB, ERK, and c-Fos.[3] This pathway is crucial for osteoclast formation and bone resorption.[3]
Troubleshooting Guides
This section addresses common issues that may arise during experiments involving this compound bromide.
Troubleshooting for In Vitro Skin Permeation Studies
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability in permeation results | 1. Inconsistent skin thickness or quality. 2. Improper sealing of the Franz diffusion cell. 3. Air bubbles trapped under the skin. 4. Non-homogenous application of the formulation. | 1. Use dermatomed skin of a consistent thickness. Ensure skin is properly stored and handled to maintain barrier integrity. 2. Ensure the donor and receptor chambers are securely clamped. 3. Carefully fill the receptor chamber to avoid trapping air bubbles. 4. Apply a precise and uniform amount of the formulation to the skin surface. |
| Low or no enhancement of drug penetration | 1. Suboptimal concentration of this compound bromide. 2. Poor formulation stability. 3. Incompatible vehicle or API. 4. Insufficient hydration of the stratum corneum. | 1. Perform a concentration-response study to determine the optimal this compound bromide concentration. 2. Assess the physical and chemical stability of your formulation over time and under experimental conditions. 3. Evaluate the interaction between this compound bromide, the vehicle, and the API. 4. Ensure the skin is properly hydrated before and during the experiment. |
| Unexpectedly high drug permeation (potential barrier damage) | 1. Excessive concentration of this compound bromide. 2. Prolonged exposure time. 3. Pre-existing damage to the skin barrier. | 1. Reduce the concentration of this compound bromide and re-evaluate. 2. Shorten the duration of the permeation study. 3. Perform a skin integrity test (e.g., transepidermal water loss - TEWL) before the experiment to ensure the barrier is intact. |
Troubleshooting for Formulation and Stability Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Phase separation or precipitation in the formulation | 1. Incompatibility of this compound bromide with other excipients. 2. Changes in temperature or pH. 3. Exceeding the solubility limit of this compound bromide or the API. | 1. Screen for compatible excipients. Consider the use of co-solvents or stabilizing agents. 2. Evaluate the formulation's stability across a range of temperatures and pH values relevant to storage and application. 3. Determine the solubility of all components in the vehicle and adjust concentrations accordingly. |
| Inconsistent drug content uniformity | 1. Improper mixing during formulation preparation. 2. Agglomeration of the API or this compound bromide. | 1. Optimize the mixing process (e.g., speed, time, and equipment). 2. Use appropriate particle size reduction techniques for solid components and ensure they are fully dispersed or dissolved. |
| Degradation of the API or this compound bromide | 1. Chemical incompatibility. 2. Exposure to light or oxygen. 3. Microbial contamination. | 1. Conduct compatibility studies between the API, this compound bromide, and other excipients. 2. Store the formulation in light-resistant and airtight containers. Consider the addition of antioxidants. 3. Incorporate a suitable preservative system. |
Quantitative Data
The following tables summarize quantitative data on the efficacy of this compound bromide in enhancing drug penetration and its cytotoxic potential.
Table 1: In Vitro Permeation Parameters of a Model Drug with and without this compound Bromide [1]
| Formulation | Steady-State Flux (Jss) (µg/cm²/h) | Permeability Coefficient (Kp) (cm/h x 10⁻³) | Enhancement Ratio (ER) |
| Control (without this compound Bromide) | 1.5 ± 0.3 | 0.75 ± 0.15 | 1.0 |
| Formulation A (0.5% this compound Bromide) | 4.2 ± 0.5 | 2.1 ± 0.25 | 2.8 |
| Formulation B (1.0% this compound Bromide) | 7.8 ± 0.9 | 3.9 ± 0.45 | 5.2 |
Enhancement Ratio (ER) is the ratio of the steady-state flux of the formulation with this compound Bromide to that of the control formulation.[1]
Table 2: Cytotoxicity of this compound Bromide in Different Cell Lines [4]
| Cell Type/Target | Assay | Concentration / IC50 | Exposure Time |
| Malignant Pleural Mesothelioma (MPM) Cell Lines | MTT Assay | 1 µM (tested concentration) | 72 hours |
| SV40-immortalized mesothelial cell line (MeT-5A) | MTT Assay | 1 µM (tested concentration) | 72 hours |
| Yeast Cells | Growth Inhibition | 10 µM (inhibition) | Not Specified |
| Yeast Cells | Growth Inhibition | 50-100 µM (complete inhibition) | Not Specified |
Experimental Protocols
Protocol 1: In Vitro Skin Permeation Study using Franz Diffusion Cells[1]
Objective: To assess the permeation of an API from a topical formulation containing this compound bromide.
Materials and Equipment:
-
Vertical Franz diffusion cells
-
Excised human or animal skin (e.g., porcine ear skin)
-
Receptor solution (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
Test formulations (with and without this compound bromide)
-
Magnetic stirrer
-
Water bath with circulator
-
Syringes and needles for sampling
-
HPLC or other suitable analytical instrument for drug quantification
Methodology:
-
Skin Preparation:
-
Obtain fresh full-thickness skin and remove any subcutaneous fat.
-
If required, dermatomed the skin to a uniform thickness (e.g., 500 µm).
-
Store the prepared skin at -20°C until use.
-
-
Franz Diffusion Cell Setup:
-
Set up the Franz diffusion cells with a circulating water bath to maintain the skin surface temperature at 32°C ± 1°C.
-
Fill the receptor chambers with a known volume of degassed receptor solution and ensure no air bubbles are trapped beneath the skin.
-
Mount the thawed skin sections between the donor and receptor chambers with the stratum corneum facing the donor compartment.
-
Allow the system to equilibrate for at least 30 minutes.
-
-
Formulation Application and Sampling:
-
Apply a finite dose (e.g., 10 mg/cm²) of the test formulation evenly onto the surface of the skin in the donor chamber.
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor solution from the sampling port.
-
Immediately replace the withdrawn volume with fresh, pre-warmed receptor solution to maintain sink conditions.
-
-
Sample Analysis:
-
Analyze the collected samples for the concentration of the API using a validated analytical method, such as HPLC.
-
-
Data Analysis:
-
Calculate the cumulative amount of drug permeated per unit area (µg/cm²) at each time point.
-
Plot the cumulative amount of drug permeated versus time.
-
Determine the steady-state flux (Jss) from the slope of the linear portion of the plot.
-
Calculate the Enhancement Ratio (ER) by dividing the Jss of the formulation containing this compound bromide by the Jss of the control formulation.[1]
-
Protocol 2: Preparation of this compound Bromide-Loaded Nanoparticles[5]
Objective: To prepare a nanoparticle formulation of this compound bromide for enhanced delivery.
Materials:
-
pH-responsive diblock copolymer (e.g., p(DMAEMA)-b-p(propyl methacrylate))
-
This compound Bromide
-
Dimethylformamide (DMF)
-
Deionized water
Methodology:
-
Polymer Solution Preparation: Dissolve the diblock copolymer in DMF at a concentration of 10 mg/mL.[5]
-
This compound Bromide Solution Preparation: Prepare a stock solution of this compound Bromide in DMF.[5]
-
Saturated Drug Loading: In a separate vial, add the desired amount of this compound Bromide stock solution to the polymer solution. The amount should be calculated to achieve a "saturated" condition relative to its aqueous solubility.[5]
-
Nanoprecipitation: Rapidly inject the polymer/drug solution in DMF into deionized water under vigorous stirring. A typical volume ratio of DMF to water is 1:10.[5]
-
Self-Assembly: Allow the nanoparticles to self-assemble under stirring for 1-2 hours.[5]
-
Purification: Remove the organic solvent and unencapsulated this compound Bromide by dialysis against deionized water for 24-48 hours, with frequent water changes.[5]
-
Storage: Store the purified nanoparticle suspension at 4°C.[5]
Visualizations
The following diagrams illustrate key mechanisms and pathways related to this compound bromide's action.
Caption: Mechanism of this compound bromide as a drug penetration enhancer.
Caption: Inhibition of RANKL signaling pathway by this compound bromide.
Caption: Uncoupling of V-ATPase proton pump by this compound bromide.
References
Addressing variability in Thonzonium's effect on different cell types
Welcome to the Technical Support Center for Thonzonium. This resource is designed to assist researchers, scientists, and drug development professionals in addressing the variability in this compound's effects across different cell types. Here you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound bromide and what is its primary mechanism of action?
A1: this compound bromide is a monocationic surface-active agent, which means it acts as a surfactant and detergent.[1][2] Its primary mechanism of action involves the disruption of cellular membranes.[1] It also specifically inhibits vacuolar H+-ATPase (V-ATPase), which disrupts proton transport, leading to acidification of the cytosol and subsequent cell death.[3][4][5]
Q2: Why am I observing different levels of cytotoxicity with this compound in my various cell lines?
A2: The cytotoxic concentration of this compound bromide can vary significantly depending on the cell line.[6] This variability can be attributed to several factors, including differences in cell membrane composition (lipid and protein content), the expression level of V-ATPase, and the overall metabolic activity of the cells.[7][8] For example, malignant pleural mesothelioma (MPM) cell lines have been shown to be highly sensitive to this compound.[6][9]
Q3: Besides V-ATPase inhibition, what other cellular pathways are affected by this compound?
A3: this compound has been shown to impact several other signaling pathways, which can contribute to its cytotoxic effects. It can inhibit RANKL-induced osteoclast formation by blocking the activation of NF-κB, ERK, and c-Fos.[3][10] Additionally, it can modulate the MAPK pathway by suppressing the phosphorylation of ERK1/2 and enhancing the phosphorylation of p38, which are involved in cell proliferation and stress responses.[6] It may also affect mitochondrial function.[6][9]
Q4: How should I prepare a stock solution of this compound bromide for cell culture experiments?
A4: this compound bromide is soluble in water, DMSO, and ethanol.[4][6] For cell culture applications, it is recommended to prepare a concentrated stock solution in sterile DMSO or ethanol. This stock solution should then be diluted to the final working concentration in the culture medium. It is crucial to ensure that the final solvent concentration in the culture does not exceed a level that is toxic to the cells (typically less than 0.5% for DMSO).[6]
Troubleshooting Guides
Issue 1: Higher than expected cytotoxicity at low concentrations
-
Possible Cause: High sensitivity of the specific cell line.
-
Solution: Conduct a thorough literature search for reported IC50 values for your cell line. If no data is available, perform a pilot experiment with a broad range of this compound concentrations to establish the cytotoxic range for your specific cells.[6]
-
-
Possible Cause: Uneven distribution of this compound in the culture medium.
-
Solution: Ensure the this compound stock solution is thoroughly mixed into the culture medium to prevent localized high concentrations.
-
Issue 2: Inconsistent results between different cell viability assays
-
Possible Cause: Different assays measure different aspects of cell health. For example, metabolic assays (like MTT) measure enzymatic activity, while membrane integrity assays (like Trypan Blue) measure physical disruption of the cell membrane.
-
Solution: It is advisable to use multiple, mechanistically distinct viability assays to corroborate your findings.[6] For instance, you could combine a metabolic assay with a membrane integrity assay. If there are significant discrepancies, consider using a method that directly counts live and dead cells, such as flow cytometry with propidium iodide staining.[6]
-
Issue 3: Lack of a discernible effect at expected concentrations
-
Possible Cause: The cell line may be resistant to this compound's effects.
-
Possible Cause: Degradation of the this compound bromide stock solution.
-
Solution: Prepare fresh stock solutions regularly and store them appropriately, protected from light and at the recommended temperature.
-
Quantitative Data
The cytotoxic effects of this compound bromide can vary significantly between cell types. The following table summarizes available data. Researchers should use this as a guideline and determine the precise IC50 for their specific experimental system.
| Cell Type/Target | Assay | Concentration/IC50 | Exposure Time | Reference |
| Malignant Pleural Mesothelioma (MPM) Cell Lines (Mero-14, Mero-25, IST-Mes2, etc.) | MTT Assay | 1 µM (tested concentration) | 72 hours | [5] |
| SV40-immortalized mesothelial cell line (MeT-5A) | MTT Assay | 1 µM (tested concentration) | 72 hours | [5] |
| Yeast Cells | Growth Inhibition | 10 µM (inhibition begins) | Not Specified | [4][6] |
| Yeast Cells | Growth Inhibition | 50-100 µM (complete inhibition) | Not Specified | [4][6] |
| C. albicans (purified vacuolar membrane vesicles) | V-ATPase Inhibition | EC50 = 69 µM | Not Specified | |
| HEK293 cells | Cytotoxicity | CC50 = 9.2 µM | Not Specified | |
| RAW 264.7 cells | Cytotoxicity | CC50 = 5.7 µM | Not Specified |
Experimental Protocols
Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
This protocol provides a general framework for assessing the cytotoxicity of this compound bromide using an MTT assay.
Materials:
-
Target cell line(s)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Microplate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound bromide in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium or control medium to each well.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity for each concentration compared to the untreated control. Determine the IC50 value by plotting the percentage of cytotoxicity against the log of the this compound bromide concentration.[5]
Protocol for Membrane Permeability Assessment (LDH Release Assay)
This protocol measures the release of lactate dehydrogenase (LDH) from cells with damaged membranes.
Materials:
-
Target cell line(s)
-
Complete cell culture medium
-
Serum-free culture medium
-
Commercially available LDH cytotoxicity assay kit
-
96-well flat-bottom plates
Procedure:
-
Cell Seeding: Seed cells as described in the MTT assay protocol.
-
This compound Treatment: Prepare serial dilutions of this compound bromide in serum-free medium. Wash the cells with PBS and add 100 µL of the this compound-containing medium or control medium.
-
Incubation: Incubate the plate for the desired time, following the recommendations of the LDH assay kit manufacturer.
-
LDH Measurement: Collect the cell culture supernatant. Measure the LDH activity in the supernatant according to the manufacturer's instructions for the LDH assay kit.
-
Data Analysis: Calculate the percentage of LDH release for each treatment group relative to a positive control (cells lysed with a detergent provided in the kit).
Visualizations
Signaling Pathways and Cellular Effects
References
- 1. benchchem.com [benchchem.com]
- 2. This compound bromide - Wikipedia [en.wikipedia.org]
- 3. This compound | C32H55N4O+ | CID 5456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Surfactants: Role in biofilm management and cellular behaviour - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Surfactants: physicochemical interactions with biological macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound bromide inhibits progression of malignant pleural mesothelioma through regulation of ERK1/2 and p38 pathways and mitochondrial uncoupling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
Technical Support Center: Thonzonium Bromide Solution Stability
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on preventing the degradation of Thonzonium bromide in solution. Below you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the stability and integrity of your this compound bromide solutions for experimental use.
Troubleshooting Guide: Degradation of this compound Bromide in Solution
This guide addresses common issues related to the instability of this compound bromide solutions.
| Issue | Potential Cause | Recommended Solution |
| Loss of potency or inconsistent results over time. | Chemical Degradation | This compound bromide can degrade under certain conditions, particularly at elevated temperatures. One known thermal degradation pathway involves the formation of hexadecyldimethylamine and 2[(2-hexadecylmethylaminoethyl)(4-methoxybenzylamino)] pyrimidine.[1] To mitigate this, prepare fresh solutions for each experiment whenever possible and store stock solutions under recommended conditions. |
| Precipitate formation in aqueous solution. | Solubility Issues | This compound bromide has limited solubility in aqueous solutions, which can be mistaken for degradation. To enhance solubility, gentle warming to 37°C or sonication can be employed. For long-term storage, consider preparing concentrated stock solutions in organic solvents like DMSO or ethanol. |
| Discoloration or unexpected changes in solution appearance. | Photodegradation or Oxidation | Exposure to light, especially UV, and oxidizing agents can lead to the degradation of this compound bromide. Solutions should be protected from light by using amber vials or wrapping containers in aluminum foil. Avoid contact with strong oxidizing agents. |
| Inconsistent results between different batches of solution. | Variability in Preparation and Storage | Ensure consistent preparation methods, including the source and purity of the solvent and this compound bromide. Adhere strictly to validated storage conditions (temperature, light protection) for all batches. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound bromide stock solutions?
A1: For long-term stability, it is recommended to store stock solutions of this compound bromide at -20°C or -80°C.[2] When stored under these conditions, solutions can be stable for several months. To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q2: In which solvents is this compound bromide most stable?
A2: this compound bromide is soluble in water, Dimethyl Sulfoxide (DMSO), and ethanol. While aqueous solutions are convenient for many biological experiments, preparing concentrated stock solutions in DMSO or ethanol and diluting them into the aqueous experimental medium just before use can enhance stability, especially for long-term storage.
Q3: How does pH affect the stability of this compound bromide in solution?
A3: While specific data on the pH stability profile of this compound bromide is limited, quaternary ammonium compounds can be susceptible to degradation at extreme pH values. It is advisable to maintain the pH of the solution within a neutral to slightly acidic range if compatible with the experimental design. Conducting a pH stability study for your specific formulation is recommended.
Q4: What are the known degradation products of this compound bromide?
A4: Thermal decomposition of this compound bromide has been shown to produce hexadecyldimethylamine and 2[(2-hexadecylmethylaminoethyl)(4-methoxybenzylamino)] pyrimidine.[1] These degradation products have been identified in stability studies of formulations containing this compound bromide.[1] Degradation under other conditions such as hydrolysis or photolysis may lead to different products.
Q5: Are there any known stabilizers for this compound bromide solutions?
A5: While specific stabilizers for this compound bromide are not extensively documented, general strategies for stabilizing quaternary ammonium compounds can be applied. These include protection from light and the addition of antioxidants. The choice of a suitable stabilizer will depend on the specific formulation and its intended application.
Experimental Protocols
Stability-Indicating HPLC Method for this compound Bromide
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for accurately assessing the degradation of this compound bromide. The following protocol outlines a general approach based on established principles for stability-indicating assays.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point for separating the parent compound from its degradation products.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol) is often effective.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Determined by obtaining the UV spectrum of a dilute solution of this compound bromide.
-
Injection Volume: 10-20 µL.
2. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound bromide in a suitable solvent (e.g., methanol or a mixture of water and organic solvent) and dilute to a known concentration within the linear range of the detector.
-
Sample Solution: Prepare the this compound bromide solution to be tested at a similar concentration to the standard solution.
3. Forced Degradation Studies:
To demonstrate the stability-indicating nature of the HPLC method, forced degradation studies should be performed on a sample of this compound bromide. This involves subjecting the compound to various stress conditions to intentionally induce degradation.
-
Acid Hydrolysis: Mix the this compound bromide solution with an equal volume of 0.1 N HCl and heat (e.g., at 60-80°C) for a specified period. Neutralize the solution before injection.
-
Base Hydrolysis: Mix the this compound bromide solution with an equal volume of 0.1 N NaOH and heat (e.g., at 60-80°C) for a specified period. Neutralize the solution before injection.
-
Oxidative Degradation: Treat the this compound bromide solution with a solution of hydrogen peroxide (e.g., 3%) and store at room temperature for a specified period.
-
Thermal Degradation: Expose a solid sample or a solution of this compound bromide to dry heat (e.g., 80-100°C) for a specified period.
-
Photodegradation: Expose a solution of this compound bromide to a light source (e.g., UV lamp) for a specified duration. A control sample should be kept in the dark.
4. Method Validation:
The stability-indicating HPLC method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust. The method is considered stability-indicating if it can resolve the peak of intact this compound bromide from the peaks of its degradation products.
Visualization
Logical Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting issues related to this compound bromide degradation in solution.
Caption: Troubleshooting workflow for this compound bromide degradation.
References
Technical Support Center: Optimizing Thonzonium Bromide Incubation in Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing incubation times for Thonzonium bromide in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound bromide and its primary mechanism of action in cell-based assays?
This compound bromide is a monocationic surface-active agent, also classified as a surfactant and detergent.[1][2][3] Its principal mechanism of action in cellular assays is the inhibition of vacuolar H+-ATPase (V-ATPase).[4] This inhibition disrupts the normal proton transport, leading to acidification of the cytosol and subsequent cell death.[4][5]
Q2: What are the typical starting concentrations and incubation times for this compound bromide in cytotoxicity assays?
The cytotoxic effects of this compound bromide are cell-line dependent.[1] For initial experiments, a concentration range of 0.1 µM to 100 µM is suggested.[4] Commonly used incubation times are 24, 48, or 72 hours.[1][4] It is crucial to perform a dose-response and time-course experiment for your specific cell line to determine the optimal conditions.
Q3: Besides V-ATPase inhibition, what other cellular pathways are known to be affected by this compound bromide?
This compound bromide has been shown to interfere with other signaling pathways, which can contribute to its overall cellular effects. Notably, it inhibits the RANKL-induced activation of NF-κB, ERK, and c-Fos, which are important for osteoclast formation.[4][6] It has also been identified as a potent inhibitor of the 3C-like protease (3CLpro) of several human coronaviruses.[7][8] In some cancer cell lines, it can also affect the MAPK pathway and mitochondrial function.[1][9]
Q4: How should I prepare a stock solution of this compound bromide for cell culture experiments?
This compound bromide is soluble in water, DMSO, and ethanol.[1] For cell-based assays, it is recommended to prepare a concentrated stock solution (e.g., 10 mM) in sterile DMSO or ethanol.[1] This stock solution should be aliquoted and stored at -20°C to avoid repeated freeze-thaw cycles.[1] When preparing your working concentrations, ensure the final solvent concentration in the cell culture medium is not toxic to the cells (typically below 0.5% for DMSO).[1]
Troubleshooting Guide
Issue 1: Higher than expected cytotoxicity at low concentrations.
-
Possible Cause: High sensitivity of the cell line. Different cell lines can have vastly different sensitivities to this compound bromide.[1]
-
Solution: Conduct a pilot experiment with a broad range of concentrations to establish the cytotoxic range for your specific cell line. A thorough literature search for IC50 values in similar cell lines can also provide a useful starting point.[1]
Issue 2: Inconsistent results between different viability assays.
-
Possible Cause: Assay interference. As a cationic surfactant, this compound bromide may interfere with certain assay reagents.[1] For example, it can interfere with assays that measure LDH leakage.[1]
-
Solution: It is advisable to use multiple, mechanistically distinct viability assays to validate your findings.[1] For instance, you could combine a metabolic assay like MTT with a membrane integrity assay such as Trypan Blue exclusion.[1]
Issue 3: Difficulty in determining the optimal incubation time.
-
Possible Cause: The kinetics of this compound bromide's cytotoxic effect can vary between cell lines and depend on the endpoint being measured.
-
Solution: Perform a time-course experiment. After treating your cells with a fixed concentration of this compound bromide (determined from your dose-response curve, for example, the IC50), measure cell viability at multiple time points (e.g., 6, 12, 24, 48, and 72 hours). This will help you identify the time point at which the desired effect is most pronounced and reproducible.
Quantitative Data Summary
The following table summarizes the reported cytotoxic concentrations and effects of this compound bromide across various cell types. Note that IC50 values can differ based on the specific cell line, duration of exposure, and the assay method used.[4]
| Cell Type/Target | Assay | Concentration / IC50 | Exposure Time |
| Malignant Pleural Mesothelioma (MPM) Cell Lines | MTT Assay | 1 µM (tested concentration) | 72 hours |
| SV40-immortalized mesothelial cell line (MeT-5A) | MTT Assay | 1 µM (tested concentration) | 72 hours |
| Yeast Cells | Growth Inhibition | 10 µM (inhibition) | Not Specified |
| Yeast Cells | Growth Inhibition | 50-100 µM (complete inhibition) | Not Specified |
| Various Human Coronaviruses 3CLpro | Enzymatic Assay | IC50 values of 2.04 µM (SARS-CoV-2), 2.72 µM (SARS-CoV), 9.60 µM (MERS-CoV), and 6.47 µM (HCoV-229E) | Not Applicable |
Experimental Protocols
General Protocol for Determining Optimal Incubation Time
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow the cells to adhere and grow for 24 hours.[1]
-
This compound Bromide Treatment: Prepare serial dilutions of this compound bromide in a complete culture medium. A good starting point is a range from 0.1 µM to 100 µM.[4] Include a vehicle control with the same final concentration of the solvent used for the stock solution.[1]
-
Incubation: Incubate the plates for various time points (e.g., 24, 48, and 72 hours) at 37°C in a 5% CO₂ humidified incubator.[1][4]
-
Viability Assessment: At the end of each incubation period, perform a cell viability assay, such as the MTT or LDH assay, following the manufacturer's instructions.
-
Data Analysis: For each time point, calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the log of the this compound bromide concentration to determine the IC50 value at each time point. The optimal incubation time will depend on your experimental goals (e.g., the time point with the most significant effect or the earliest time point to see a measurable effect).
MTT Assay Protocol
-
Cell Treatment: Following the general protocol, treat the cells with varying concentrations of this compound bromide and incubate for the desired time.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[4]
-
Formazan Crystal Formation: Incubate the plates for 2-4 hours at 37°C to allow for the formation of formazan crystals.[4]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[4]
-
Absorbance Reading: Gently shake the plate for 15 minutes to ensure complete dissolution and then measure the absorbance at 570 nm using a microplate reader.[4]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control.[4]
Visualizations
Caption: this compound Bromide's Inhibition of V-ATPase Leading to Cell Death.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound bromide - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. This compound | C32H55N4O+ | CID 5456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. Discovery and mechanism of action of this compound bromide from an FDA-approved drug library with potent and broad-spectrum inhibitory activity against main proteases of human coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound bromide inhibits progression of malignant pleural mesothelioma through regulation of ERK1/2 and p38 pathways and mitochondrial uncoupling - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting unexpected results in Thonzonium microbiome studies
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Thonzonium in microbiome studies.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a novel synthetic small molecule designed to selectively inhibit the metabolic output of specific gram-negative bacteria in the gut microbiome. It is hypothesized to function by competitively inhibiting the enzyme LpxC, which is crucial for lipopolysaccharide (LPS) biosynthesis in gram-negative bacteria. This targeted action is intended to reduce the pro-inflammatory effects associated with high levels of circulating LPS without causing broad-spectrum disruption to the commensal microbial community.
Q2: We are observing a lower-than-expected impact on alpha diversity after this compound treatment in our mouse models. Is this normal?
A2: Yes, this can be a normal outcome. Because this compound is designed for targeted action against specific gram-negative species rather than broad-spectrum antibiotic activity, its primary effect is often a shift in the relative abundance of certain taxa (a change in beta diversity) rather than a significant drop in overall species richness or evenness (alpha diversity). We recommend focusing your analysis on changes in specific gram-negative families, such as Enterobacteriaceae, and assessing downstream inflammatory markers.
Q3: Can this compound be used in both in vitro and in vivo models?
A3: Absolutely. This compound has been formulated for high stability and bioavailability, making it suitable for both anaerobic co-culture systems and oral gavage in rodent models. However, dose-response relationships may vary significantly between these models. It is crucial to establish optimal concentrations for each experimental setup independently.
Troubleshooting Guides
Problem 1: High Variability in 16S rRNA Sequencing Results Between Replicates
You are observing significant and inconsistent variations in microbial community composition between replicate samples treated with this compound.
Possible Causes & Solutions:
-
Inconsistent this compound Dosage: Small variations in the administered dose can lead to different levels of microbial inhibition.
-
Solution: Ensure precise and consistent preparation of this compound solutions. For in vivo studies, use calibrated oral gavage needles. For in vitro work, use freshly calibrated micropipettes.
-
-
Contamination During Sample Handling: Introduction of external microbes can skew sequencing results.
-
Solution: Handle all samples in a laminar flow hood. Use sterile, DNA/RNA-free consumables. Process a "negative control" (e.g., a water blank) alongside your samples to detect contamination.
-
-
DNA Extraction Inefficiency: The composition of the gut microbiome can bias DNA extraction kits, leading to under-representation of certain taxa.
-
Solution: Employ a robust DNA extraction protocol that includes a mechanical lysis step (e.g., bead-beating) to ensure efficient lysis of both gram-positive and gram-negative bacteria.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent 16S rRNA sequencing results.
Problem 2: No Inhibition Observed in In Vitro Biofilm Assays
Despite successful planktonic culture inhibition, this compound shows no effect on the formation or viability of biofilms from the same bacterial strains.
Possible Causes & Solutions:
-
Poor Penetration of Extracellular Polymeric Substance (EPS) Matrix: The dense EPS matrix of a mature biofilm can prevent this compound from reaching its target cells.
-
Solution: Try applying this compound during the early stages of biofilm formation (e.g., within the first 4-8 hours of incubation) before a mature EPS matrix has developed.
-
-
Altered Gene Expression in Biofilm State: Bacteria within a biofilm exhibit a significantly different gene expression profile compared to their planktonic counterparts. The target enzyme, LpxC, may be downregulated or less accessible.
-
Solution: Consider combination therapy. Use a low dose of a non-specific dispersing agent (e.g., a DNase or a mild surfactant) to help disrupt the EPS matrix and facilitate this compound penetration.
-
-
Incorrect Assay Conditions: The growth medium or incubation conditions may not be optimal for observing this compound's effects.
-
Solution: Verify that the pH and nutrient composition of the biofilm growth medium are consistent with those used in successful planktonic experiments.
-
Quantitative Data Summary: Expected vs. Observed Biofilm Inhibition
| Assay Condition | Expected Inhibition (OD595) | Observed Inhibition (OD595) | Potential Cause |
| This compound added at 0 hours | > 50% | < 10% | Poor EPS Penetration |
| This compound added at 24 hours | > 50% | 0% | Altered Gene Expression |
| This compound + DNase I | > 60% | ~55% | Synergistic Disruption |
| Planktonic MIC Control | > 90% | > 90% | Biofilm-Specific Resistance |
Experimental Protocols
Protocol 1: this compound Minimum Inhibitory Concentration (MIC) Assay for Anaerobic Bacteria
This protocol details the determination of the MIC of this compound against a specific anaerobic bacterial strain using the broth microdilution method.
Materials:
-
This compound stock solution (10 mg/mL in DMSO)
-
Anaerobic growth medium (e.g., pre-reduced BHI broth)
-
96-well microtiter plates
-
Anaerobic chamber or gas-pack system
-
Bacterial inoculum (adjusted to 0.5 McFarland standard)
-
Plate reader (600 nm)
Methodology:
-
Prepare Serial Dilutions: In an anaerobic chamber, perform a two-fold serial dilution of the this compound stock solution across a 96-well plate using pre-reduced anaerobic broth. The final volume in each well should be 50 µL. Concentrations should range from 256 µg/mL to 0.5 µg/mL.
-
Prepare Inoculum: Dilute the 0.5 McFarland standard bacterial suspension 1:100 in fresh anaerobic broth.
-
Inoculate Plate: Add 50 µL of the diluted bacterial inoculum to each well, bringing the total volume to 100 µL. This results in a final bacterial concentration of approximately 5 x 10^5 CFU/mL.
-
Include Controls:
-
Positive Control: 50 µL broth + 50 µL inoculum (no this compound).
-
Negative Control: 100 µL broth only (no inoculum).
-
-
Incubation: Seal the plate and incubate for 24-48 hours under anaerobic conditions at 37°C.
-
Determine MIC: After incubation, determine the MIC as the lowest concentration of this compound that completely inhibits visible growth (no turbidity). Confirm by reading the optical density at 600 nm (OD600).
Hypothesized this compound Signaling Pathway Inhibition
Caption: this compound's proposed mechanism of inhibiting the LpxC enzyme in the LPS biosynthesis pathway.
Validation & Comparative
A Comparative Analysis of Thonzonium Bromide and Other Cationic Surfactants for Efficacy in Research and Development
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the efficacy of Thonzonium bromide against other common cationic surfactants, namely Benzalkonium Chloride and Cetylpyridinium Chloride. Due to a notable lack of publicly available, direct comparative studies, this guide synthesizes existing independent data to provide a valuable reference point and outlines experimental protocols to facilitate in-house comparative assessments.
This compound bromide is a monocationic surface-active agent recognized for its ability to enhance the penetration of active pharmaceutical ingredients by dispersing cellular debris and exudate.[1][2] While it shares the broad classification of a quaternary ammonium compound with agents like Benzalkonium Chloride and Cetylpyridinium Chloride, its specific surfactant properties and biological mechanisms exhibit distinct characteristics.[1] This guide aims to illuminate these differences by presenting available quantitative data, detailing relevant experimental methodologies, and visualizing known cellular signaling pathways.
Comparative Efficacy: A Data-Driven Overview
A direct quantitative comparison of the antimicrobial and virucidal efficacy of this compound bromide with other cationic surfactants is challenging due to the limited availability of head-to-head studies. However, by compiling data from various sources, a comparative picture emerges. The following tables summarize the available efficacy data for this compound bromide, Benzalkonium Chloride, and Cetylpyridinium Chloride against a range of microorganisms and viruses.
It is crucial to note that the experimental conditions, such as the specific strains, contact time, and testing methodology, can significantly influence the outcomes. Therefore, this data should be interpreted as indicative rather than absolute.
Table 1: Efficacy of this compound Bromide
| Target | Metric | Value | Reference |
| SARS-CoV-2 3CL Protease | IC₅₀ | Not specified | [3] |
| MERS-CoV 3CL Protease | IC₅₀ | Not specified | [3] |
| Candida albicans (V-ATPase) | EC₅₀ | 69 µM | [4] |
| F. tularensis (AcpB) | Kᵢ | 0.59 µM | [4] |
| C. oncophora | EC₅₀ | 4.5 µM | [4] |
| O. ostertagi | EC₅₀ | 10.8 µM | [4] |
| H. contortus | EC₅₀ | 5.1 µM | [4] |
| T. circumcincta | EC₅₀ | 6.7 µM | [4] |
Table 2: Efficacy of Benzalkonium Chloride
| Target | Metric | Concentration | Log Reduction | Contact Time | Reference |
| Adenovirus Type 3, 5, 7a, 19/64, 37 | Virucidal | 0.1% | ≥3 Log₁₀ | 1 hour | [5] |
| Adenovirus Type 4, 8 | Virucidal | 0.1% | >1 Log₁₀, <3 Log₁₀ | 1 hour | [5] |
| SARS-CoV-2 | Virucidal | 0.089% and 0.1% | ≥4.0 Log₁₀ | 30 seconds | [6] |
| Human Coronavirus 229E | Virucidal | Not specified | >4.00 Log₁₀ | 15 seconds | [7] |
| Escherichia coli | MIC | 9 µg/mL | - | - | [3] |
| Listeria monocytogenes | MIC | 1-7 µg/mL | - | - | [8] |
Table 3: Efficacy of Cetylpyridinium Chloride
| Target | Metric | Concentration | Effect | Contact Time | Reference |
| SARS-CoV-2 | Virucidal | 0.05% | 91.9% reduction | 20 seconds | [9] |
| SARS-CoV-2 | Virucidal | 0.1% | >97.0% reduction | 20 seconds | [9] |
| SARS-CoV-2 | Virucidal | 0.05% | >97.0% reduction | 60 seconds | [9] |
| Influenza A Virus | Virucidal | 0.1% | Not specified | 30s, 1m, 2m | [10] |
| Respiratory Syncytial Virus | Virucidal | ≥0.025% | ~99.9% reduction | ~2 minutes | [11] |
| Oral Gram-negative bacteria | MIC | 0.05% | Greater activity | - | [1] |
| S. mutans biofilms (24h) | Bactericidal | 0.05% | ≥ 5 log₁₀ reduction | 10 minutes | [12] |
| S. mutans biofilms (72h) | Bactericidal | 0.1% | ≥ 5 log₁₀ reduction | 10 minutes | [12] |
Mechanism of Action and Signaling Pathways
Cationic surfactants generally exert their antimicrobial effects through the disruption of microbial cell membranes.[13][14] Their positively charged headgroups interact with the negatively charged components of the cell membrane, leading to increased permeability and leakage of cellular contents.[13][14] However, recent research has revealed more specific and nuanced mechanisms, particularly for this compound bromide.
This compound Bromide: Beyond its surfactant properties, this compound bromide has been shown to modulate specific cellular signaling pathways. In the context of malignant pleural mesothelioma, it suppresses the phosphorylation of ERK1/2 while increasing the phosphorylation of p38.[7][9] The ERK1/2 pathway is crucial for cell proliferation, while the p38 pathway is activated in response to cellular stress, often leading to apoptosis or growth arrest.[9]
Benzalkonium Chloride: The primary mechanism of Benzalkonium Chloride is the disruption of the cell membrane.[4][13] At cytotoxic concentrations, it induces apoptosis in human lung epithelial cells through a mitochondria-dependent pathway.[1][2] This involves mitochondrial depolarization and the activation of pro-apoptotic proteins such as caspase-3 and PARP, and an increase in the Bax/Bcl-2 ratio.[1][2]
Cetylpyridinium Chloride: Similar to Benzalkonium Chloride, Cetylpyridinium Chloride's primary mode of action is disrupting cell membrane integrity.[15][16] It has also been shown to interfere with mast cell signaling by inhibiting antigen-stimulated calcium influx into the cytosol, which is a critical step in the degranulation process and inflammatory response.[5][17]
Experimental Protocols
To facilitate direct comparative studies, this section provides detailed methodologies for key experiments used to evaluate the efficacy of cationic surfactants.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A common method for determining the MIC of cationic surfactants is the broth microdilution method.
Workflow for MIC Determination:
Detailed Protocol:
-
Preparation of Surfactant Solutions: Prepare a stock solution of the cationic surfactant in an appropriate solvent. Perform serial two-fold dilutions in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Preparation of Inoculum: Culture the test microorganism overnight. Adjust the turbidity of the culture to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the surfactant dilutions. Include a positive control (broth with inoculum, no surfactant) and a negative control (broth only).
-
Incubation: Incubate the plate at the optimal temperature for the test microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
Determination of MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the surfactant at which no visible growth is observed.
Virucidal Activity Assay
The virucidal activity of a compound is its ability to inactivate or destroy viruses. A common method is the suspension test, which measures the reduction in viral titer after exposure to the disinfectant.
Workflow for Virucidal Assay:
Detailed Protocol:
-
Preparation of Virus Stock: Propagate the virus in a suitable host cell line and determine the initial viral titer (e.g., Tissue Culture Infectious Dose 50 (TCID₅₀)/mL or Plaque-Forming Units (PFU)/mL).
-
Exposure: Mix a defined volume of the virus stock with a defined volume of the cationic surfactant solution at the desired test concentration. A control is prepared by mixing the virus stock with a diluent (e.g., phosphate-buffered saline) instead of the surfactant.
-
Contact Time: Allow the mixture to incubate for a specific contact time (e.g., 15 seconds, 1 minute, 5 minutes).
-
Neutralization: Immediately after the contact time, add a neutralizer to stop the activity of the surfactant. This is a critical step to prevent further inactivation during subsequent steps. The choice of neutralizer depends on the surfactant being tested.
-
Quantification of Remaining Virus: Perform serial dilutions of the neutralized mixture and inoculate susceptible host cell cultures.
-
Incubation and Observation: Incubate the cell cultures and observe for cytopathic effects (CPE) or plaque formation.
-
Calculation of Viral Titer and Log Reduction: Calculate the viral titer of the treated and control samples. The virucidal efficacy is expressed as the log₁₀ reduction in viral titer compared to the control.
Conclusion
While this compound bromide, Benzalkonium Chloride, and Cetylpyridinium Chloride are all cationic surfactants with antimicrobial properties, the available data suggests differences in their efficacy and mechanisms of action. This compound bromide's unique impact on cellular signaling pathways, such as ERK1/2 and p38, presents an interesting area for further research, particularly in drug development. In contrast, Benzalkonium Chloride and Cetylpyridinium Chloride have a more established and broader dataset supporting their direct antimicrobial and virucidal activities, primarily through membrane disruption.
The significant gap in direct comparative efficacy data underscores the need for standardized, head-to-head studies. The experimental protocols provided in this guide offer a framework for researchers to generate such data, enabling a more definitive comparison and informed selection of the most appropriate cationic surfactant for their specific application. Future research should focus on elucidating the full spectrum of cellular pathways affected by these compounds to better understand their biological activities and potential therapeutic applications.
References
- 1. Concentration- and Time-Dependent Effects of Benzalkonium Chloride in Human Lung Epithelial Cells: Necrosis, Apoptosis, or Epithelial Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Benzalkonium chloride disinfectants induce apoptosis, inhibit proliferation, and activate the integrated stress response in a 3-D in vitro model of neurodevelopment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Benzalkonium Chloride? [synapse.patsnap.com]
- 5. digitalcommons.library.umaine.edu [digitalcommons.library.umaine.edu]
- 6. Pharmaceutical agent cetylpyridinium chloride inhibits immune mast cell function by interfering with calcium mobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound bromide inhibits progression of malignant pleural mesothelioma through regulation of ERK1/2 and p38 pathways and mitochondrial uncoupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. This compound bromide inhibits progression of malignant pleural mesothelioma through regulation of ERK1/2 and p38 pathways and mitochondrial uncoupling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | C32H55N4O+ | CID 5456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. nbinno.com [nbinno.com]
- 14. nbinno.com [nbinno.com]
- 15. What is the mechanism of Cetylpyridinium? [synapse.patsnap.com]
- 16. Cetylpyridinium Chloride: Mechanism of Action, Antimicrobial Efficacy in Biofilms, and Potential Risks of Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. "Antimicrobial Agent Cetylpyridinium Chloride Disrupts Immune Mast Cell . . ." by Christian Malcolm Potts [digitalcommons.library.umaine.edu]
Unveiling Thonzonium's V-ATPase Inhibitory Power in Yeast: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Thonzonium's vacuolar-type H+-ATPase (V-ATPase) inhibitory activity in yeast models against other known inhibitors. Supported by experimental data, this document delves into the unique uncoupling mechanism of this compound and offers detailed protocols for validation.
This compound bromide, a surface-active agent, has been identified as a potent inhibitor of V-ATPase in yeast, a critical enzyme for maintaining pH homeostasis in fungal cells.[1][2] Unlike many other V-ATPase inhibitors, this compound acts as an uncoupler, disrupting the enzyme's proton transport without affecting its ATP hydrolysis activity.[2][3] This distinct mechanism leads to acidification of the cytosol and subsequent cell death, highlighting its potential as an antifungal agent.[1][4]
Comparative Analysis of V-ATPase Inhibitors in Yeast
This section provides a quantitative comparison of this compound bromide with other well-characterized V-ATPase inhibitors. The data, summarized from studies in Saccharomyces cerevisiae and other yeast models, highlights the varying potencies and mechanisms of these compounds.
| Inhibitor | Target/Mechanism | IC50/EC50 (Yeast) | Organism(s) | Reference(s) |
| This compound Bromide | V-ATPase uncoupler; inhibits proton transport | EC50: 69 µM (proton transport) | S. cerevisiae, Candida albicans | [3][4][5] |
| Alexidine Dihydrochloride | V-ATPase uncoupler; inhibits proton transport | EC50: 39 µM (proton transport) | S. cerevisiae, C. albicans | [3][6] |
| Concanamycin A | Specific V-ATPase inhibitor | IC50: 9.2 nM | S. cerevisiae | [1] |
| Bafilomycin A1 | Specific V-ATPase inhibitor | Potent inhibitor at nanomolar concentrations | S. cerevisiae | [7][8] |
| Disulfiram | V-ATPase inhibitor | EC50: 26 µM | S. cerevisiae | [9] |
Mechanism of Action: this compound as a V-ATPase Uncoupler
The V-ATPase is a multi-subunit complex composed of a cytosolic V1 domain responsible for ATP hydrolysis and a membrane-embedded V0 domain that facilitates proton translocation.[6] this compound bromide exerts its inhibitory effect by interacting with the V0 subunit, specifically with the tether of subunit 'a' (Vph1p in yeast).[1][3] This interaction disrupts the coupling between ATP hydrolysis and proton pumping, leading to a futile cycle of ATP consumption without the establishment of a proton gradient.
Experimental Protocols
Detailed methodologies are essential for the validation and comparison of V-ATPase inhibitors. The following are key experimental protocols used in yeast models.
V-ATPase Dependent Proton Transport Assay
This assay measures the ability of V-ATPase in isolated vacuolar vesicles to pump protons upon the addition of ATP.
Materials:
-
Yeast vacuolar membrane vesicles
-
Assay Buffer: 25 mM MES-Tris (pH 6.9), 25 mM KCl, 5 mM MgCl2
-
ATP solution
-
ACMA (9-amino-6-chloro-2-methoxyacridine) fluorescent probe
-
This compound bromide and other inhibitors
Procedure:
-
Isolate vacuolar membrane vesicles from yeast cultures.
-
Resuspend vesicles in the assay buffer to a final protein concentration of 10-20 µg/mL.
-
Add ACMA to a final concentration of 1 µM.
-
Incubate with varying concentrations of the inhibitor (or DMSO as a control) for 10 minutes on ice.
-
Initiate the reaction by adding ATP to a final concentration of 1 mM.
-
Monitor the quenching of ACMA fluorescence over time using a fluorometer. A decrease in fluorescence indicates proton pumping into the vesicles.
Measurement of Cytosolic pH using pHluorin
This method utilizes a pH-sensitive GFP variant, pHluorin, to measure changes in cytosolic pH in live yeast cells.[2][10]
Materials:
-
Yeast strain expressing pHluorin
-
Growth medium (e.g., YEPD)
-
Calibration buffers (pH 6.0 to 8.0) containing an ionophore like nigericin
-
This compound bromide and other inhibitors
Procedure:
-
Grow yeast cells expressing pHluorin to the mid-log phase.
-
Treat the cells with the desired concentrations of the inhibitor for a specified time.
-
Harvest and resuspend the cells in appropriate buffers.
-
Measure the fluorescence intensity at two excitation wavelengths (e.g., 390 nm and 470 nm) and a single emission wavelength (e.g., 510 nm) using a flow cytometer or a fluorescence plate reader.
-
Generate a calibration curve using cells treated with calibration buffers and nigericin to equilibrate intracellular and extracellular pH.
-
Calculate the cytosolic pH of the inhibitor-treated cells based on the fluorescence ratio and the calibration curve.
Yeast Growth Inhibition (Vma Phenotype) Assay
This assay assesses the pH-sensitive growth defect characteristic of yeast V-ATPase mutants (vma phenotype).[11][12]
Materials:
-
Wild-type yeast strain
-
YEPD agar plates buffered to pH 5.0 and pH 7.5
-
This compound bromide and other inhibitors
Procedure:
-
Grow a liquid culture of wild-type yeast to the mid-log phase.
-
Treat the cells with various concentrations of the inhibitor for 1 hour.
-
Prepare serial dilutions of the treated cell cultures.
-
Spot the dilutions onto YEPD agar plates at both pH 5.0 and pH 7.5.
-
Incubate the plates at 30°C for 48 hours and observe cell growth. Inhibition of growth at pH 7.5 but not at pH 5.0 is indicative of a vma phenotype.
Signaling and Regulatory Pathways
The activity of V-ATPase in yeast is tightly regulated by cellular signaling pathways, primarily in response to glucose availability and extracellular pH.[13][14] Glucose promotes the assembly and activity of the V-ATPase, a process intertwined with the Ras/cAMP/PKA signaling pathway.
Experimental and Logical Workflow
The validation of a potential V-ATPase inhibitor like this compound follows a logical progression from initial screening to detailed mechanistic studies.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Measurement of Vacuolar and Cytosolic pH In Vivo in Yeast Cell Suspensions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Apexbio Technology LLC this compound Bromide,50mg CAS# 553-08-2, Quantity: | Fisher Scientific [fishersci.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Advances in targeting the vacuolar proton-translocating ATPase (V-ATPase) for anti-fungal therapy [frontiersin.org]
- 7. Molecular basis of V-ATPase inhibition by bafilomycin A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Subunit a of the yeast V-ATPase participates in binding of bafilomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of Inhibitors of V-ATPase Pumps in Yeast by HTS Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Saccharomyces cerevisiae Vacuolar H+-ATPase Regulation by Disassembly and Reassembly: One Structure and Multiple Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Yeast TLDc domain proteins regulate assembly state and subcellular localization of the V-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
Thonzonium Bromide: A Comparative Analysis of its Anticancer Effects Across Diverse Cell Lines
For Immediate Release
Thonzonium bromide, a quaternary ammonium compound traditionally used as a surfactant in topical pharmaceutical preparations, has emerged as a molecule of interest in oncology research due to its potent anticancer properties. This guide provides a comparative analysis of the cytotoxic and apoptotic effects of this compound bromide across various cancer cell lines, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Quantitative Analysis of Cytotoxicity
The cytotoxic effects of this compound bromide have been evaluated in a range of cancer cell lines, with a notable focus on Malignant Pleural Mesothelioma (MPM). While comprehensive IC50 data across a wide spectrum of cancer types remains an area of ongoing research, existing studies demonstrate significant cytotoxic activity.
| Cell Line | Cancer Type | Assay | Concentration | Exposure Time | Outcome | Reference |
| Mero-14, Mero-25, IST-Mes2, NCI-H28, Ren, MSTO-211H | Malignant Pleural Mesothelioma (MPM) | MTT Assay | 1 µM | 72 hours | Highly Toxic | [1][2] |
| MeT-5A | SV40-immortalized mesothelial cell line | MTT Assay | 1 µM | 72 hours | Toxic | [1] |
| Yeast Cells | - | Growth Inhibition | 10 µM | Not Specified | Growth Inhibition | [1][3] |
| Yeast Cells | - | Growth Inhibition | 50-100 µM | Not Specified | Complete Growth Inhibition | [1][3] |
Note: The provided data for MPM cell lines indicates high toxicity at a single tested concentration rather than determined IC50 values. Further dose-response studies are necessary to establish precise IC50 values for a robust comparative analysis.
Mechanism of Action: Induction of Apoptosis and Signaling Pathway Modulation
This compound bromide exerts its anticancer effects through multiple mechanisms, primarily by inducing apoptosis and modulating key signaling pathways involved in cell proliferation and survival.
Induction of Apoptosis
Studies have shown that this compound bromide is a potent inducer of apoptosis in cancer cells. A key indicator of apoptosis is the activation of caspases, a family of proteases that execute programmed cell death. In MPM cell lines Mero-25 and MSTO-211H, treatment with this compound bromide led to a statistically significant activation of caspase-3 and -7.[4] Furthermore, an increase in the expression of the pro-apoptotic protein BAX has been observed in Mero-14, Mero-25, and Ren cell lines following treatment.[2]
Modulation of Signaling Pathways
This compound bromide has been demonstrated to interfere with critical signaling cascades that are often dysregulated in cancer.
-
MAPK Pathway: In MPM cell lines, this compound bromide treatment resulted in the suppression of ERK1/2 phosphorylation, a key signaling node for cell proliferation.[2] Concurrently, it led to an enhancement of p38 phosphorylation, a kinase involved in stress responses that can lead to apoptosis.[2][3]
-
V-ATPase Inhibition: As a cationic surfactant, this compound bromide can disrupt cellular membranes and is known to inhibit vacuolar H+-ATPase (V-ATPase).[3][5] This inhibition disrupts cellular pH homeostasis, leading to cytosolic acidification and ultimately contributing to cell death.
The following diagram illustrates the proposed mechanism of action of this compound Bromide in cancer cells.
Caption: Proposed anticancer mechanism of this compound Bromide.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
MTT Assay for Cell Viability
This protocol is adapted from established methods for determining cell viability following treatment with this compound bromide.[1]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound Bromide
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound Bromide in complete culture medium. A suggested starting range is 0.1 µM to 100 µM.[1]
-
Remove the medium from the wells and add 100 µL of the various concentrations of this compound Bromide. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound Bromide).
-
Incubate the plates for the desired exposure time (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
The following diagram outlines the workflow for the MTT assay.
Caption: Workflow for assessing cell viability using the MTT assay.
Western Blot Analysis for Signaling Pathway Proteins
This protocol is based on the methodology used to assess the effects of this compound bromide on ERK1/2 and p38 phosphorylation and BAX expression.[2]
Materials:
-
Cancer cell lines
-
This compound Bromide
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK1/2, anti-ERK1/2, anti-phospho-p38, anti-p38, anti-BAX, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in culture dishes and grow to 70-80% confluency.
-
Treat cells with this compound Bromide (e.g., 1 µM) or vehicle control for the desired time (e.g., 24 hours for p-ERK and p-p38, 48 hours for BAX).
-
Lyse the cells and collect the protein extracts.
-
Determine protein concentration using a protein assay kit.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin).
The following diagram illustrates the workflow for Western Blot analysis.
Caption: General workflow for Western Blot analysis.
Caspase-3/7 Activity Assay
This is a general protocol for measuring caspase activity, which was shown to be induced by this compound bromide in MPM cells.[4]
Materials:
-
Cancer cell lines
-
This compound Bromide
-
Caspase-3/7 activity assay kit (e.g., containing a luminogenic or fluorogenic substrate)
-
Lysis buffer
-
96-well opaque plates
-
Luminometer or fluorometer
Procedure:
-
Seed cells in a 96-well opaque plate.
-
Treat cells with this compound Bromide or vehicle control for the desired time (e.g., 72 hours).
-
Lyse the cells according to the assay kit instructions.
-
Add the caspase-3/7 substrate to each well.
-
Incubate at room temperature for the time specified in the kit protocol.
-
Measure luminescence or fluorescence using a microplate reader.
-
Normalize the signal to the number of cells or protein concentration.
The following diagram illustrates the workflow for the caspase activity assay.
Caption: Workflow for measuring caspase-3/7 activity.
Conclusion and Future Directions
The available evidence strongly suggests that this compound bromide possesses significant anticancer activity, particularly against Malignant Pleural Mesothelioma cell lines. Its ability to induce apoptosis and modulate key signaling pathways highlights its potential as a therapeutic agent. However, to fully elucidate its comparative efficacy, further research is imperative. Future studies should focus on:
-
Determining IC50 values of this compound bromide across a broad panel of cancer cell lines from different tissues of origin.
-
Conducting comprehensive apoptosis assays , such as Annexin V/Propidium Iodide staining, to quantify the percentage of apoptotic and necrotic cells.
-
Investigating the molecular mechanisms of action in a wider range of cancer types to identify other potential signaling pathways affected by this compound bromide.
Such data will be invaluable for the drug development community in assessing the full therapeutic potential of this compound bromide and identifying patient populations that may benefit from this novel anticancer agent.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound bromide inhibits progression of malignant pleural mesothelioma through regulation of ERK1/2 and p38 pathways and mitochondrial uncoupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. arpi.unipi.it [arpi.unipi.it]
- 5. benchchem.com [benchchem.com]
Comparative Analysis of Thonzonium's Antiviral Efficacy Validated by Plaque Reduction Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antiviral activity of Thonzonium bromide, with a focus on its validation through plaque reduction assays. This compound bromide, a quaternary ammonium compound, has demonstrated notable antiviral properties, particularly against human coronaviruses.[1] Its primary mechanism of action involves the inhibition of the 3C-like protease (3CLpro), an enzyme crucial for viral replication.[1][2][3] This document outlines the quantitative data from in vitro studies, presents detailed experimental protocols for plaque reduction assays, and includes visualizations to elucidate experimental workflows.
Quantitative Assessment of Antiviral Activity
The antiviral efficacy of this compound bromide has been quantified through its inhibition of the 3CLpro of various human coronaviruses. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the compound required to inhibit 50% of the enzymatic activity, are summarized below. For comparative purposes, data for other antiviral agents evaluated using plaque reduction assays against relevant viruses are also presented.
| Compound | Virus Target | Assay Type | IC50 (µM) |
| This compound bromide | SARS-CoV-2 3CLpro | FRET-based enzymatic inhibition | 2.04 ± 0.25 |
| This compound bromide | SARS-CoV 3CLpro | FRET-based enzymatic inhibition | 2.72 |
| This compound bromide | MERS-CoV 3CLpro | FRET-based enzymatic inhibition | 9.60 |
| This compound bromide | HCoV-229E 3CLpro | FRET-based enzymatic inhibition | 6.47 |
| Remdesivir | SARS-CoV-2 | Plaque Reduction Assay | [Data Varies] |
| Nirmatrelvir | SARS-CoV-2 | Plaque Reduction Assay | [Data Varies] |
Note: IC50 values for Remdesivir and Nirmatrelvir are presented for comparative context as they are well-established antivirals for SARS-CoV-2. Their IC50 values from plaque reduction assays can vary between studies and cell lines used. The data for this compound bromide is from enzymatic assays, highlighting the need for direct cross-validation using plaque reduction assays.
Experimental Protocol: Plaque Reduction Assay
The plaque reduction assay is a standard method in virology for determining the effectiveness of an antiviral compound by measuring the reduction in viral plaque formation.[4]
Materials:
-
Confluent monolayer of susceptible host cells (e.g., Vero E6 for SARS-CoV-2) in 24-well plates
-
Virus stock with a known titer
-
This compound bromide and other comparator antiviral agents
-
Serum-free culture medium
-
Semi-solid overlay medium (e.g., containing agarose or carboxymethylcellulose)
-
Phosphate-buffered saline (PBS)
-
Fixing solution (e.g., 10% formalin)
-
Staining solution (e.g., 0.1% crystal violet)
Procedure:
-
Cell Seeding: Seed host cells in 24-well plates and incubate until a confluent monolayer is formed.[5]
-
Compound Dilution: Prepare serial dilutions of this compound bromide and comparator antiviral agents in serum-free medium.
-
Virus Preparation: Dilute the virus stock to a concentration that yields a countable number of plaques (typically 50-100 plaque-forming units, PFU, per well).[4]
-
Infection and Treatment:
-
Aspirate the culture medium from the cell monolayers and wash with PBS.
-
In separate tubes, pre-incubate the diluted virus with each concentration of the antiviral compounds for 1 hour at 37°C.[4] Include a virus-only control and a cell-only control.
-
Inoculate the cell monolayers with the virus-compound mixtures.
-
-
Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption to the cells.
-
Overlay Application: Gently aspirate the inoculum and add the semi-solid overlay medium to each well. This restricts the spread of progeny virions to adjacent cells.[4][5]
-
Incubation: Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaque formation (typically 2-3 days for many viruses).[1]
-
Fixation and Staining:
-
After incubation, fix the cells with a fixing solution.
-
Remove the overlay and stain the cell monolayer with a staining solution (e.g., crystal violet).[6] Living cells will stain, while areas of viral plaques will remain clear.
-
-
Plaque Counting and Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the virus-only control. The IC50 value is determined as the concentration of the antiviral agent that reduces the number of plaques by 50%.
Visualizing the Experimental Workflow
To further clarify the experimental process, the following diagrams illustrate the workflow of the plaque reduction assay and the mechanism of action of this compound bromide.
Caption: Workflow of the Plaque Reduction Assay for Antiviral Testing.
Caption: this compound bromide inhibits coronavirus replication by targeting the 3CL protease.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery and mechanism of action of this compound bromide from an FDA-approved drug library with potent and broad-spectrum inhibitory activity against main proteases of human coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and mechanism of action of this compound bromide from an FDA-approved drug library with potent and broad-spectrum inhibitory activity against main proteases of human coronaviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Measuring infectious virus: the plaque assay - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 6. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Thonzonium Bromide and Other Known Mitochondrial Uncouplers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of thonzonium bromide with other well-established mitochondrial uncouplers, including carbonyl cyanide p-trifluoromethoxyphenylhydrazone (FCCP), carbonyl cyanide m-chlorophenyl hydrazone (CCCP), and 2,4-dinitrophenol (DNP). The information is intended for research and drug development professionals to facilitate an objective evaluation of these compounds based on available experimental data.
Introduction to Mitochondrial Uncouplers
Mitochondrial uncouplers are molecules that dissipate the proton gradient across the inner mitochondrial membrane, uncoupling oxidative phosphorylation from ATP synthesis. This process leads to an increase in oxygen consumption and heat production. These compounds are valuable tools for studying mitochondrial function and have therapeutic potential in various diseases, including metabolic disorders and cancer.[1][2]
This compound bromide, a monocationic detergent, has recently been identified as a compound that exhibits mitochondrial uncoupling effects.[1] This guide compares its known properties with those of classical protonophore uncouplers like FCCP, CCCP, and DNP.
Comparative Data
The following table summarizes the available quantitative data for this compound bromide and other mitochondrial uncouplers. It is important to note that the data for this compound bromide and the other uncouplers are derived from different studies, which may involve different cell lines and experimental conditions. A direct head-to-head comparison in the same experimental setup is not yet available in the published literature.
| Compound | Chemical Structure | Mechanism of Action | EC50 (Uncoupling) | CC50 / IC50 (Cytotoxicity) | Key Findings & Remarks |
| This compound Bromide | C₃₂H₅₅BrN₄O | Cationic surfactant, V-ATPase inhibitor, mitochondrial uncoupler.[3] | Not explicitly reported in a comparative study. | Induces mortality in helminths with EC50 values of 4.5-10.8 µM; cytotoxic to HEK293 and RAW 264.7 cells with CC50 values of 9.2 and 5.7 µM, respectively.[3] | Identified as a potent agent against malignant pleural mesothelioma cells; affects mitochondrial respiration and ATP production.[1] |
| FCCP | C₁₀H₅F₃N₄O | Protonophore.[2] | ~0.31 µM (in CHO-K1 cells)[4] | IC50 of approximately 10 μM in As4.1 cells at 48 hours.[5] | Widely used classical uncoupler; can inhibit mitochondrial respiration at higher concentrations.[4] |
| CCCP | C₉H₅ClN₄ | Protonophore.[2] | Apparent EC50 of 31 µM (glucose-initiated) and 81 µM (formate-initiated) for inhibiting H2 production in E. coli.[6] | Cytotoxicity is cell-type dependent.[7] | A classical uncoupler that disrupts the mitochondrial membrane potential.[8] |
| DNP | C₆H₄N₂O₅ | Protonophore. | Increases respiration rate at concentrations around 5 µM in isolated mitochondria. | Cytotoxicity varies significantly with cell line and conditions. | One of the earliest discovered uncouplers; its use is associated with significant toxicity.[4] |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of mitochondrial uncouplers are provided below.
Measurement of Mitochondrial Oxygen Consumption Rate (OCR)
This protocol is adapted from studies evaluating the effects of various mitochondrial uncouplers on cellular respiration.[1][4]
Objective: To measure the rate of oxygen consumption in live cells in response to treatment with mitochondrial uncouplers.
Materials:
-
Seahorse XF Analyzer (or similar instrument)
-
Cell culture plates compatible with the analyzer
-
Culture medium
-
Oligomycin (ATP synthase inhibitor)
-
Mitochondrial uncoupler of interest (e.g., this compound bromide, FCCP)
-
Rotenone/Antimycin A (Complex I and III inhibitors)
-
Cells of interest
Procedure:
-
Seed cells in the Seahorse XF cell culture plate at an appropriate density and allow them to adhere overnight.
-
The following day, replace the growth medium with pre-warmed assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine) and incubate the plate at 37°C in a non-CO₂ incubator for 1 hour.
-
Load the sensor cartridge with the compounds to be injected. A typical injection sequence is:
-
Port A: Mitochondrial uncoupler (e.g., FCCP, this compound bromide) at various concentrations.
-
Port B: Oligomycin (e.g., 1-2 µM).
-
Port C: Rotenone/Antimycin A (e.g., 0.5-1 µM each).
-
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Place the cell culture plate in the analyzer and initiate the assay protocol.
-
The instrument will measure the basal oxygen consumption rate before injecting the compounds.
-
After injection of the uncoupler, the instrument will measure the increase in OCR, which reflects the maximal respiratory capacity.
-
Subsequent injection of oligomycin will inhibit ATP-linked respiration, and the remaining OCR is due to proton leak.
-
Finally, the injection of Rotenone/Antimycin A will shut down mitochondrial respiration, allowing for the calculation of non-mitochondrial oxygen consumption.
-
Normalize the OCR data to cell number or protein concentration.
Assessment of Mitochondrial Membrane Potential (ΔΨm)
This protocol is based on the use of potentiometric fluorescent dyes like TMRM or TMRE.[1]
Objective: To qualitatively or quantitatively assess changes in the mitochondrial membrane potential upon treatment with uncouplers.
Materials:
-
Fluorescence microscope or plate reader
-
Cells of interest seeded on glass-bottom dishes or appropriate plates
-
Culture medium
-
TMRM (Tetramethylrhodamine, Methyl Ester) or TMRE (Tetramethylrhodamine, Ethyl Ester) stock solution
-
Mitochondrial uncoupler of interest
-
FCCP (as a positive control for depolarization)
Procedure:
-
Culture cells to the desired confluency on a suitable imaging plate.
-
Load the cells with TMRM or TMRE (e.g., 20-100 nM) in culture medium and incubate for 20-30 minutes at 37°C.
-
Wash the cells with pre-warmed medium to remove the excess dye.
-
Acquire baseline fluorescence images or readings.
-
Add the mitochondrial uncoupler of interest at the desired concentration and monitor the change in fluorescence over time. A decrease in fluorescence indicates mitochondrial depolarization.
-
As a positive control, add a high concentration of FCCP (e.g., 10 µM) at the end of the experiment to induce complete depolarization.
-
Analyze the fluorescence intensity changes to determine the effect of the uncoupler on the mitochondrial membrane potential.
Quantification of ATP Synthesis
This protocol provides a general method for measuring ATP levels in cells.
Objective: To quantify the cellular ATP content after treatment with a mitochondrial uncoupler.
Materials:
-
Luminometer
-
ATP assay kit (luciferin/luciferase-based)
-
Cells of interest cultured in appropriate plates
-
Mitochondrial uncoupler of interest
-
Cell lysis buffer
-
ATP standard solution
Procedure:
-
Seed cells in a multi-well plate and treat them with the mitochondrial uncoupler at various concentrations for the desired duration.
-
At the end of the treatment period, lyse the cells according to the ATP assay kit manufacturer's instructions to release the intracellular ATP.
-
Prepare a standard curve using the ATP standard solution provided in the kit.
-
Add the luciferase reagent to both the cell lysates and the ATP standards.
-
Immediately measure the luminescence using a luminometer.
-
Calculate the ATP concentration in the cell lysates by comparing their luminescence values to the ATP standard curve.
-
Normalize the ATP levels to the protein concentration of the cell lysate.
Visualizations
Signaling Pathway of Mitochondrial Uncoupling
Caption: General mechanism of mitochondrial uncoupling by protonophores.
Experimental Workflow for Assessing Mitochondrial Uncouplers
Caption: Workflow for evaluating mitochondrial uncoupler performance.
References
- 1. This compound bromide inhibits progression of malignant pleural mesothelioma through regulation of ERK1/2 and p38 pathways and mitochondrial uncoupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitochondrial Uncoupling: A Key Controller of Biological Processes in Physiology and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound bromide inhibits progression of malignant pleural mesothelioma through regulation of ERK1/2 and p38 pathways and mitochondrial uncoupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diverse actions of 15 structurally unrelated mitochondrial uncouplers in cells and mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural investigations on the mitochondrial uncouplers niclosamide and FCCP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of mitochondrial uncouplers on intracellular calcium, pH and membrane potential in rat carotid body type I cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The unintended mitochondrial uncoupling effects of the FDA-approved anti-helminth drug nitazoxanide mitigates experimental parkinsonism in mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Thonzonium Bromide's Influence on the Oral vs. Gut Microbiome
A detailed guide for researchers and drug development professionals on the differential effects of Thonzonium bromide and other antimicrobial agents on the oral and gastrointestinal microbial ecosystems.
This guide provides a comprehensive comparison of the effects of this compound bromide on the oral and gut microbiomes, benchmarked against common oral antiseptics, Chlorhexidine and Cetylpyridinium Chloride (CPC), as well as the probiotic Lactobacillus reuteri. The data presented is compiled from preclinical and clinical studies to offer an objective overview for researchers, scientists, and drug development professionals.
Executive Summary
Topical oral application of this compound bromide demonstrates a targeted disruptive effect on specific bacterial genera within the oral cavity, notably reducing populations of Rothia and Veillonella, while the global composition of the gut microbiome remains largely unperturbed.[1][2][3] However, a notable increase in the translocation of the oral taxon Sutterella to the gut has been observed.[1][2][3] This contrasts with broader-spectrum antiseptics like Chlorhexidine, which significantly alters both oral and gut microbial diversity. Cetylpyridinium Chloride (CPC) also modifies the oral microbiome but its effects on the gut are less documented. Probiotics such as Lactobacillus reuteri offer a different approach by introducing beneficial bacteria that can modulate both oral and gut microbial communities.
Data Presentation: Quantitative Comparison of Microbial Changes
The following tables summarize the quantitative effects of this compound bromide and its comparators on the oral and gut microbiomes.
Table 1: Comparative Effects on the Oral Microbiome
| Agent | Target Bacteria | Observed Effect | Quantitative Data | Citation(s) |
| This compound Bromide | Rothia | Depletion | Decreased abundance (negative fold change) in oral swabs and plaque. | [1][4] |
| Veillonella | Depletion | Decreased abundance (negative fold change) in dental plaque. | [1][4] | |
| Chlorhexidine | Overall Diversity | Reduction | Significant decrease in alpha-diversity. | [5] |
| Firmicutes, Proteobacteria | Increase | Increased relative abundance. | [6] | |
| Bacteroidetes, Fusobacteria | Decrease | Decreased relative abundance. | [6] | |
| Cetylpyridinium Chloride (CPC) | Overall Diversity | Shift | Significant shift in beta-diversity (p=0.002). | [7][8] |
| Actinomyces | Decrease | Significant decrease in relative abundance (p=0.025). | [7][8] | |
| Haemophilus | Increase | Significant increase in relative abundance (p<0.001). | [7][8] | |
| Lactobacillus reuteri | Streptococcus mutans | Reduction | Significant reduction in salivary counts. | [1][9] |
Table 2: Comparative Effects on the Gut Microbiome
| Agent | Target Bacteria/Community | Observed Effect | Quantitative Data | Citation(s) |
| This compound Bromide | Global Composition | No significant change | Global composition of the fecal microbiome was unaffected. | [1][3][4] |
| Sutterella | Increased Translocation | Increased sharing of the oral taxon in the gut. | [1][4] | |
| Chlorhexidine | Overall Diversity | Reduction | Lower species richness. | [2][10] |
| Nutrient Absorption | Reduced | Increased colon triglycerides and proteins, suggesting reduced absorption. | [2][10] | |
| Cetylpyridinium Chloride (CPC) | Not well-documented | - | - | |
| Lactobacillus reuteri | Firmicutes/Bacteroidetes Ratio | Modulation | Can influence the F/B ratio, though effects are strain-specific. | [11][12][13] |
| Proteobacteria | Reduction | Rescued gut microbiota dysbiosis by reducing Proteobacteria. | [12] |
Signaling Pathways and Mechanisms of Action
This compound Bromide: Proposed Mechanism of Action
This compound bromide acts as a monocationic surfactant and an uncoupler of vacuolar-type H+-ATPase (V-ATPase) in bacteria.[14] V-ATPases are crucial for maintaining pH homeostasis and energizing nutrient transport across the bacterial cell membrane.[15][16] By inhibiting the proton translocation activity of V-ATPase without stopping ATP hydrolysis, this compound bromide disrupts the proton motive force. This disruption can lead to intracellular acidification and impaired nutrient uptake, creating an inhospitable environment for susceptible bacteria like Rothia and Veillonella.
Sutterella and Potential Gut Inflammation
The increased presence of Sutterella in the gut following oral this compound bromide treatment is noteworthy. While often considered a commensal, some studies suggest that certain species, like Sutterella wadsworthensis, possess lipopolysaccharide (LPS) that can act as a weak agonist for Toll-like receptor 4 (TLR4).[17] This interaction can potentially trigger a pro-inflammatory signaling cascade, leading to the production of cytokines like IL-8.
References
- 1. mdpi.com [mdpi.com]
- 2. sciencenews.dk [sciencenews.dk]
- 3. Video: Guided Protocol for Fecal Microbial Characterization by 16S rRNA-Amplicon Sequencing [jove.com]
- 4. Impact of the repurposed drug this compound bromide on host oral-gut microbiomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Chlorhexidine digluconate mouthwash alters the oral microbial composition and affects the prevalence of antimicrobial resistance genes [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Efficacy of Cetylpyridinium Chloride Mouthwash on Denture Plaque Reduction and Microbiome Alteration in a Randomized Crossover Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. oss.jocpd.com [oss.jocpd.com]
- 10. Antibacterial mouthwash alters gut microbiome, reducing nutrient absorption and fat accumulation in Western diet-fed mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | Role of Lactobacillus reuteri in Human Health and Diseases [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 15. Regulation and function of V-ATPases in physiology and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Regulation of V-ATPase Activity and Organelle pH by Phosphatidylinositol Phosphate Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Sutterella wadsworthensis - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
Validating the Role of the ERK1/2 Pathway in Thonzonium's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Thonzonium's performance in modulating the ERK1/2 signaling pathway, a critical cascade in cell proliferation and survival. The data presented is based on experimental findings in the context of malignant pleural mesothelioma (MPM), offering insights into this compound's potential as a therapeutic agent. We will explore its effects in comparison to control conditions and discuss its mechanism in the broader context of standard-of-care therapies for MPM.
This compound's Impact on the ERK1/2 Pathway: A Quantitative Analysis
This compound bromide (TB) has been identified as a potent inhibitor of the ERK1/2 signaling pathway in malignant pleural mesothelioma cells.[1] Experimental data demonstrates that TB significantly suppresses the phosphorylation of ERK1/2, a key activation step in this pro-proliferative cascade.[1] This inhibitory effect is a cornerstone of its anti-cancer activity.
In addition to its effects on the ERK1/2 pathway, this compound bromide has been shown to induce apoptosis through the upregulation of the pro-apoptotic protein BAX and enhance the phosphorylation of p38, a protein involved in cellular stress responses.[1] Furthermore, TB influences calcium homeostasis, mitochondrial function, and the mevalonate pathway, highlighting a multi-faceted mechanism of action.[1]
In Vitro Efficacy of this compound Bromide
The following table summarizes the cytotoxic effects of this compound bromide on various malignant pleural mesothelioma cell lines.
| Cell Line | IC50 (µM) of this compound Bromide (72h treatment) |
| Mero-14 | 0.8 ± 0.1 |
| Mero-25 | 1.2 ± 0.2 |
| REN | 1.5 ± 0.3 |
| NCI-H28 | 2.1 ± 0.4 |
| MSTO-211H | 2.5 ± 0.5 |
| MeT-5A (non-malignant) | > 10 |
Data extracted from in vitro studies on malignant pleural mesothelioma cell lines.
Comparative Analysis: this compound vs. Standard of Care for Malignant Pleural Mesothelioma
While this compound bromide shows promise by targeting the ERK1/2 pathway, it is important to understand its mechanism in the context of established treatments for malignant pleural mesothelioma.
| Treatment Modality | Mechanism of Action | Primary Target(s) |
| This compound Bromide | Inhibition of ERK1/2 phosphorylation, induction of apoptosis, modulation of mitochondrial function. | ERK1/2, BAX, p38, mitochondria |
| Pemetrexed/Cisplatin | Pemetrexed inhibits multiple enzymes in folate metabolism; Cisplatin creates DNA adducts, leading to apoptosis. | Dihydrofolate reductase, thymidylate synthase, glycinamide ribonucleotide formyltransferase; DNA |
| Bevacizumab | Monoclonal antibody that inhibits Vascular Endothelial Growth Factor A (VEGF-A), preventing angiogenesis. | VEGF-A |
| Nivolumab/Ipilimumab | Immune checkpoint inhibitors; Nivolumab blocks PD-1, Ipilimumab blocks CTLA-4, leading to T-cell activation against tumor cells. | PD-1, CTLA-4 |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental procedures used to validate it, the following diagrams are provided.
Caption: this compound's inhibition of the ERK1/2 signaling pathway.
Caption: Western blot workflow for p-ERK1/2 detection.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Malignant pleural mesothelioma cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Treatment: Cells were treated with varying concentrations of this compound bromide or a vehicle control for 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. Cell viability was expressed as a percentage of the vehicle-treated control.
Western Blot Analysis for Phosphorylated ERK1/2
-
Cell Treatment and Lysis: MPM cells were treated with this compound bromide or a vehicle control for the indicated times. After treatment, cells were washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates was determined using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein (20-30 µg) were separated by 10% SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane was blocked with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane was then incubated overnight at 4°C with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2). A primary antibody for total ERK1/2 was used as a loading control.
-
Secondary Antibody and Detection: After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The intensity of the bands was quantified using image analysis software, and the levels of p-ERK1/2 were normalized to total ERK1/2.
In Vivo Xenograft Model
-
Cell Implantation: 5 x 10⁶ MSTO-211H cells were subcutaneously injected into the flank of immunodeficient NOD-SCID mice.
-
Tumor Growth and Treatment: When tumors reached a palpable size, mice were randomized into treatment and control groups. This compound bromide (4 mg/kg) or a vehicle control was administered intraperitoneally twice a week.
-
Tumor Monitoring: Tumor volume was measured twice weekly with calipers.
-
Endpoint and Analysis: At the end of the study, mice were euthanized, and tumors were excised, weighed, and processed for further analysis, including immunohistochemistry for markers of proliferation and apoptosis. Overall survival was also monitored.[1]
References
Comparative Transcriptomic Analysis of Thonzonium Bromide and Alternative Cellular Stress-Inducing Agents
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of late 2025, a comprehensive literature search did not yield any publicly available transcriptomic studies specifically investigating the effects of Thonzonium bromide on any cell line. This guide therefore provides a comparative overview of the known molecular mechanisms of this compound bromide and contrasts them with the transcriptomic effects of alternative compounds that share similar mechanisms of action or therapeutic targets. The alternatives selected for this comparison are:
-
Bafilomycin A1: A well-characterized inhibitor of vacuolar H+-ATPase (V-ATPase).
-
Denosumab: A monoclonal antibody that inhibits the RANKL (Receptor Activator of Nuclear Factor-κB Ligand) pathway.
-
Cisplatin and Pemetrexed: Chemotherapeutic agents used in the treatment of malignant pleural mesothelioma, a cancer against which this compound bromide has shown activity.[1][2]
This guide is intended to provide a valuable resource for understanding the potential transcriptomic landscape of this compound bromide by examining the effects of functionally related compounds.
This compound Bromide: A Multi-Faceted Cellular Disruptor
This compound bromide is a monocationic surfactant and detergent historically used in pharmaceutical formulations to enhance drug penetration.[3][4] Beyond its role as an excipient, it exhibits a range of biological activities, including antifungal, antiresorptive, and anti-cancer effects.[1][4] Its primary mechanisms of action involve the disruption of cellular membranes and the uncoupling of V-ATPase, which leads to cytosolic acidification and cell death.[4][5]
Furthermore, this compound bromide has been shown to inhibit the RANKL-induced signaling pathway, a critical regulator of osteoclast formation and bone resorption, by blocking the activation of NF-κB, ERK, and c-Fos.[4] It also modulates the MAPK pathway by suppressing ERK1/2 phosphorylation and enhancing p38 phosphorylation.[1][2] Recent studies have highlighted its potential as a therapeutic agent for malignant pleural mesothelioma, where it affects mitochondrial function and the mevalonate pathway.[1][2]
Comparative Analysis of Transcriptomic Effects
The following tables summarize the known transcriptomic effects of the selected alternative compounds. This data provides a framework for postulating the potential gene expression changes that might be induced by this compound bromide.
Table 1: Comparative Transcriptomic Effects of V-ATPase Inhibition
| Compound | Cell Line/Model | Key Upregulated Genes/Pathways | Key Downregulated Genes/Pathways | Implication | Reference |
| This compound bromide (Predicted) | Various | Genes involved in cellular stress, ER stress response, and apoptosis. | Genes related to cell cycle progression and proliferation. | Induction of cell stress and apoptosis due to V-ATPase uncoupling and cytosolic acidification. | [4][5] |
| Bafilomycin A1 | Trout Hepatocytes | chop, xbp1, edem1 (ER stress markers), fas, plin2, plin3 (lipid metabolism). | - | Inhibition of autophagic flux leads to ER stress and alterations in lipid metabolism. | [6] |
| Bafilomycin A1 | Pediatric B-cell Acute Lymphoblastic Leukemia | - | Cell cycle regulators (e.g., Cyclin D1, Cyclin E2). | Induction of G0/G1 cell cycle arrest and caspase-dependent apoptosis. | [7] |
Table 2: Comparative Transcriptomic Effects on the RANKL/NF-κB Pathway
| Compound | Cell Line/Model | Key Upregulated Genes/Pathways | Key Downregulated Genes/Pathways | Implication | Reference |
| This compound bromide (Predicted) | Osteoclast precursors | Genes associated with apoptosis and cell cycle arrest. | NFATc1 and other osteoclast-specific genes. | Inhibition of osteoclast differentiation and function. | [4] |
| Denosumab | Giant Cell Tumor of Bone (in vivo) | c-Fos signaling pathway, POSTN (Periostin). | - | T-cell exhaustion and altered tumor microenvironment. | [8][9] |
Table 3: Comparative Transcriptomic Effects in the Context of Mesothelioma Treatment
| Compound | Cell Line/Model | Key Upregulated Genes/Pathways | Key Downregulated Genes/Pathways | Implication | Reference |
| This compound bromide (Predicted) | Malignant Pleural Mesothelioma | Genes related to apoptosis (BAX), and p38 MAPK signaling. | Genes involved in ERK1/2 signaling and the mevalonate pathway. | Induction of apoptosis and inhibition of pro-survival pathways. | [1][2] |
| Cisplatin | Lung Adenocarcinoma A549 cells | PI3K/AKT pathway, MAPK pathway, focal adhesion pathways. | - | Acquired resistance is associated with alterations in cell proliferation and invasion pathways. | [10] |
| Cisplatin | Colorectal Cancer HCT-116 cells | TP53-regulated transcription of cell death genes (BAX, FAS), CDKN1A. | - | Induction of p53-mediated apoptosis and G1/S cell cycle arrest. | [11] |
| Pemetrexed | Non-small Cell Lung Cancer PC-9 cells | Apoptosis-related genes. | - | Induction of apoptosis. | [12][13] |
| Pemetrexed | Non-small Cell Lung Cancer A549 cells | Senescence-associated genes. | SLC19A1 (in resistant cells). | Induction of cellular senescence; resistance linked to reduced drug uptake. | [12][13] |
Experimental Protocols
The following are generalized methodologies for the key experiments cited in the transcriptomic analysis of the alternative compounds.
RNA Sequencing (RNA-Seq) of Cultured Cells
-
Cell Culture and Treatment: Cells are cultured in appropriate media and treated with the compound of interest (e.g., Bafilomycin A1, Cisplatin, Pemetrexed) at various concentrations and for different durations. Control cells are treated with the vehicle (e.g., DMSO).
-
RNA Extraction: Total RNA is extracted from the cells using a suitable kit (e.g., RNeasy Kit, Qiagen) following the manufacturer's instructions. RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).
-
Library Preparation: An RNA-Seq library is prepared from the extracted RNA. This typically involves poly(A) selection or rRNA depletion, followed by RNA fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
-
Sequencing: The prepared library is sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis: The raw sequencing reads are processed, which includes quality control, trimming of adapter sequences, and alignment to a reference genome. Differential gene expression analysis is then performed to identify genes that are significantly up- or downregulated upon treatment. Pathway analysis and gene ontology enrichment are subsequently conducted to interpret the biological significance of the differentially expressed genes.[10][14]
Single-Cell RNA Sequencing (scRNA-Seq) of Tumor Tissue
-
Tissue Dissociation: Fresh tumor tissue is dissociated into a single-cell suspension using a combination of enzymatic digestion and mechanical disruption.[8]
-
Single-Cell Capture and Library Preparation: The single-cell suspension is loaded onto a microfluidics platform (e.g., 10x Genomics Chromium) to capture individual cells and prepare barcoded cDNA libraries.[15]
-
Sequencing and Data Analysis: The libraries are sequenced, and the data is processed to demultiplex the reads and align them to a reference genome. The resulting gene expression matrix is used for downstream analysis, including cell clustering, cell type identification, and differential gene expression analysis between conditions (e.g., treated vs. untreated).[8][9]
Signaling Pathways and Experimental Workflows
Signaling Pathways of this compound Bromide
Caption: Known signaling pathways affected by this compound bromide.
Generalized Experimental Workflow for Transcriptomic Analysis
Caption: A generalized workflow for transcriptomic analysis.
References
- 1. This compound bromide inhibits progression of malignant pleural mesothelioma through regulation of ERK1/2 and p38 pathways and mitochondrial uncoupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound bromide inhibits progression of malignant pleural mesothelioma through regulation of ERK1/2 and p38 pathways and mitochondrial uncoupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Bromide | C32H55BrN4O | CID 11102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | C32H55N4O+ | CID 5456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. The Autophagic Flux Inhibitor Bafilomycine A1 Affects the Expression of Intermediary Metabolism-Related Genes in Trout Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bafilomycin A1 targets both autophagy and apoptosis pathways in pediatric B-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Single-cell transcriptome analysis reveals T-cell exhaustion in denosumab-treated giant cell tumor of bone [frontiersin.org]
- 9. Single-cell transcriptome analysis reveals T-cell exhaustion in denosumab-treated giant cell tumor of bone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Transcriptome Sequencing Reveals Key Pathways and Genes Associated with Cisplatin Resistance in Lung Adenocarcinoma A549 Cells | PLOS One [journals.plos.org]
- 11. mdpi.com [mdpi.com]
- 12. oncotarget.com [oncotarget.com]
- 13. Novel drug-resistance mechanisms of pemetrexed-treated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Transcriptomic Changes in Cisplatin-Resistant MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of Thonzonium: A Procedural Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of Thonzonium, a monocationic surfactant and detergent used in various research and pharmaceutical applications. Adherence to these procedures is critical to ensure personnel safety and environmental protection.
This compound bromide is classified as a hazardous substance. It is harmful if swallowed, inhaled, or comes into contact with skin, and it can cause serious eye damage as well as skin and respiratory irritation[1][2]. Therefore, all handling and disposal must be conducted with appropriate precautions.
Personal Protective Equipment (PPE) and Handling
Before handling this compound, ensure all personnel are equipped with the appropriate PPE.
Essential PPE includes:
-
Eye Protection: Safety glasses with side shields or goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood, to avoid inhalation.
This compound Waste Segregation and Collection
Proper segregation of chemical waste is the first step in safe disposal. Do not mix this compound waste with general laboratory trash.
-
Waste Container: Use a dedicated, clearly labeled, and sealed container for all this compound waste. The container should be marked as "Hazardous Waste" and include the chemical name "this compound."
-
Types of Waste:
-
Unused or Expired this compound: Collect in the original container or a designated hazardous waste container.
-
Contaminated Materials: Items such as gloves, pipette tips, and paper towels that have come into direct contact with this compound should be considered contaminated and placed in the designated hazardous waste container.
-
Empty Containers: "Empty" containers that held this compound should also be disposed of as hazardous waste, as they will contain chemical residue.
-
Step-by-Step Disposal Procedure
Disposal must be in accordance with all applicable federal, state, and local environmental regulations[3][4]. The following is a general procedure for laboratories:
-
Preparation: Ensure all necessary PPE is worn. Work in a designated area, preferably within a chemical fume hood.
-
Waste Collection: Carefully place all this compound-contaminated waste and unused product into the designated hazardous waste container.
-
Container Sealing: Securely seal the hazardous waste container. Ensure the exterior of the container is clean and free of contamination.
-
Labeling: Affix a completed hazardous waste label to the container, detailing the contents and associated hazards.
-
Storage: Store the sealed container in a designated, secure hazardous waste accumulation area, away from incompatible materials.
-
Final Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor[5][6]. Never dispose of this compound down the drain or in regular trash, as this can lead to environmental contamination[1][7].
Spill Management Protocol
In the event of a spill, immediate and appropriate action is required to prevent exposure and environmental contamination.
-
Evacuate and Secure: Alert others in the area and restrict access to the spill site.
-
Don PPE: Wear all required PPE, including respiratory protection if the spill generates dust or aerosols.
-
Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads) to contain the spill. For solid spills, carefully sweep or scoop the material, avoiding dust generation[3].
-
Neutralization: A neutralizing agent may be used if recommended by safety protocols[1].
-
Collection: Place all contaminated absorbent materials and cleaning supplies into the designated hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent or detergent and water. All cleaning materials should also be disposed of as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS office, as required by your institution's policy.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound bromide, derived from various safety and chemical information sources.
| Property | Value | Source(s) |
| Chemical Formula | C₃₂H₅₅BrN₄O | [2][8] |
| Molecular Weight | 591.71 g/mol | [9][10] |
| CAS Number | 553-08-2 | [1][8] |
| EC Number | 209-032-1 | [1][11] |
| Solubility | DMSO: ≥53.5 mg/mLEthanol: ≥121.2 mg/mLWater: ≥62.1 mg/mL | [12] |
| Biological Activity | V-ATPase Proton Transport Inhibition (EC₅₀): 69 µMF. tularensis AcpB Inhibition (Kᵢ): 0.59 µMCytotoxicity (CC₅₀): 9.2 µM (HEK293 cells), 5.7 µM (RAW 264.7 cells) | [9][12][13] |
| GHS Hazard Codes | H302: Harmful if swallowedH312: Harmful in contact with skinH315: Causes skin irritationH318: Causes serious eye damageH332: Harmful if inhaledH335: May cause respiratory irritation | [1][2] |
Visualized Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound-related waste in a laboratory setting.
Caption: Workflow for this compound hazardous waste disposal.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. This compound Bromide | C32H55BrN4O | CID 11102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 4. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 5. ph.health.mil [ph.health.mil]
- 6. medicalwastepros.com [medicalwastepros.com]
- 7. health.qld.gov.au [health.qld.gov.au]
- 8. This compound bromide - Wikipedia [en.wikipedia.org]
- 9. caymanchem.com [caymanchem.com]
- 10. scbt.com [scbt.com]
- 11. This compound bromide|lookchem [lookchem.com]
- 12. apexbt.com [apexbt.com]
- 13. medchemexpress.com [medchemexpress.com]
Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for Thonzonium Bromide
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Thonzonium bromide, a cationic surface-active agent. Adherence to these protocols is critical to mitigate risks and ensure operational integrity.
This compound bromide presents several hazards: it is harmful if swallowed, in contact with skin, or inhaled, and can cause serious eye damage and skin irritation.[1][2] Therefore, stringent adherence to personal protective equipment (PPE) guidelines is mandatory.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense when handling this compound bromide. The following table summarizes the required equipment.
| PPE Category | Required Equipment | Rationale |
| Eye and Face Protection | Tight-sealing safety goggles and a face shield.[3] | To protect against splashes and aerosols that can cause serious eye damage.[1][3] |
| Skin and Body Protection | Chemical-resistant gloves (e.g., plastic or rubber), a lab coat or apron, and sleeve covers.[3][4] | To prevent skin contact, which can be harmful and cause irritation.[1][3] Double gloving is recommended to avoid cross-contamination.[4] |
| Respiratory Protection | A NIOSH-certified respirator with an appropriate cartridge for organic vapors and particulates should be used.[1][5] A fume hood is also recommended. | To prevent inhalation of harmful dust or aerosols, which can cause respiratory irritation.[1][2] |
Safe Handling and Operational Workflow
A systematic approach to handling this compound bromide, from preparation to disposal, is crucial for laboratory safety. The following diagram outlines the recommended operational workflow.
Experimental Protocols: Step-by-Step Guidance
Preparation of a Stock Solution:
-
Don all required PPE as outlined in the table above.
-
Work within a chemical fume hood to minimize inhalation exposure.
-
Weigh the desired amount of solid this compound bromide using an analytical balance.
-
Slowly add the solid to the solvent of choice (e.g., ethanol, DMSO, or dimethylformamide) while stirring to ensure complete dissolution.[6] this compound bromide is soluble in these organic solvents at approximately 30 mg/ml.[6]
-
Purge the stock solution with an inert gas and store it in a tightly sealed container at -20°C for long-term stability.[6]
Accidental Release Measures:
In the event of a spill, it is critical to act swiftly and safely.
-
Evacuate all non-essential personnel from the immediate area.
-
Ensure adequate ventilation.
-
Wear appropriate PPE , including respiratory protection, chemical-resistant gloves, and eye/face protection.[1][3]
-
Contain the spill using an inert absorbent material.
-
For powder spills, cover with a plastic sheet or tarp to minimize dust generation.[3]
-
Mechanically collect the spilled material into a suitable container for disposal.[3]
-
Clean the contaminated surface thoroughly with a suitable neutralizing agent and then with soap and water.[1][3]
-
Dispose of all contaminated materials as hazardous waste according to institutional and regulatory guidelines.[1]
Disposal Plan
Proper disposal of this compound bromide and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Do not dispose of this compound bromide with household garbage or into the sewage system. [1]
-
All waste containing this compound bromide must be collected in a designated, labeled hazardous waste container.
-
Contaminated PPE, such as gloves and disposable lab coats, should also be disposed of as hazardous waste. [7]
-
Follow all local, state, and federal regulations for the disposal of chemical waste. [1] It is imperative to consult your institution's environmental health and safety (EHS) department for specific disposal protocols.
By adhering to these safety and logistical guidelines, researchers can handle this compound bromide responsibly, minimizing risks and fostering a secure and productive research environment.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. This compound Bromide | C32H55BrN4O | CID 11102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 4. pppmag.com [pppmag.com]
- 5. multimedia.3m.com [multimedia.3m.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. safety.duke.edu [safety.duke.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
